Kdoam-25
説明
Structure
3D Structure
特性
CAS番号 |
2230731-99-2 |
|---|---|
分子式 |
C15H25N5O2 |
分子量 |
307.39 g/mol |
IUPAC名 |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22) |
InChIキー |
PNFMVADNCOGWME-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Kdoam-25: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biochemical and cellular mechanism of action of Kdoam-25, a potent and selective small molecule inhibitor of the KDM5 family of histone demethylases. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.
Core Mechanism of Action: KDM5 Inhibition
This compound functions as a potent and highly selective inhibitor of the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylase 5 (KDM5) family.[1][2][3] The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases responsible for removing methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3).[4][5] H3K4me3 is a critical epigenetic mark predominantly found at the transcription start sites (TSS) of active genes and is associated with gene expression.
By inhibiting the catalytic activity of KDM5 enzymes, this compound prevents the demethylation of H3K4me3. This leads to a global increase in H3K4me3 levels, particularly at TSS, which in turn alters gene expression programs and impacts various cellular processes, including cell proliferation, cell cycle progression, and differentiation.[1] The molecule was developed through structure-based design to be a 2-OG competitive inhibitor.[6]
Quantitative Biochemical Data
This compound demonstrates high potency against all four members of the KDM5 family with IC50 values in the nanomolar range. Its selectivity is a key feature, showing minimal activity against other 2-OG oxygenases and a wider panel of enzymes and receptors.[6]
Table 1: Biochemical Potency of this compound Against KDM5 Enzymes
| Target | IC50 (nM) | Reference |
|---|---|---|
| KDM5A | 71 nM | [1][2][3] |
| KDM5B | 19 nM | [1][2][3] |
| KDM5C | 69 nM | [1][2][3] |
Table 2: Selectivity Profile of this compound
| Target Class | Activity | Concentration Tested | Reference |
|---|---|---|---|
| Other 2-OG Oxygenases | No significant inhibition | Up to 4.8 µM | [4] |
| Panel of 55 Receptors & Enzymes | No off-target activity | 10 µM |[4] |
Cellular Effects and Phenotypic Outcomes
In cellular models, this compound treatment leads to a dose-dependent increase in global H3K4me3 levels and induces specific anti-proliferative phenotypes, particularly in cancer cells where KDM5 enzymes are often overexpressed.
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration (IC50 / EC50) | Reference |
|---|---|---|---|---|
| MM1S | Multiple Myeloma | Impaired proliferation, G1 cell-cycle arrest | ~30 µM (Viability) | [1][2] |
| MM1S | Multiple Myeloma | Increased H3K4me3 | 50 µM (2-fold increase) | [1][2] |
| HeLa | Cervical Cancer | Increased H3K4me3 | ~50 µM (EC50) | [4] |
| OMM1-R | Uveal Melanoma (MEK-resistant) | Inhibited viability and colony formation | Not specified (robust inhibition) | [4][7] |
| 92.1-R | Uveal Melanoma (MEK-resistant) | Suppressed viability | Not specified | [7] |
| MCF7 | Breast Cancer | Increased H3K4me3 | 0.03-1 µM (modest increase) |[8] |
Notably, this compound has been shown to overcome resistance to MEK inhibitors in uveal melanoma by targeting KDM5B.[7][9] This suggests a role for KDM5-mediated epigenetic plasticity in the development of drug resistance, which can be reversed by this compound.
Experimental Protocols and Methodologies
The mechanism of this compound has been elucidated through a series of biochemical and cell-based assays. Below are summarized protocols for key experiments.
4.1 In Vitro Histone Demethylase Inhibition Assay (AlphaScreen)
-
Objective: To determine the IC50 of this compound against purified KDM5 enzymes.
-
Methodology:
-
Reaction Setup: Purified recombinant KDM5 catalytic domain is incubated with a biotinylated H3K4me3 peptide substrate, cofactors (Fe(II), 2-OG, Ascorbate), and varying concentrations of this compound in assay buffer.
-
Incubation: The reaction is allowed to proceed at room temperature for a set time (e.g., 30 minutes).
-
Detection: The reaction is stopped, and AlphaScreen detection reagents are added. These include streptavidin-coated donor beads (binding the biotinylated peptide) and anti-H3K4me2 antibody-conjugated acceptor beads.
-
Signal Reading: In the absence of inhibition, demethylation occurs, bringing the donor and acceptor beads into proximity and generating a chemiluminescent signal. The signal is read on an appropriate plate reader.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a standard dose-response curve fit.
-
4.2 Cellular Histone Methylation Analysis (Western Blot)
-
Objective: To measure the change in global H3K4me3 levels in cells treated with this compound.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., MM1S, MCF7) and treat with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H3K4me3. Also, probe with an antibody for a loading control, such as total Histone H3.
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in methylation levels.[4]
-
4.3 Target Engagement Assay (Drug Affinity Responsive Target Stability - DARTS)
-
Objective: To confirm the direct binding of this compound to its target protein (KDM5B) in a cellular context.[9]
-
Methodology:
-
Lysate Preparation: Prepare cell lysates containing the target protein, KDM5B.
-
Drug Incubation: Treat aliquots of the lysate with this compound or a vehicle control for a set period (e.g., 1 hour).
-
Protease Digestion: Add a protease (e.g., pronase) at varying concentrations to both the treated and control lysates and incubate for a short duration.[7] The binding of this compound is expected to stabilize the structure of KDM5B, making it less susceptible to proteolytic degradation.
-
Analysis: Stop the digestion and analyze the remaining KDM5B protein levels by Western blot.
-
Result Interpretation: A higher amount of intact KDM5B in the this compound-treated samples compared to the control samples indicates direct target engagement.[7]
-
4.4 Cell Cycle Analysis (Flow Cytometry)
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., MM1S) with this compound or a vehicle control for an appropriate time.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G1 phase is indicative of a G1 arrest.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Kdoam-25: A Technical Guide to a Selective KDM5 Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdoam-25 has emerged as a potent and highly selective small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases.[1][2][3] These enzymes, also known as the JARID1 family, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, cellular effects, and the experimental protocols to assess its function.
Data Presentation: Inhibitory Profile of this compound
This compound demonstrates high selectivity for the KDM5 subfamily of histone demethylases. The following tables summarize the quantitative data regarding its inhibitory potency.
Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Family Members
| Target | IC50 (nM) |
| KDM5A | 71[1] |
| KDM5B | 19[1] |
| KDM5C | 69[1] |
| KDM5D | 69[1] |
Table 2: Cellular Activity of this compound in Multiple Myeloma (MM.1S) Cells
| Cellular Effect | Concentration | Notes |
| Inhibition of Cell Viability (IC50) | ~30 µM | Effect observed after a 5-7 day treatment period.[1] |
| G1 Cell-Cycle Arrest | 50 µM | Increased proportion of cells in the G1 phase and a decreased proportion in the G2 phase.[1] |
| Increase in global H3K4me3 | 50 µM | Approximately a two-fold increase in H3K4me3 levels.[1] |
Signaling Pathways
KDM5B, a primary target of this compound, is implicated in key cancer-related signaling pathways. Inhibition of KDM5B by this compound can modulate these pathways, leading to anti-proliferative and other therapeutic effects.
KDM5B in Multiple Myeloma: Intersection of NF-κB and MAPK Signaling
In multiple myeloma, KDM5B is linked to the NF-κB and MAPK signaling pathways, both of which are crucial for cancer cell growth and survival. KDM5B expression can be regulated by NF-κB, and in turn, KDM5B can influence the expression of components of the MAPK pathway.
KDM5B in Uveal Melanoma: Role in MEK Inhibitor Resistance
In uveal melanoma, KDM5B has been identified as a key factor in the development of resistance to MEK inhibitors. This resistance mechanism involves the mTOR signaling pathway. Inhibition of KDM5B by this compound can help overcome this resistance.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro KDM5B Inhibition Assay (AlphaScreen)
This protocol describes a method to determine the IC50 of this compound against KDM5B using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant KDM5B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
2-oxoglutarate (2-OG)
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O
-
This compound
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Protein A Acceptor Beads
-
Anti-H3K4me2/1 antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
In a 384-well plate, add KDM5B enzyme, 2-OG, ascorbate, and Fe(II).
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a mixture of Streptavidin Donor beads and Acceptor beads pre-incubated with the anti-H3K4me2/1 antibody.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the viability of MM.1S cells.
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
Procedure:
-
Seed MM.1S cells into a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Immunofluorescence Staining for H3K4me3
This protocol details the immunofluorescence staining procedure to visualize changes in global H3K4me3 levels in cells treated with this compound.
Materials:
-
HeLa or other suitable adherent cells
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K4me3 (e.g., Thermo Fisher Scientific Cat# PA5-85525 or MA5-11199)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or a vehicle control for a specified time (e.g., 24-48 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-H3K4me3 antibody (diluted in blocking buffer, e.g., 1:500) overnight at 4°C.[4]
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity to assess changes in H3K4me3 levels.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of MM.1S cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
MM.1S cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Culture MM.1S cells and treat with this compound (e.g., 50 µM) or a vehicle control for the desired duration.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
Investigating the Downstream Targets of Kdoam-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream molecular targets of Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone demethylases. This document outlines the core mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the JARID1 (Jumonji AT-Rich Interactive Domain 1) family of histone lysine (B10760008) demethylases (KDMs), specifically the KDM5 subfamily (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark associated with active gene transcription.
By inhibiting the demethylase activity of KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels at the transcription start sites (TSS) of numerous genes. This alteration in the epigenetic landscape subsequently modulates gene expression, affecting various cellular processes, including cell proliferation, cell cycle progression, and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Isoforms
| KDM5 Isoform | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Assay | Metric | Value (µM) | Key Observations |
| MM1S (Multiple Myeloma) | Cell Viability | IC50 | ~30 | Delayed effect, observed after 5-7 days of treatment. |
| MM1S (Multiple Myeloma) | Cell Cycle Analysis | - | - | Induction of G1 cell-cycle arrest. |
| MM1S (Multiple Myeloma) | Histone Methylation | - | 50 | Approximately two-fold increase in global H3K4me3 levels.[1] |
| HeLa (Cervical Cancer) | H3K4me3 Demethylation | EC50 | ~50 | Increased H3K4me3 levels. |
| OMM1-R (Uveal Melanoma) | Cell Viability | - | Not specified | Robust inhibition of viability and colony formation. |
| MCF-7 (Breast Cancer) | Histone Methylation | - | 0.03-1 | Modest (around 1.5-fold) but significant increase in H3K4me3.[2] |
Key Downstream Targets and Signaling Pathways
This compound-mediated inhibition of KDM5B leads to a cascade of downstream events, primarily through the alteration of gene expression.
Upregulation of H3K4me3 at Specific Gene Loci
ChIP-seq experiments in MM1S multiple myeloma cells have revealed a global increase in H3K4me3 at the transcription start sites of numerous genes upon treatment with this compound.[1] This includes genes involved in fundamental cellular processes as well as cell cycle regulation. Examples of genes with increased H3K4me3 at their TSS include:
-
ACTB (β-actin): A ubiquitously expressed housekeeping gene.[1]
-
CCND1 (Cyclin D1): A key regulator of the G1/S phase transition in the cell cycle.[1]
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that can halt cell cycle progression.[1]
Regulation of the HEXIM1-P-TEFb Axis
A critical downstream effector of this compound is the Hexamethylene Bis-acetamide (HMBA) Inducible Protein 1 (HEXIM1). HEXIM1 is a negative regulator of the Positive Transcription Elongation Factor b (P-TEFb). By sequestering P-TEFb, HEXIM1 inhibits the transcription of a wide range of genes, including those promoting cell growth and proliferation.[3] this compound treatment has been shown to upregulate HEXIM1, which in turn contributes to its anti-cancer effects.
Downregulation of Myc and Cyclin D1
The proto-oncogene Myc and the cell cycle regulator Cyclin D1 are key drivers of cell proliferation. Studies have shown that the anti-proliferative effects of this compound are mediated, at least in part, through the HEXIM1-dependent downregulation of both Myc and Cyclin D1.[4]
Involvement of the PI3K/AKT Pathway
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, growth, and proliferation. While the precise mechanisms are still under investigation, evidence suggests a potential interplay between KDM5B and the PI3K/AKT pathway. Inhibition of KDM5B by this compound may impact the activity of this pathway, contributing to its anti-tumor effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified duration. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol outlines the general workflow for identifying the genomic regions where H3K4me3 is enriched following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in nuclear lysis buffer and shear the chromatin to fragments of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of H3K4me3 enrichment. Compare the enrichment profiles between this compound-treated and control samples to identify differentially enriched regions.
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing changes in gene expression following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA. This typically involves mRNA purification (for protein-coding genes), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify gene expression levels and perform differential expression analysis to identify genes that are up- or downregulated upon this compound treatment.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for investigating this compound targets.
References
The Epigenetic Architect: KDM2B's Intricate Role in Gene Transcription
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Lysine-specific demethylase 2B (KDM2B), also known as FBXL10 or JHDM1B, is a multifaceted epigenetic regulator belonging to the Jumonji C (JmjC) domain-containing family of histone demethylases. Its function is central to the dynamic control of gene expression, influencing a wide array of cellular processes including development, cell differentiation, senescence, and oncogenesis.[1] KDM2B's ability to modulate chromatin structure and transcription is complex, acting as both a repressor and, in certain contexts, an activator of gene expression. This dual functionality stems from its modular protein structure and its association with distinct protein complexes. This technical guide provides an in-depth exploration of KDM2B's mechanisms of action, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanisms of KDM2B in Transcriptional Regulation
KDM2B exerts its influence on transcription through a combination of its intrinsic enzymatic activity and its role as a scaffold within larger protein complexes. Its structure is key to its function, comprising several distinct domains that mediate its interactions with chromatin, DNA, and other proteins.[1][2]
-
JmjC (Jumonji C) Domain: The catalytic core of the protein, responsible for demethylating histone lysine (B10760008) residues. KDM2B primarily targets H3K36me2 and H3K4me3, marks generally associated with active transcription.[1] More recent evidence also suggests it can demethylate H3K79me2/me3.[3] By removing these activating marks, KDM2B facilitates transcriptional repression.
-
CxxC Zinc Finger (ZF) Domain: This domain specifically recognizes and binds to non-methylated CpG islands (CGIs), which are prevalent in the promoter regions of many developmental and housekeeping genes.[1][4] This targeting mechanism is crucial for recruiting KDM2B and its associated complexes to specific genomic loci.
-
F-box Domain and Leucine-Rich Repeats (LRRs): These domains link KDM2B to the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, suggesting a role in protein ubiquitination and degradation.[1][2]
-
PHD Domain: Acts as a "reader" of histone modifications, potentially contributing to the stabilization of KDM2B on chromatin.[1][2]
Transcriptional Repression: The Polycomb Connection
KDM2B is a key component of a non-canonical Polycomb Repressive Complex 1 (ncPRC1.1).[4][5] Its primary repressive mechanism involves a multi-step process:
-
Targeting: The CxxC domain directs the ncPRC1.1 complex to unmethylated CpG islands at gene promoters.[4]
-
H2A Ubiquitination: Once recruited, the PRC1 complex catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1). This modification is a hallmark of Polycomb-mediated gene silencing, leading to chromatin compaction.[4][6]
-
Histone Demethylation: Concurrently, the JmjC domain removes active histone marks like H3K36me2 and H3K4me3 from the target locus, further reinforcing a repressive chromatin state.[1][7]
-
PRC2 Recruitment: In some contexts, the KDM2B-mediated H2AK119ub1 mark can facilitate the recruitment of the Polycomb Repressive Complex 2 (PRC2), which then deposits the repressive H3K27me3 mark, establishing a stable, silenced state.[6]
This coordinated action allows KDM2B to repress key developmental genes, maintain cellular identity, and suppress tumor suppressor loci like the Ink4a/Arf/Ink4b locus to inhibit cellular senescence.[1][7][8]
References
- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. KDM2B - Wikipedia [en.wikipedia.org]
- 6. KDM2B is involved in the epigenetic regulation of TGF-β-induced epithelial–mesenchymal transition in lung and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15Ink4b | ID: q524jw62z | Carolina Digital Repository [cdr.lib.unc.edu]
KDOAM-25: A Potent and Selective KDM5 Histone Demethylase Inhibitor
An In-depth Technical Guide on its Discovery, Mechanism, and Application
This document provides a comprehensive technical overview of KDOAM-25, a potent and highly selective small molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. It is intended for researchers, scientists, and drug development professionals interested in epigenetic modulation and cancer therapeutics.
Discovery and Chemical Properties
This compound was identified as a potent inhibitor of the KDM5 (also known as JARID1) subfamily of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[1] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), particularly the tri-methylated state (H3K4me3), which is a key marker of active transcription start sites.[1][2] The dysregulation of KDM5 enzymes has been linked to various cancers, making them a compelling target for therapeutic intervention.[1]
This compound is available as a free base and a more stable citrate (B86180) salt.[3][4] Due to the reported instability of the free base, the citrate salt is recommended for improved handling and reproducibility in long-term studies.[3]
Chemical Structure and Properties:
-
Molecular Formula: C₁₅H₂₅N₅O₂[5]
-
Molecular Weight: 307.39 g/mol [5]
-
IUPAC Name: 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide[6]
-
CAS Number: 2230731-99-2[5]
The discovery and characterization workflow for an inhibitor like this compound typically follows a multi-stage process from initial screening to cellular validation.
Mechanism of Action and Signaling Pathway
This compound functions as a 2-OG competitive inhibitor.[7] The crystal structure of this compound in complex with KDM5B (PDB ID: 5A3N) reveals that it binds to the enzyme's active site, coordinating the catalytic iron (or its crystallographic surrogate, Mn(II)) as a bidentate metal chelator.[8] This binding action physically obstructs the natural substrate, preventing the demethylation of H3K4me3.
The consequence of KDM5 inhibition is the accumulation of H3K4me3 at transcription start sites.[9] This epigenetic modification leads to changes in gene expression that can impact fundamental cellular processes. In multiple myeloma (MM1S) cells, treatment with this compound results in a G1 cell-cycle arrest and impairs proliferation.[9][10]
Quantitative Data Summary
This compound demonstrates high potency against all four KDM5 isoforms and exhibits robust activity in cellular models.
Table 1: Biochemical Inhibitory Potency of this compound [4][5][9]
| Target Isoform | IC₅₀ (nM) |
|---|---|
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
|---|---|---|---|---|
| MM1S (Multiple Myeloma) | Cell Viability | IC₅₀ | ~30 µM | [9][10] |
| MM1S (Multiple Myeloma) | Cell Cycle | Effect | G1 Arrest | [9] |
| MCF-7 (Breast Cancer) | Histone Methylation | Effect | Increased H3K4me3 | [2][11] |
| 92.1-R (Uveal Melanoma) | Cell Viability | Effect | Robust Inhibition |[12] |
This compound is highly selective for the KDM5 sub-family, with no significant inhibition reported against other 2-OG oxygenases at concentrations up to 4.8 µM.[7]
Key Experimental Protocols
Reproducible characterization of KDM5 inhibitors requires robust methodologies. The following are summaries of key protocols used to validate this compound.
4.1 In Vitro KDM5 Demethylase Assay (AlphaScreen-based) [1] This biochemical assay quantifies the demethylase activity of KDM5 enzymes.
-
Objective: To determine the IC₅₀ value of this compound against recombinant KDM5 enzymes.
-
Principle: The assay detects the product of the demethylation reaction (H3K4me2) using AlphaLISA® technology. A biotinylated H3K4me3 peptide substrate is incubated with the KDM5 enzyme, co-factors (Fe(II), 2-OG, ascorbate), and varying concentrations of this compound.
-
Methodology:
-
Prepare a reaction mixture containing recombinant KDM5 enzyme in assay buffer.
-
Add serial dilutions of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate and 2-oxoglutarate.
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction and add AlphaLISA® acceptor beads (conjugated to an anti-H3K4me2 antibody) and streptavidin-coated donor beads.
-
Incubate in the dark to allow bead proximity binding.
-
Read the signal on an appropriate plate reader (e.g., EnVision).
-
-
Data Analysis: The resulting signal is inversely proportional to enzyme activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
4.2 Drug Affinity Responsive Target Stability (DARTS) [12] This method verifies direct target engagement in a cellular context.
-
Objective: To confirm that this compound directly binds to and stabilizes KDM5B protein in cell lysates.
-
Principle: Drug binding to a target protein can alter its conformation, leading to a change in its susceptibility to protease digestion.
-
Methodology:
-
Treat cells of interest with this compound or a vehicle control.
-
Lyse the cells to obtain total protein extracts.
-
Aliquot the lysates and treat with varying concentrations of a broad-specificity protease (e.g., pronase).
-
Incubate to allow for protein digestion.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate proteins via SDS-PAGE and perform a Western blot using an antibody against the target protein (KDM5B).
-
-
Data Analysis: Increased stability of KDM5B in the presence of this compound is observed as reduced degradation (i.e., a stronger band) at higher protease concentrations compared to the vehicle control.
4.3 Cellular H3K4me3 Level Assessment (Western Blot) [2][11] This assay measures the downstream cellular effect of KDM5 inhibition.
-
Objective: To quantify the change in global H3K4me3 levels in cells following treatment with this compound.
-
Methodology:
-
Culture cells (e.g., MCF-7 or MM1S) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells and prepare histone extracts or whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for H3K4me3.
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., total Histone H3).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the total H3 signal to determine the relative increase in methylation upon inhibitor treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | C15H25N5O2 | CID 91810435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of Kdoam-25: A Technical Guide
Introduction
Kdoam-25 is a potent and highly selective small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[4] H3K4 methylation is a key epigenetic mark associated with active gene transcription.[4] The dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[4][5] this compound serves as a valuable chemical probe for studying the biological functions of the KDM5 family and for exploring their therapeutic potential.[5]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic activity of the KDM5 enzymes. By doing so, it prevents the demethylation of H3K4me3 at transcription start sites.[1][6] This leads to a global increase in H3K4 methylation, which in turn alters gene expression and impacts various cellular processes.[1][3] In multiple myeloma MM1S cells, for instance, this compound has been shown to impair proliferation and cause a G1 cell-cycle arrest.[1][3]
Quantitative Data Summary
The biochemical potency and cellular activity of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Potency (IC50)
| Target | IC50 (nM) |
| KDM5A | 71[1][7][8] |
| KDM5B | 19[1][7][8] |
| KDM5C | 69[1][7][8] |
| KDM5D | 69[1][7][8] |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 / EC50 (µM) | Cellular Effect |
| MM1S (Multiple Myeloma) | Viability/Proliferation | ~30 | Reduced cell viability after 5-7 days.[1][7] |
| MM1S (Multiple Myeloma) | Cell Cycle | Not specified | G1 cell-cycle arrest.[1][7] |
| HeLa (Cervical Cancer) | H3K4me3 Demethylation | ~50 (EC50) | Increased H3K4me3 levels.[3] |
| OMM1-R (Uveal Melanoma) | Viability/Colony Formation | Not specified | Robust inhibition of viability and colony formation.[9] |
Table 3: Binding Affinity
| Target | Method | Dissociation Constant (Kd) |
| KDM5B | Microscale Thermophoresis (MST) | 487.75 nM |
Signaling Pathway
This compound, by inhibiting KDM5 enzymes, modulates signaling pathways involved in cell cycle regulation and proliferation. A primary target, KDM5B, is known to be implicated in pathways such as PI3K/AKT signaling. Inhibition of KDM5B by this compound leads to an increase in H3K4me3, a mark for active transcription, which can alter the expression of genes that control cell cycle progression, ultimately leading to a G1 arrest in certain cancer cells.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP depletion.
Materials:
-
Purified recombinant KDM5 enzyme
-
H3K4me3 peptide substrate
-
ATP, 2-oxoglutarate, Fe(II), and Ascorbate
-
Assay buffer
-
This compound (serially diluted)
-
Luminescence-based kinase assay kit
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the KDM5 enzyme, H3K4me3 peptide substrate, and co-factors (2-OG, Fe(II), Ascorbate) to the wells of a 384-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based kinase assay kit.
-
Incubate for a further 30 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of an inhibitor to its target protein within a cellular context.
Materials:
-
Cultured cells expressing the target KDM5 enzyme
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Reagents for Western blotting or ELISA
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO at the desired concentration and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat Shock: Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes) and then cool to room temperature.
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA.
-
Data Analysis: A positive result is indicated by the increased thermal stability of the target protein in the presence of this compound, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Western Blot Analysis of H3K4me3 Levels
This technique is used to assess the cellular effect of this compound on global histone methylation levels.[4]
Materials:
-
Cultured cells (e.g., MM1S)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Reagents for histone extraction (optional)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Harvest and Lysis: Harvest the cells and prepare whole-cell lysates or perform histone extraction.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies for H3K4me3 and total Histone H3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon this compound treatment, normalized to the total Histone H3 loading control.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 3. This compound |CAS:2230731-99-2 Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lysine Demethylases in Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant therapeutic advances, MM remains largely incurable, with drug resistance being a major clinical challenge. The epigenetic landscape is increasingly recognized as a critical driver of MM pathogenesis and progression. Histone lysine (B10760008) demethylases (KDMs) are key epigenetic regulators that remove methyl groups from histone lysine residues, thereby modulating chromatin structure and gene expression. This technical guide explores the role of specific KDMs in multiple myeloma, with a focus on KDM6B and KDM5A, and provides an overview of their associated signaling pathways, prognostic significance, and potential as therapeutic targets. While the initial query mentioned "Kdoam-25," this is likely a typographical error for a KDM inhibitor, and this guide will focus on the KDM proteins themselves.
KDM Family Expression and Function in Multiple Myeloma
KDM2B: A Limited Role in Multiple Myeloma
While KDM2B (also known as FBXL10 or JHDM1B) is implicated in various cancers and is crucial for the maintenance of other hematopoietic malignancies like leukemia, its role in multiple myeloma appears to be less prominent. Studies comparing KDM2B expression across different cancer cell lines have shown that its levels are lower in multiple myeloma cell lines compared to those from acute leukemias and non-Hodgkin's B cell lymphomas.[1] Consistent with this lower expression, knockdown of KDM2B in myeloma cell lines does not significantly impact their proliferation.[1] This suggests that while KDM2B is a critical factor in other blood cancers, it may not be a primary driver of multiple myeloma pathogenesis.
KDM5A: A MYC Collaborator and Prognostic Marker
The KDM5 family, particularly KDM5A, has a more defined role in multiple myeloma. KDM5A is highly expressed in primary multiple myeloma patient samples, and elevated expression is associated with poorer overall survival.[2] Mechanistically, KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex and collaborates with the key oncogene MYC to regulate the expression of MYC target genes, which are crucial for myeloma cell proliferation and survival.[2]
KDM6B: A Link Between NF-κB and MAPK Signaling
KDM6B (also known as JMJD3) is significantly overexpressed in multiple myeloma patient samples compared to plasma cells from healthy donors.[1] Its expression is also detected in a majority of multiple myeloma cell lines.[1] High KDM6B expression is essential for the growth and survival of myeloma cells, as its knockdown via shRNA or knockout using CRISPR leads to apoptosis.[1] Interestingly, KDM6B's pro-survival function in multiple myeloma appears to be independent of its H3K27 demethylase activity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the expression and therapeutic targeting of KDMs in multiple myeloma.
| Gene | Expression Status in MM vs. Normal Plasma Cells | Prognostic Significance of High Expression | Reference(s) |
| KDM2B | Lower expression in MM cell lines | Not established in MM | [1] |
| KDM5A | Highly expressed in primary MM samples | Poor overall survival | [2] |
| KDM5B | Overexpressed | Negative correlation with overall survival | [3] |
| KDM6B | Significantly elevated in MM patient samples | Implied poor prognosis due to pro-survival role | [1] |
Table 1: Expression and Prognostic Significance of KDMs in Multiple Myeloma.
| Inhibitor | Target KDM(s) | Multiple Myeloma Cell Line(s) | IC50 / EC50 Value(s) | Reference(s) |
| JQKD82 | KDM5 | MM.1S | 0.42 µM | [2] |
| This compound | KDM5 | MM1S | ~30 µM (cell viability) | [3] |
| GSK-J4 | KDM6B | JJN3 | 1.0 +/- 0.6 µM | [3] |
| GSK-J4 | KDM6B | AMO1, RPMI8226, MM1S | Low to submicromolar | [4] |
Table 2: Efficacy of KDM Inhibitors in Multiple Myeloma Cell Lines.
Signaling Pathways
KDM6B: A Bridge Between NF-κB and MAPK Pathways
In multiple myeloma, KDM6B expression is induced by the activation of the NF-κB signaling pathway.[1][2] Pro-inflammatory cytokines like TNF-α, often present in the bone marrow microenvironment, can trigger this pathway. The IKKβ inhibitor MLN120B has been shown to block the induction of KDM6B, confirming its regulation by NF-κB.[1]
Once expressed, KDM6B upregulates the expression of key components of the MAPK signaling pathway, including ELK1 and FOS.[1][2] This upregulation is crucial for myeloma cell growth and survival. Notably, this function of KDM6B is independent of its catalytic demethylase activity, as a catalytically inactive mutant of KDM6B can still activate the expression of these MAPK pathway-related genes.[1]
KDM5A and MYC Cooperation
KDM5A plays a significant role in promoting myeloma cell proliferation by cooperating with the MYC oncogene. KDM5A is recruited to the regulatory regions of MYC target genes, where it modulates the local chromatin environment to facilitate transcription. This highlights a critical dependency of MYC-driven transcriptional programs on KDM5A activity in multiple myeloma.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the role of KDMs in multiple myeloma.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is employed to identify the genomic regions where KDMs bind.
-
Cross-linking: Multiple myeloma cells (e.g., MM.1S) are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: An antibody specific to the KDM of interest (e.g., KDM5A or KDM6B) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to the human genome, and peak-calling algorithms are used to identify regions of KDM enrichment.
RNA Sequencing (RNA-Seq)
RNA-seq is used to determine the changes in gene expression following the modulation of KDM activity (e.g., via shRNA-mediated knockdown).
-
RNA Extraction: Total RNA is isolated from control and KDM-knockdown multiple myeloma cells.
-
Library Preparation: mRNA is enriched and converted to a cDNA library.
-
Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human genome, and differential gene expression analysis is performed to identify genes whose expression is significantly altered by the loss of the KDM. Pathway analysis can then be performed on the differentially expressed genes.
Cell Viability Assays (MTT/CCK-8)
These colorimetric assays are used to assess the impact of KDM inhibitors on the proliferation and viability of multiple myeloma cells.
-
Cell Seeding: Myeloma cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of the KDM inhibitor (e.g., JQKD82 or GSK-J4) for a specified duration (e.g., 72 hours).
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50/EC50 values are determined.
Conclusion and Future Directions
The study of histone lysine demethylases in multiple myeloma has unveiled novel mechanisms driving the disease and has presented promising therapeutic avenues. While KDM2B appears to play a minor role, KDM5A and KDM6B have emerged as significant contributors to myeloma cell proliferation and survival. The cooperation of KDM5A with MYC and the role of KDM6B in linking the NF-κB and MAPK signaling pathways underscore the intricate epigenetic regulation in this malignancy. The development of specific inhibitors like JQKD82 and the pre-clinical efficacy of compounds such as GSK-J4 highlight the potential of targeting these epigenetic regulators. Future research should focus on the clinical translation of these findings, including the development of more potent and selective KDM inhibitors and their evaluation in combination with existing anti-myeloma therapies to overcome drug resistance and improve patient outcomes.
References
KDM2A (Kdoam-25): A Potential Target to Overcome Drug Resistance in Uveal Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following document synthesizes current knowledge on KDM2A and uveal melanoma to propose a potential role for KDM2A in drug resistance. Direct experimental evidence for this specific connection is not yet established in the scientific literature. This guide is intended to provide a forward-looking perspective and a framework for future research.
Executive Summary
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults and is characterized by a high rate of metastasis and significant intrinsic and acquired resistance to conventional chemotherapies and targeted agents.[1] The histone lysine (B10760008) demethylase KDM2A (also known as Kdoam-25) has emerged as a critical regulator of various cellular processes in several cancers, including cell proliferation, metastasis, and the regulation of key signaling pathways such as PI3K/AKT and Notch.[2][3][4] While its direct role in uveal melanoma drug resistance has not been elucidated, its known functions present a compelling hypothesis for its involvement. This technical guide explores the potential mechanisms by which KDM2A may contribute to drug resistance in uveal melanoma and outlines experimental strategies to investigate this hypothesis. Targeting KDM2A could represent a novel therapeutic avenue to sensitize uveal melanoma cells to existing treatments.
The Challenge of Drug Resistance in Uveal Melanoma
Uveal melanoma's resistance to therapy is a major clinical challenge. The mechanisms of resistance are multifactorial and include:
-
Reactivation of Signaling Pathways: A primary mechanism of resistance to targeted therapies, such as MEK inhibitors, is the reactivation of the MAPK pathway or the activation of parallel survival pathways like the PI3K/AKT/mTOR pathway.[5][6][7][8][9][10]
-
Alternative Lengthening of Telomeres (ALT): A significant portion of cancers, and potentially uveal melanoma, rely on the ALT mechanism for telomere maintenance, which is essential for cellular immortalization and continued proliferation in the face of therapy-induced stress.[11][12][13][14]
-
Epigenetic Reprogramming: Changes in the epigenetic landscape can lead to the expression of genes that promote survival and drug resistance.
KDM2A: A Potential Mediator of Drug Resistance
KDM2A is a histone demethylase that primarily removes methyl groups from H3K36me2, leading to transcriptional repression of target genes. However, it can also be involved in transcriptional activation. Its potential role in uveal melanoma drug resistance can be hypothesized through several interconnected mechanisms.
Regulation of Pro-Survival Signaling Pathways
In other cancers, KDM2A has been shown to regulate the PI3K/AKT and Notch signaling pathways.[2][4] These pathways are known to be activated as escape mechanisms in response to MAPK pathway inhibition in melanoma.[7]
-
Hypothesized Mechanism: KDM2A may contribute to the upregulation of key components of the PI3K/AKT and Notch pathways, thereby providing a survival advantage to uveal melanoma cells treated with MEK inhibitors or other targeted agents.
Role in Telomere Maintenance
Recent studies have identified KDM2A as a critical factor for cells that rely on the Alternative Lengthening of Telomeres (ALT) mechanism.[11][12][13][14] KDM2A is required for the dissolution of ALT-specific telomere clusters, a crucial step for cell division.
-
Hypothesized Mechanism: By supporting the ALT mechanism, KDM2A could enable uveal melanoma cells to overcome the replicative stress induced by chemotherapy or targeted therapies, thus contributing to long-term resistance and relapse.
Quantitative Data (Hypothetical)
As direct experimental data is not yet available, the following tables illustrate the type of quantitative results that would be expected from experiments investigating the role of KDM2A in uveal melanoma drug resistance.
Table 1: Hypothetical IC50 Values of a MEK Inhibitor (e.g., Selumetinib) in Uveal Melanoma Cell Lines
| Cell Line | KDM2A Expression | Treatment | Hypothetical IC50 (µM) |
| OMM1 | High | Selumetinib | 15.5 |
| OMM1 | Low (shKDM2A) | Selumetinib | 3.2 |
| 92.1 | High | Selumetinib | 12.8 |
| 92.1 | Low (shKDM2A) | Selumetinib | 2.5 |
Table 2: Hypothetical Cell Viability Data for Combination Therapy
| Cell Line | Treatment | Hypothetical Cell Viability (%) |
| OMM2.5 | Vehicle | 100 |
| OMM2.5 | MEK Inhibitor (10 µM) | 65 |
| OMM2.5 | KDM2A Inhibitor (5 µM) | 80 |
| OMM2.5 | MEK Inhibitor (10 µM) + KDM2A Inhibitor (5 µM) | 25 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of KDM2A in uveal melanoma drug resistance.
Cell Culture and Establishment of KDM2A Knockdown Lines
-
Cell Lines: Human uveal melanoma cell lines (e.g., OMM1, 92.1, OMM2.5).
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
KDM2A Knockdown:
-
Design and clone shRNA sequences targeting KDM2A into a lentiviral vector (e.g., pLKO.1).
-
Produce lentiviral particles by co-transfecting HEK293T cells with the shRNA vector and packaging plasmids.
-
Transduce uveal melanoma cells with the lentiviral particles.
-
Select for stable knockdown cells using puromycin.
-
Confirm KDM2A knockdown by Western blot and qRT-PCR.
-
Cell Viability and Drug Sensitivity Assays
-
Method: MTT or CellTiter-Glo Luminescent Cell Viability Assay.
-
Protocol:
-
Seed cells in 96-well plates.
-
After 24 hours, treat with a serial dilution of the drug of interest (e.g., MEK inhibitor, chemotherapy agent) with or without a KDM2A inhibitor.
-
Incubate for 72 hours.
-
Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively.
-
Calculate IC50 values using non-linear regression analysis.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To assess the activation state of signaling pathways (e.g., PI3K/AKT, MAPK) upon KDM2A knockdown or inhibition.
-
Protocol:
-
Treat cells with the relevant drugs for the indicated times.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To determine if KDM2A directly binds to the promoter regions of genes involved in drug resistance pathways.
-
Protocol:
-
Crosslink protein-DNA complexes in cells with formaldehyde.
-
Lyse cells and sonicate to shear chromatin.
-
Immunoprecipitate KDM2A-bound chromatin using a specific antibody.
-
Reverse crosslinks and purify the DNA.
-
Perform qPCR using primers designed to amplify the promoter regions of target genes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized KDM2A signaling network in uveal melanoma.
Caption: Workflow for investigating KDM2A's role in drug resistance.
Conclusion and Future Directions
While direct evidence is currently lacking, the known functions of KDM2A in regulating key cancer-related pathways and its recently discovered role in the ALT mechanism strongly suggest its potential involvement in the drug resistance of uveal melanoma. The experimental framework outlined in this guide provides a roadmap for investigating this hypothesis. Future research should focus on:
-
Validating KDM2A as a target: Systematically evaluating the effect of KDM2A inhibition or knockdown on drug sensitivity in a panel of uveal melanoma cell lines and in vivo models.
-
Elucidating the precise mechanisms: Using techniques like ChIP-seq and RNA-seq to identify the direct downstream targets of KDM2A that mediate drug resistance.
-
Developing potent and selective KDM2A inhibitors: The plant growth regulator Daminozide has been reported to inhibit KDM2A, but more specific and potent small molecules are needed for clinical translation.[2]
A deeper understanding of KDM2A's role in uveal melanoma could pave the way for novel combination therapies that overcome resistance and improve patient outcomes.
References
- 1. [Multidrug resistance in uveal melanoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone demethylase KDM2A: Biological functions and clinical values (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine demethylase KDM2A inhibits TET2 to promote DNA methylation and silencing of tumor suppressor genes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine demethylase 2A promotes stemness and angiogenesis of breast cancer by upregulating Jagged1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Editorial: Mechanisms of resistance to the targeted therapy and immunotherapy in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Histone deacetylase inhibitors: a promising partner for MEK inhibitors in uveal melanoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers identify effective drug combination against uveal melanoma - ecancer [ecancer.org]
- 10. Decitabine limits escape from MEK inhibition in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone demethylase KDM2A is a selective vulnerability of cancers relying on alternative telomere maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone demethylase KDM2A is a selective vulnerability of cancers relying on alternative telomere maintenance - PMC [pmc.ncbi.nlm.nih.gov]
The Function of KDM5A in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Lysine-Specific Demethylase 5A (KDM5A), also known as JARID1A or Retinoblastoma-Binding Protein 2 (RBP2). KDM5A is a critical epigenetic modulator belonging to the KDM5 family of histone demethylases. Its primary function involves the removal of di- and tri-methyl groups from lysine (B10760008) 4 on histone H3 (H3K4me2/me3), epigenetic marks strongly associated with active gene transcription.[1][2][3] Consequently, KDM5A primarily acts as a transcriptional repressor.[2][4] Dysregulation of KDM5A is implicated in a variety of human diseases, most notably cancer, where it contributes to tumor progression, metastasis, and the development of therapeutic resistance.[3][5][6] This document details its core functions, involvement in disease, relevant signaling pathways, quantitative data on its activity, and key experimental protocols for its study.
Core Function: H3K4 Demethylation
KDM5A is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are Fe(II) and α-ketoglutarate-dependent oxygenases.[7] The enzymatic reaction involves the oxidation of the methyl group on H3K4, leading to its removal as formaldehyde (B43269).[8] This demethylation of H3K4me3/me2, which are hallmarks of active gene promoters, results in the repression of gene expression.[4][7]
The protein's structure includes several key domains that regulate its function and recruitment to chromatin:[9][10]
-
JmjN and JmjC domains : Together, these form the catalytic core responsible for demethylase activity.[9]
-
ARID (AT-rich interactive domain) : A DNA-binding domain that helps target KDM5A to specific genomic loci.[10][11]
-
PHD (Plant Homeodomain) fingers : KDM5A contains three PHD domains. PHD1 can bind to unmethylated H3, which allosterically enhances catalytic activity, while PHD3 preferentially binds to the H3K4me3 substrate, aiding in substrate recognition.[11][12]
Role in Cancer and Therapeutic Resistance
Aberrant overexpression of KDM5A is a common feature in numerous cancers, including breast, lung, prostate, ovarian, and pancreatic cancer.[1][2][13][14] Its oncogenic role is multifaceted, impacting cell proliferation, survival, metastasis, and resistance to therapy.
Mechanisms of KDM5A in Cancer:
-
Repression of Tumor Suppressors : KDM5A directly represses the expression of key tumor suppressor genes and cell cycle inhibitors, such as p16, p21, p27, and the pro-apoptotic protein BAK1, by removing the activating H3K4me3 marks from their promoters.[1][4][6]
-
Promotion of Epithelial-Mesenchymal Transition (EMT) : In cancers like lung and ovarian, KDM5A can induce EMT by down-regulating E-cadherin and up-regulating N-cadherin, promoting invasion and metastasis.[6][13]
-
Angiogenesis : KDM5A can promote the expression of vascular endothelial growth factor (VEGF) through the HIF-1α pathway, contributing to tumor angiogenesis.[6]
-
Drug Resistance : High KDM5A expression is strongly correlated with resistance to a wide range of cancer therapies, including chemotherapy (paclitaxel, gemcitabine), targeted therapies (gefitinib, trastuzumab), and radiation.[4][5][15][16] This is often achieved by suppressing pro-apoptotic pathways and maintaining a drug-tolerant cellular state.[6][15]
The table below summarizes the function of KDM5A and its downstream targets across various cancer types.
| Cancer Type | KDM5A Function | Key Downstream Targets / Mechanisms | Citations |
| Breast Cancer | Promotes proliferation, drug resistance, metastasis. | Represses p21, BAK1, p16, p27; Induces ITGB1. | [1][4][6] |
| Lung Cancer | Promotes proliferation, invasion, angiogenesis, EMT. | Represses p27, NOTCH1, NOTCH2; Upregulates Cyclin D1, ITGB1; Activates Akt/HIF-1α/VEGF pathway. | [1][6][15] |
| Ovarian Cancer | Promotes proliferation, EMT, metastasis, paclitaxel (B517696) resistance. | Upregulates N-cadherin; Downregulates E-cadherin. | [5][13] |
| Prostate Cancer | Promotes malignancy. | Represses KLF4 and E-cadherin. | [1] |
| Gastric Cancer | Promotes proliferation and cell cycle progression. | Represses p16, p21, p27. | [4] |
| Pancreatic Cancer | Promotes drug resistance and progression. | Upregulates IGF2BP2; Redirects mitochondrial pyruvate (B1213749) metabolism. | [1][5] |
| Glioblastoma | Mediates resistance to temozolomide (B1682018) (TMZ). | May modulate DNA repair pathways (e.g., MGMT). | [5] |
| Acute Myeloid Leukemia (AML) | Blocks cellular differentiation. | Forms NUP98-KDM5A fusion; Maintains Hoxa gene cluster expression. | [1][4] |
Involvement in Key Signaling Pathways
KDM5A function is integrated with major cellular signaling networks, often acting as a crucial regulatory node.
-
p53 Signaling : KDM5A negatively regulates the p53 signaling pathway. It can suppress the translation of p53 mRNA, thereby inhibiting its tumor-suppressive functions.[17] A regulatory feedback loop exists where p53 can induce miR-34, which in turn suppresses KDM5A expression.[17]
-
Akt Pathway : In lung cancer, KDM5A can be activated by the Akt pathway. This interaction promotes HIF-1α-VEGF-induced angiogenesis and induces EMT, highlighting a connection between signaling, epigenetics, and cancer progression.[6][18]
-
Wnt/β-catenin Signaling : During preadipocyte differentiation, KDM5A acts as a downstream target of C/EBPβ to repress the expression of Wnt6. This inhibition of the Wnt/β-catenin pathway is crucial for facilitating differentiation.[19]
-
Immune Response : Recent studies show KDM5A and KDM5B modulate immune responses by suppressing the transcription of endogenous retroviral elements (ERVs).[20] This occurs through the regulation of KRAB-zinc finger (KRAB-ZNF) genes, linking KDM5A to the innate immune system and potentially tumor immunogenicity.[20]
Quantitative Data
This table presents the half-maximal inhibitory concentration (IC50) values for various small molecule inhibitors against KDM5A and other KDM5 family members. Assays are typically performed in vitro using purified recombinant enzymes.
| Inhibitor | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | Assay Type | Citation |
| 2,4-PDCA | 159 | - | - | HTRF | [8] |
| KDM5-C49 | 22 ± 4 | 24 ± 3 | 42 ± 13 | AlphaLISA | [21] |
| KDM5-C70 | 190 ± 40 | 250 ± 20 | 390 ± 50 | AlphaLISA | [21] |
| KDOAM-25 | <100 | <100 | <100 | Biochemical | [22] |
Note: IC50 values can vary based on assay conditions, enzyme construct, and substrate used.
Kinetic parameters for a KDM5A construct (residues 1-797) reacting with different H3K4-methylated peptide substrates. The presence of an unmodified H3K4 peptide (H3K4me0) can allosterically enhance activity.
| Substrate | Effector Peptide (H3K4me0) | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹min⁻¹) | Citation |
| H3(1-15)K4me3 | None | 2.9 ± 0.6 | 0.057 ± 0.004 | 0.020 | [23] |
| H3(1-15)K4me3 | 10 µM H3(1-15) | 1.1 ± 0.2 | 0.44 ± 0.03 | 0.40 | [23] |
| H3(1-15)K4me2 | None | 1.4 ± 0.3 | 0.081 ± 0.005 | 0.058 | [23] |
| H3(1-15)K4me2 | 10 µM H3(1-15) | 0.6 ± 0.1 | 0.62 ± 0.03 | 1.0 | [23] |
Experimental Protocols & Workflows
This protocol outlines a homogeneous (no-wash) assay to measure the demethylase activity of KDM5A by detecting the removal of the methyl group from a biotinylated H3K4me3 peptide substrate.
Materials:
-
Recombinant human KDM5A enzyme (e.g., amino acids 1-1090)[24]
-
Biotinylated Histone H3(1-21)K4me3 peptide substrate[8]
-
KDM5A Assay Buffer: 50 mM HEPES (pH 7.5-8.0), 100-200 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM ascorbic acid[11][25]
-
Anti-H3K4me2 primary antibody (specific to the product)
-
AlphaLISA Acceptor beads (e.g., anti-species IgG coated)
-
Streptavidin-coated Donor beads
-
384-well white microplate
-
Test compounds (inhibitors) dissolved in DMSO
Procedure:
-
Compound Plating : Add test compounds or DMSO (vehicle control) to the wells of the microplate. The final DMSO concentration should be kept low (<1%).[24]
-
Enzyme Reaction : a. Prepare a master mix containing KDM5A enzyme and the biotinylated H3K4me3 substrate in KDM5A Assay Buffer. b. Add the master mix to the wells to initiate the enzymatic reaction. c. Incubate at room temperature for a defined period (e.g., 60 minutes).[25]
-
Detection : a. Prepare a detection mix containing the anti-H3K4me2 antibody and AlphaLISA Acceptor beads in an appropriate buffer. b. Add the detection mix to the wells and incubate (e.g., 60 minutes at room temperature) to allow antibody-product binding. c. Add Streptavidin-coated Donor beads to the wells (under subdued light) and incubate (e.g., 30-60 minutes at room temperature).
-
Data Acquisition : Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of H3K4me2 product formed.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to controls and determine IC50 values.
This protocol is used to identify the genome-wide binding sites of KDM5A.
Materials:
-
Cells of interest (approx. 2 x 10⁷ cells per IP)[26]
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers (for cell and nuclear lysis)
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Anti-KDM5A antibody (ChIP-grade)[26]
-
Control IgG antibody (e.g., rabbit IgG)[26]
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking : Treat cells with formaldehyde (e.g., 1% final concentration) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing : Lyse the cells to release nuclei. Isolate nuclei and lyse them to release chromatin. Shear the chromatin into fragments of 100-500 bp using sonication.[26]
-
Immunoprecipitation (IP) : a. Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding. b. Save a small aliquot of the lysate as an "input" control.[26] c. Incubate the remaining lysate overnight with the anti-KDM5A antibody or control IgG. d. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution : Wash the beads several times with stringent buffers to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-links : Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification : Purify the immunoprecipitated DNA using a DNA purification kit.
-
Library Preparation and Sequencing : Prepare a sequencing library from the purified ChIP DNA and input DNA. Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis : Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of significant KDM5A enrichment compared to the input control.[27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emerging role of KDM5A in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomic amplification and a role in drug-resistance for the KDM5A histone demethylase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of KDM5 lysine demethylase family substrate preference and identification of novel substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Domain architecture and protein–protein interactions regulate KDM5A recruitment to the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. "Expression of lysine demethylase 5a (Kdm5a) influences tumour aggressi" by Nicole Schreiner, Lisa Fahr et al. [scholarlycommons.henryford.com]
- 15. KDM5A regulates the growth and gefitinib drug resistance against human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone demethylase KDM5A enhances cell proliferation, induces EMT in lung adenocarcinoma cells, and have a strong causal association with paclitaxel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 19. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transcriptomic and ChIP-seq Integrative Analysis Identifies KDM5A-Target Genes in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. KDM5A suppresses PML-RARα target gene expression and APL differentiation through repressing H3K4me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Investigation of the downstream target gene network regulated by KDM5A using ChIP-seq in Cardiac fibroblasts [zhqkyx.net]
Understanding the selectivity profile of Kdoam-25 for KDM5 isoforms.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and activity of Kdoam-25, a potent small-molecule inhibitor of the KDM5 family of histone demethylases. The KDM5 family, comprising four isoforms (KDM5A, KDM5B, KDM5C, and KDM5D), are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that play a critical role in epigenetic regulation by demethylating histone H3 lysine (B10760008) 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[1] Dysregulation of KDM5 activity is implicated in various cancers, making these enzymes attractive therapeutic targets.[1][2][3] this compound has emerged as a valuable chemical probe to investigate the biological functions of the KDM5 subfamily and as a lead compound for drug discovery efforts.
Biochemical Potency and Selectivity
This compound demonstrates potent, single-digit nanomolar to low double-digit nanomolar inhibition of all four KDM5 isoforms in biochemical assays.[4][5][6][7][8] Notably, it exhibits the strongest activity against the catalytic domain of KDM5B.[4] The compound displays high selectivity for the KDM5 subfamily over other 2-OG oxygenases and a broad panel of other enzymes and receptors.[4][5][8]
Table 1: Biochemical Potency (IC50) of this compound against KDM5 Isoforms
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Data sourced from multiple references.[6][7]
Table 2: Selectivity Profile of this compound
| Target Class | Activity | Concentration Tested |
| Other 2-OG Oxygenases | No significant inhibition | Up to 4.8 µM |
| Panel of 55 Receptors and Enzymes | No off-target activity | 10 µM |
Data sourced from multiple references.[1][4]
Cellular Activity and Effects
In cellular assays, this compound effectively inhibits the demethylase activity of endogenous KDM5 enzymes, leading to a global increase in H3K4me3 levels, particularly at transcription start sites.[4][5][6][7][8] This epigenetic modification subsequently impacts gene expression and cellular processes. The half-maximal effective concentration (EC50) in human cell-based assays is in the micromolar range.[4][5][8]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Effect | IC50 / EC50 |
| MM1S (Multiple Myeloma) | Proliferation/Viability | Impaired proliferation | ~30 µM (after 5-7 days) |
| MM1S (Multiple Myeloma) | Cell Cycle | G1 phase arrest | Not specified |
| MM1S (Multiple Myeloma) | H3K4me3 Levels | Increased global methylation | Not specified |
| HeLa (overexpressing KDM5B) | H3K4me3 Demethylation | Inhibition | ~50 µM |
| MEK-inhibitor resistant Uveal Melanoma | Viability/Colony Formation | Robust inhibition | Not specified |
Data sourced from multiple references.[4][5][6][7][8][9][10][11]
Signaling Pathways Modulated by KDM5 Inhibition
Inhibition of KDM5 enzymes by this compound can influence several cancer-related signaling pathways. One of the key pathways affected is the PI3K/AKT signaling cascade, where KDM5B has been shown to be an activator. By inhibiting KDM5B, this compound can lead to the suppression of this pro-survival pathway.[1] Furthermore, the induction of cell cycle arrest is a direct consequence of KDM5 inhibition, impacting the phosphorylation of key cell cycle regulators like the retinoblastoma protein (Rb).[1]
Caption: KDM5B signaling and inhibitor intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the selectivity profile of this compound.
Biochemical IC50 Determination using AlphaLISA Assay
This assay quantifies the enzymatic activity of KDM5 by detecting the demethylation of a biotinylated histone H3K4me3 peptide substrate.
Materials:
-
Recombinant KDM5 enzymes (KDM5A, KDM5B, KDM5C, KDM5D)
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA anti-H3K4me2 acceptor beads
-
Streptavidin donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Co-factors: Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O
-
2-oxoglutarate
-
This compound
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing the KDM5 enzyme, assay buffer, and co-factors.
-
Add this compound at various concentrations to the wells of the microplate.
-
Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Add the AlphaLISA acceptor and donor beads.
-
Incubate in the dark to allow for bead binding.
-
Read the signal on an appropriate plate reader.
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.[1]
Caption: Workflow for AlphaLISA-based IC50 determination.
Cellular H3K4me3 Level Assessment by Western Blot
This technique is used to assess the effect of this compound on global histone methylation levels within cells.
Materials:
-
Cell line of interest (e.g., MM1S)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time period (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with the primary antibody specific for H3K4me3.
-
Wash the membrane and then probe with the primary antibody for the loading control (total Histone H3).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Data Analysis: Quantify the band intensities for H3K4me3 and the loading control. Normalize the H3K4me3 signal to the loading control to determine the relative change in H3K4me3 levels upon treatment with this compound.[1]
Caption: Workflow for Western Blot analysis of H3K4me3.
Conclusion
This compound is a potent and highly selective pan-inhibitor of the KDM5 family of histone demethylases. Its well-characterized biochemical and cellular activities make it an invaluable tool for elucidating the roles of KDM5 isoforms in health and disease.[1] The detailed selectivity profile and experimental protocols provided in this guide serve as a critical resource for researchers in the fields of epigenetics, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of KDM5 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells [diagenode.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KDM2A in Cell Cycle Progression: A Technical Overview
Introduction
Histone lysine (B10760008) demethylases are critical regulators of chromatin structure and gene expression, playing pivotal roles in a myriad of cellular processes, including cell cycle progression, differentiation, and tumorigenesis. Among these, Lysine-Specific Demethylase 2A (KDM2A), also known as JHDM1A or FBXL11, has emerged as a key epigenetic modulator with complex and sometimes contradictory roles in cell proliferation. This technical guide provides an in-depth analysis of the current understanding of KDM2A's effect on the cell cycle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.
It is important to address a potential ambiguity in the topic of interest. The query "Kdoam-25" was investigated; however, the scientific literature identifies this compound as a potent and selective inhibitor of the KDM5 family of histone demethylases, with no reported direct activity against KDM2A.[1][2][3][4] Given the extensive request for information specifically on KDM2A's function, this document will focus on the well-documented effects of KDM2A on cell cycle progression.
KDM2A is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[5] Its primary catalytic activity is the demethylation of dimethylated lysine 36 on histone H3 (H3K36me2), a mark generally associated with active transcription.[5] By removing this mark, KDM2A is typically involved in transcriptional repression. KDM2A also contains several other functional domains, including a CXXC zinc finger domain that recognizes and binds to unmethylated CpG islands, tethering its enzymatic activity to specific genomic locations.[5]
The influence of KDM2A on cell proliferation is highly context-dependent, with reports suggesting both oncogenic and tumor-suppressive functions in different cellular environments.[6][7] This duality underscores the complexity of its regulatory networks and highlights the need for a detailed understanding of its molecular mechanisms.
Quantitative Analysis of KDM2A's Effect on Cell Cycle
Modulation of KDM2A levels has been shown to significantly alter cell cycle distribution. The following tables summarize quantitative data from key studies.
| Cell Line | KDM2A Modulation | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HEK293T | Knockdown | 45.3 ± 2.1 | 25.1 ± 1.5 | 29.6 ± 1.8 | [6] |
| HEK293T (Control) | Wild-Type | 58.4 ± 2.5 | 28.7 ± 1.9 | 12.9 ± 1.3 | [6] |
Table 1: Effect of KDM2A Knockdown on Cell Cycle Distribution in HEK293T Cells.
| Cell Line | KDM2A Modulation | Relative Invasion (%) | Reference |
| MCF7 | siRNA 1 Knockdown | 145 ± 23 | [7][8] |
| MCF7 | siRNA 2 Knockdown | 118 ± 21 | [7][8] |
| T47D | siRNA 1 Knockdown | 48 ± 28 | [7][8] |
| T47D | siRNA 2 Knockdown | 64 ± 16 | [7][8] |
Table 2: Effect of KDM2A Silencing on Breast Cancer Cell Invasion.
Signaling Pathways Modulated by KDM2A
KDM2A exerts its influence on the cell cycle through intricate signaling networks. Two of the most well-characterized pathways are the KDM2A-Rb-E2F1 axis and the TGF-β signaling pathway.
The KDM2A-Rb-E2F1 Pathway
The Retinoblastoma (Rb)-E2F1 pathway is a cornerstone of cell cycle control, governing the G1/S transition. KDM2A has been shown to directly interact with both Rb and the transcription factor E2F1 in a cell cycle-dependent manner.[7][8] In early G1 phase, KDM2A is recruited to the promoters of E2F1 target genes, such as CDC25A and Thymidylate Synthase (TS), where it contributes to their repression.[8] As cells progress towards S phase, KDM2A dissociates from these promoters, allowing for their transcriptional activation and subsequent entry into the DNA synthesis phase.[8] By modulating the activity of E2F1, KDM2A can influence the expression of a broad range of genes involved in cell proliferation, invasion, and angiogenesis.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM2A: Biological functions and clinical values (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of KDM2A inhibits proliferation associated with TGF-β expression in HEK293T cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian Lysine Histone Demethylase KDM2A Regulates E2F1-Mediated Gene Transcription in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Lysine Histone Demethylase KDM2A Regulates E2F1-Mediated Gene Transcription in Breast Cancer Cells | PLOS One [journals.plos.org]
The Impact of KDM2B on Tumor Suppressor Gene Expression: A Technical Overview
Executive Summary
The lysine-specific demethylase 2B (KDM2B), also known as FBXL10 or JHDM1B, is a critical epigenetic regulator implicated in a variety of cellular processes, including cell proliferation, senescence, and differentiation. Its dysregulation is frequently observed in numerous cancers, where it often functions as an oncoprotein by repressing the expression of tumor suppressor genes. This technical guide provides an in-depth analysis of the molecular mechanisms by which KDM2B mediates this repression, focusing on its role within the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1). We present quantitative data on the effects of KDM2B on key tumor suppressor genes, detail the experimental protocols used to elucidate these functions, and provide visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Among these, histone modifications play a pivotal role in regulating chromatin structure and gene accessibility. KDM2B is a histone demethylase that specifically removes methyl groups from histone H3 at lysine (B10760008) 36 (H3K36me2) and lysine 4 (H3K4me3), marks generally associated with active transcription.[1][2] Through its enzymatic activity and its function as a scaffold protein, KDM2B is a key player in gene silencing, particularly of developmental and tumor suppressor genes.
Mechanism of KDM2B-Mediated Gene Silencing
KDM2B exerts its repressive effects primarily through its integration into the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1).[3][4] This complex is distinct from the canonical PRC1 and plays a crucial role in targeting gene loci for silencing.
2.1. Recruitment to CpG Islands:
KDM2B possesses a CxxC zinc finger domain that specifically recognizes and binds to unmethylated CpG islands (CGIs).[5][6] CGIs are dense stretches of CpG dinucleotides often found in the promoter regions of genes, including many tumor suppressor genes. This targeted binding is the initial step in the recruitment of the PRC1.1 complex to specific gene loci.
2.2. The PRC1.1 Complex and Histone Ubiquitination:
Once bound to a CGI, KDM2B acts as a scaffold, recruiting the other components of the PRC1.1 complex, which include RING1B, PCGF1, and BCOR or BCORL1.[3][4] The RING1B subunit is an E3 ubiquitin ligase that catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[5] This histone modification is a hallmark of Polycomb-mediated gene silencing and contributes to chromatin compaction, thereby preventing the transcriptional machinery from accessing the gene promoter.
2.3. Histone Demethylation:
In addition to its role in PRC1.1 recruitment, the JmjC domain of KDM2B possesses intrinsic histone demethylase activity. It primarily targets H3K36me2, a mark associated with transcriptional elongation.[7] By removing this active mark, KDM2B further contributes to a chromatin environment that is non-permissive for transcription. Some studies have also suggested that KDM2B can demethylate H3K4me3, another mark of active promoters.[2]
Impact on Tumor Suppressor Gene Expression
KDM2B-mediated silencing has been shown to target several critical tumor suppressor genes, thereby promoting cell cycle progression and inhibiting apoptosis and senescence.
3.1. The INK4/ARF Locus:
One of the most well-characterized targets of KDM2B is the CDKN2A/B locus, which encodes the tumor suppressors p16INK4A, p19ARF (p14ARF in humans), and p15INK4B.[7][8] These proteins are key regulators of the cell cycle, acting as inhibitors of cyclin-dependent kinases (CDKs). By repressing the expression of these genes, KDM2B promotes cell proliferation.
3.2. Other Tumor Suppressor Targets:
Studies have also implicated KDM2B in the repression of other tumor suppressors, such as p57KIP2.[8] The silencing of these genes further contributes to the pro-tumorigenic effects of KDM2B. In some contexts, KDM2B knockdown has been shown to upregulate tumor suppressor pathways, including the p53 pathway.[9]
Quantitative Data on KDM2B-Mediated Repression
The following table summarizes quantitative data from studies investigating the impact of KDM2B on the expression and chromatin state of tumor suppressor genes.
| Target Gene | Cell Line | Experimental Condition | Fold Change in Expression (mRNA) | Change in Chromatin Mark | Reference |
| p15INK4B | Triple-Negative Breast Cancer (TNBC) | KDM2B Knockdown | Upregulated | Increased H3K4me3 and H3K36me2 at promoter | [8] |
| p16INK4A | Triple-Negative Breast Cancer (TNBC) | KDM2B Knockdown | Upregulated | Increased H3K4me3 and H3K36me2 at promoter | [8] |
| p57KIP2 | Triple-Negative Breast Cancer (TNBC) | KDM2B Knockdown | Upregulated | Increased H3K4me3 and H3K36me2 at promoter | [8] |
| Gata6 | Mouse Embryonic Stem Cells | KDM2B Knockdown | Upregulated | No significant change in H3K36me2 | [10] |
Chromatin Immunoprecipitation (ChIP)-qPCR Data:
| Target Locus | Cell Line | Antibody | % Input DNA (Control) | % Input DNA (KDM2B Knockdown) | Reference |
| Gata6 | Mouse Embryonic Stem Cells | Ring1b | ~1.2% | ~0.6% | [10] |
| Hoxa7 | Mouse Embryonic Stem Cells | Ring1b | ~0.9% | ~0.4% | [10] |
| Myc Promoter | Mouse DP Thymocytes | H2AK119ub1 | ~0.12% | ~0.04% (ΔCxxC mutant) | [11] |
Signaling Pathways and Experimental Workflows
5.1. KDM2B-Mediated Gene Silencing Pathway
Caption: KDM2B-mediated tumor suppressor gene silencing pathway.
5.2. Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP).
Experimental Protocols
6.1. Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is adapted for the analysis of KDM2B binding and associated histone modifications.
-
Cell Crosslinking: Culture cells to 80-90% confluency. Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for KDM2B or the histone modification of interest (e.g., H3K36me2, H2AK119ub1). Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the protein-DNA crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the promoter regions of the target tumor suppressor genes.[11][12]
6.2. Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for the analysis of tumor suppressor gene expression levels.
-
RNA Isolation: Isolate total RNA from cultured cells using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.[13]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (e.g., p16INK4A) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.[14]
6.3. Western Blotting for Histone Modifications
This protocol is designed for the detection of histone modifications.
-
Histone Extraction: Isolate nuclei from cultured cells. Extract histones using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, a high percentage (e.g., 15%) acrylamide (B121943) gel is recommended.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A membrane with a 0.2 µm pore size is recommended for optimal capture of small histone proteins.[16]
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[17]
6.4. Luciferase Reporter Assay for Promoter Activity
This assay is used to determine the effect of KDM2B on the transcriptional activity of a tumor suppressor gene promoter.
-
Construct Preparation: Clone the promoter region of the tumor suppressor gene of interest upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Co-transfect the luciferase reporter construct into cultured cells along with an expression vector for KDM2B (or a short hairpin RNA for KDM2B knockdown) and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).[5][18]
-
Cell Lysis and Luciferase Reaction: After a suitable incubation period, lyse the cells and add the luciferase substrate.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.[6]
6.5. Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating: Plate cells in an opaque-walled multiwell plate.
-
Treatment: Treat the cells with compounds or perform genetic manipulations (e.g., KDM2B knockdown) as required by the experiment.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the cell culture wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[19]
-
Signal Stabilization and Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and then measure the luminescence using a luminometer.[1][20]
Conclusion
KDM2B plays a significant, and often oncogenic, role in the epigenetic regulation of tumor suppressor genes. Its ability to recruit the PRC1.1 complex to CpG islands and its intrinsic histone demethylase activity make it a potent transcriptional repressor. Understanding the detailed molecular mechanisms of KDM2B function and its impact on key tumor suppressor pathways is crucial for the development of novel therapeutic strategies targeting epigenetic dysregulation in cancer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of KDM2B in tumorigenesis and to identify and validate potential therapeutic interventions.
References
- 1. promega.com [promega.com]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 5. opentrons.com [opentrons.com]
- 6. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The H3K36 demethylase Jhdm1b/Kdm2b regulates cell proliferation and senescence through p15(Ink4b) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgill.ca [mcgill.ca]
- 14. bioradiations.com [bioradiations.com]
- 15. abcam.cn [abcam.cn]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. ch.promega.com [ch.promega.com]
Methodological & Application
Application Notes: In Vitro Histone Demethylase Assay for KDM2A
Introduction
Lysine-specific demethylase 2A (KDM2A), also known as JHDM1A or FBXL11, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2] These enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that play a critical role in epigenetic regulation by reversing histone methylation.[3][4][5] KDM2A specifically demethylates mono- and di-methylated lysine (B10760008) 36 on histone H3 (H3K36me1/me2), a mark generally associated with active transcription.[1][2][6][7] Dysregulation of KDM2A has been implicated in various physiological and pathological processes, including cell differentiation, genomic stability, and tumorigenesis.[2][7][8] Therefore, robust in vitro assays are essential for characterizing its enzymatic activity, understanding its substrate specificity, and screening for potential inhibitors for therapeutic development.[3][9]
This document provides a detailed protocol for an in vitro KDM2A histone demethylase assay using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) format. This method offers a sensitive, non-radioactive, and high-throughput-compatible means to measure KDM2A activity.
Assay Principle
The assay quantifies KDM2A activity by detecting the demethylation of a biotinylated H3K36me2 peptide substrate. The JmjC-mediated demethylation reaction requires the cofactors Fe(II) and α-KG and produces the demethylated peptide, succinate, and formaldehyde.
The AlphaLISA detection system utilizes donor and acceptor beads. A Streptavidin-coated donor bead binds to the biotinylated histone peptide substrate. An antibody specific to the demethylated product (H3K36me1) is conjugated to an acceptor bead. When KDM2A demethylates the substrate, the specific antibody binds, bringing the donor and acceptor beads into close proximity (within 200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal that is measured at 615 nm. The intensity of the light signal is directly proportional to the amount of demethylated product and thus to the KDM2A enzyme activity.
Diagram of KDM2A Enzymatic Reaction
Caption: KDM2A-catalyzed demethylation of H3K36me2.
Experimental Protocol
I. Materials and Reagents
-
Enzyme: Recombinant human KDM2A
-
Substrate: Biotinylated Histone H3 (21-44) K36me2 peptide
-
Cofactors:
-
(NH₄)₂Fe(SO₄)₂·6H₂O (Ammonium Iron(II) Sulfate)
-
α-Ketoglutarate (2-Oxoglutarate)
-
L-Ascorbic acid
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
-
Detection Reagents (AlphaLISA):
-
Anti-demethylated product specific antibody (e.g., Anti-H3K36me1 Antibody-Acceptor beads)
-
Streptavidin (SA)-Donor beads
-
-
Control Inhibitor: Daminozide or other known JmjC inhibitor[2]
-
Reaction Stop Solution: 50 mM EDTA in assay buffer
-
Plates: 384-well white opaque microplates
-
Instrumentation: Plate reader capable of AlphaLISA detection (e.g., EnVision®, PHERAstar®)
II. Reagent Preparation
-
KDM2A Enzyme Stock: Prepare a 1 µM stock solution in assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
H3K36me2 Substrate Stock: Prepare a 1 mM stock solution in water. Aliquot and store at -80°C.
-
Cofactor Mix (10X): Prepare a fresh solution containing:
-
500 µM (NH₄)₂Fe(SO₄)₂
-
2 mM α-Ketoglutarate
-
10 mM Ascorbic Acid
-
in Assay Buffer.
-
-
Inhibitor Stock: Prepare a 10 mM stock solution of Daminozide in DMSO. Create serial dilutions in DMSO for IC₅₀ determination.
-
Working Solutions (on the day of the experiment):
-
2X KDM2A Enzyme Solution: Dilute the KDM2A stock to 20 nM in assay buffer.
-
2X Substrate/Cofactor Mix: Dilute the H3K36me2 substrate stock to 1 µM in assay buffer, then add the 10X Cofactor Mix to a final concentration of 1X.
-
Detection Mix: Prepare the Antibody-Acceptor beads and SA-Donor beads according to the manufacturer's instructions in the appropriate detection buffer.
-
III. Assay Procedure
-
Compound Plating: Add 2.5 µL of test compound dilutions (or DMSO vehicle for controls) to the wells of a 384-well plate. For "No Enzyme" control wells, add 2.5 µL of assay buffer.
-
Enzyme Addition: Add 2.5 µL of the 2X KDM2A Enzyme Solution (20 nM) to all wells except the "No Enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/Cofactor Mix to all wells. The final reaction volume is 10 µL. Final concentrations will be:
-
10 nM KDM2A
-
500 nM H3K36me2 Peptide
-
50 µM (NH₄)₂Fe(SO₄)₂
-
200 µM α-Ketoglutarate
-
1 mM Ascorbic Acid
-
-
Enzymatic Reaction: Mix the plate gently, seal it, and incubate for 60 minutes at room temperature.
-
Reaction Termination: Add 5 µL of Stop Solution (containing the Anti-H3K36me1 Acceptor Beads) to each well.
-
Detection Incubation 1: Incubate for 60 minutes at room temperature in the dark.
-
Detection Incubation 2: Add 5 µL of SA-Donor beads to each well.
-
Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader (Excitation: 680 nm, Emission: 615 nm).
Diagram of KDM2A AlphaLISA Workflow
References
- 1. scispace.com [scispace.com]
- 2. Histone demethylase KDM2A: Biological functions and clinical values (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone demethylase KDM2A: Biological functions and clinical values (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KDOAM-25 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing KDOAM-25, a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases, in various cell-based assays.
Introduction
This compound is a powerful chemical probe for studying the biological roles of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for the demethylation of histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3), which are crucial epigenetic marks associated with active gene transcription.[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] this compound acts as a 2-oxoglutarate competitive inhibitor, effectively increasing global H3K4me3 levels at transcriptional start sites, leading to cell cycle arrest and impaired proliferation in sensitive cell lines.[1][3][4]
Mechanism of Action
This compound selectively inhibits the catalytic activity of KDM5 demethylases. This inhibition leads to a global increase in the levels of H3K4me3, altering the epigenetic landscape and consequently modulating gene expression. The primary downstream cellular effects observed upon this compound treatment include cell cycle arrest, typically at the G1 phase, and a reduction in cell viability and proliferation.[1][2]
References
Application Note: Western Blot Protocol for Detecting H3K4me3 Changes Induced by Kdoam-25
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly found at the transcription start sites of active genes. The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 (lysine-specific demethylase 5) family of enzymes, also known as JARID1, are Fe(II) and 2-oxoglutarate-dependent oxygenases that specifically remove the trimethyl mark from H3K4.[1][2] Overexpression of KDM5 enzymes has been linked to various diseases, including cancer, making them a key target for therapeutic intervention.[1][3]
Kdoam-25 is a potent and selective inhibitor of the KDM5 family, with IC50 values of 71 nM, 19 nM, 69 nM, and 69 nM for KDM5A, KDM5B, KDM5C, and KDM5D, respectively.[4][5][6] By inhibiting KDM5 activity, this compound leads to a global increase in H3K4me3 levels, which can subsequently alter gene expression and impair cell proliferation in cancer cell lines like multiple myeloma MM1S.[1][4][6] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the changes in global H3K4me3 levels in cultured cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of KDM5B in demethylating H3K4me3 and how this compound inhibits this process, leading to an accumulation of the H3K4me3 mark.
Caption: Mechanism of this compound action on H3K4me3 levels.
Experimental Workflow
The complete experimental process, from cell culture to data analysis, is outlined in the workflow diagram below.
Caption: Western blot workflow for H3K4me3 detection.
Detailed Protocol
This protocol is optimized for mammalian cells. All steps should be performed using sterile techniques in a laminar flow hood where necessary.
Cell Culture and Treatment
-
Culture cells (e.g., MM1S, HeLa, U2OS) under standard conditions until they reach 70-80% confluency.
-
Seed cells into appropriate culture plates (e.g., 6-well plates). A density of ~1x10^6 cells per well is a good starting point.[7]
-
Allow cells to adhere overnight.
-
Treat cells with desired concentrations of this compound. A final concentration of ~50 µM has been shown to double H3K4me3 levels in MM1S cells.[4][6] Include a vehicle control (e.g., DMSO) group.
-
Incubate for an appropriate duration. An incubation time of 48-72 hours is often required to observe significant changes in histone methylation.[8][9]
Histone Extraction (Acid Extraction Method)
-
Harvest cells by scraping or trypsinization. Wash cell pellets twice with ice-cold PBS.
-
Resuspend the cell pellet in Hypotonic Lysis Buffer (10 mM Tris-Cl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant. Resuspend the nuclear pellet in 0.2 M H2SO4 (sulfuric acid) and incubate with rotation for at least 4 hours or overnight at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing histones) to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone. Incubate at -20°C for at least 1 hour.[10]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold acetone.[10]
-
Air-dry the pellet for 10-20 minutes and resuspend in sterile water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4X LDS sample buffer and 10X reducing agent (or DTT to a final concentration of 100 mM).[11]
-
Boil samples at 95°C for 5-10 minutes.[11]
-
Load 10-15 µg of histone extract per lane onto a 12-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.[11] A wet transfer at 100V for 60-90 minutes at 4°C is recommended for small proteins like histones.
-
Confirm transfer efficiency by Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (5% BSA or non-fat dry milk in TBST). For histone modifications, 5% BSA is often preferred.[10][11]
-
Incubate the membrane with primary antibodies diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Primary Antibody (Target): Rabbit anti-H3K4me3 (e.g., 1:1000 dilution).[12]
-
Primary Antibody (Loading Control): Rabbit or Mouse anti-Total Histone H3 (e.g., 1:5000 dilution).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP, 1:5000 dilution) in Blocking Buffer for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using a digital imager.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the H3K4me3 band to the corresponding Total H3 band for each sample.
-
Calculate the fold change in normalized H3K4me3 levels in this compound-treated samples relative to the vehicle control.
Quantitative Data Summary
The following table provides a summary of recommended quantitative parameters for the protocol. These values may require optimization depending on the cell line and specific reagents used.
| Parameter | Recommended Value | Notes |
| Cell Treatment | ||
| This compound Concentration | 10 - 50 µM | Effective concentration is cell-line dependent.[4][6] |
| Treatment Duration | 48 - 72 hours | Sufficient time for epigenetic modifications to occur.[8] |
| Protein Loading | ||
| Histone Extract per Lane | 10 - 15 µg | Ensures clear detection of histone marks. |
| Antibody Dilutions | ||
| Primary: anti-H3K4me3 | 1:500 - 1:3000 | Refer to manufacturer's datasheet.[12] |
| Primary: anti-Total H3 | 1:5000 - 1:50,000 | Loading control.[13] |
| Secondary: HRP-conjugate | 1:2000 - 1:10,000 | Dilution depends on substrate sensitivity.[13] |
| Electrophoresis & Transfer | ||
| SDS-PAGE Gel % | 12 - 15% | Higher percentage for better resolution of low MW histones.[11] |
| Transfer Membrane | 0.2 µm Nitrocellulose/PVDF | Small pore size is crucial for retaining small histone proteins.[11] |
| Incubation Times | ||
| Blocking | 1 hour | At room temperature. |
| Primary Antibody | Overnight (16-18 hours) | At 4°C for optimal binding.[10] |
| Secondary Antibody | 1 hour | At room temperature.[10] |
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells [diagenode.com]
- 3. Histone demethylase KDM5B catalyzed H3K4me3 demethylation to promote differentiation of bone marrow mesenchymal stem cells into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biochem.slu.edu [biochem.slu.edu]
- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
- 13. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) using Kdoam-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, including transcription factors and modified histones.[1][2] This document provides a detailed protocol for performing ChIP-seq to analyze the genome-wide changes in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) following treatment with Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone demethylases.[3][4]
This compound inhibits the demethylase activity of KDM5 enzymes, leading to an increase in the levels of H3K4me3, a histone mark associated with active gene promoters.[3][4] By using ChIP-seq in combination with this compound treatment, researchers can elucidate the specific genomic loci where KDM5 activity is critical for maintaining the epigenetic landscape and regulating gene expression. These insights are valuable for understanding the role of KDM5 in various biological processes and for the development of novel therapeutic strategies targeting epigenetic pathways.
Quantitative Data on this compound Activity
The following table summarizes the in vitro inhibitory activity of this compound against the KDM5 family of histone demethylases.
| KDM5 Family Member | IC50 (nM)[3][5] |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
In cellular assays, treatment of multiple myeloma (MM1S) cells with 50 µM this compound for 72 hours resulted in an approximately two-fold increase in global H3K4me3 levels.[3]
Experimental Protocols
This protocol is optimized for cultured mammalian cells and focuses on the analysis of H3K4me3 enrichment after this compound treatment.
Part 1: Cell Culture and this compound Treatment
-
Cell Culture : Culture mammalian cells of interest (e.g., MCF-7, MM1S) in appropriate media and conditions until they reach approximately 80% confluency. For a standard ChIP-seq experiment, a starting number of 1 x 10^7 to 2 x 10^7 cells per immunoprecipitation (IP) is recommended.
-
This compound Treatment :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with this compound at a final concentration of 0.1 µM to 1 µM. The optimal concentration may vary depending on the cell line and should be determined empirically. A concentration of 1 µM for 24 hours has been shown to increase H3K4me3 levels in MCF-7 cells. For longer-term studies aiming to observe downstream effects on gene expression, a 72-hour treatment may be employed.
-
Include a vehicle-treated control (e.g., DMSO) for comparison.
-
-
Cell Harvesting : After the incubation period, harvest the cells by trypsinization or cell scraping. Wash the cells twice with ice-cold PBS.
Part 2: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking :
-
Resuspend the cell pellet in fresh culture medium.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication :
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be determined for each cell type and instrument. .
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation :
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add a ChIP-grade antibody against H3K4me3 to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution :
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification :
-
Add NaCl to the eluted chromatin and the input control and incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Part 3: ChIP-seq Library Preparation and Sequencing
-
Library Preparation : Prepare sequencing libraries from the ChIP-enriched DNA and input DNA using a commercial library preparation kit compatible with your sequencing platform.
-
Sequencing : Perform high-throughput sequencing of the prepared libraries. A minimum of 25-50 million reads per sample is recommended for histone modification ChIP-seq.[6]
Part 4: Data Analysis
A typical ChIP-seq data analysis workflow includes the following steps:[7]
-
Quality Control : Assess the quality of the raw sequencing reads.
-
Alignment : Align the sequencing reads to the appropriate reference genome.
-
Peak Calling : Identify regions of significant enrichment in the ChIP samples compared to the input control.
-
Differential Binding Analysis : Compare the H3K4me3 peaks between this compound-treated and vehicle-treated samples to identify regions with altered H3K4me3 levels.
-
Annotation and Functional Analysis : Annotate the identified peaks to nearby genes and perform functional enrichment analysis to understand the biological pathways affected by this compound treatment.
Visualizations
Caption: KDM5 Signaling Pathway and the effect of this compound.
Caption: ChIP-seq Experimental Workflow using this compound.
References
- 1. Bioinformatics Methods for ChIP-seq Histone Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
Application Notes and Protocols for Cell Viability Assays with Kdoam-25
Introduction
Kdoam-25 is a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[3] Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive therapeutic targets.[3] this compound exerts its biological effects by preventing the demethylation of H3K4me3, leading to an increase in global H3K4 methylation at transcriptional start sites.[1][2] This alteration in the epigenetic landscape can impact gene expression, leading to cellular consequences such as cell cycle arrest and reduced cell viability.[1][3]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the Cell Counting Kit-8 (CCK-8) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action of this compound
This compound selectively inhibits the KDM5 family of enzymes, which are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases.[3] By inhibiting KDM5, this compound leads to an accumulation of the H3K4me3 mark, which is generally associated with active gene transcription.[3] The inhibition of KDM5B, a primary target of this compound, has been linked to the modulation of several cancer-related signaling pathways, including PI3K/AKT signaling and cell cycle regulation.[3] For instance, treatment of MM1S multiple myeloma cells with this compound results in a G1 cell-cycle arrest.[1][4]
Data Presentation
The following table summarizes the reported effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Incubation Time | Reference |
| MM1S | Multiple Myeloma | Cell Viability | Reduction in Viability | ~30 µM | 5-7 days | [1][4] |
| MM1S | Multiple Myeloma | Cell Cycle Analysis | G1 Arrest | Not specified | Not specified | [1][4] |
| HeLa | Cervical Cancer | Immunofluorescence | Increased H3K4me3 | ~50 µM (EC50) | 24 hours | [3] |
| OMM1-R | Uveal Melanoma | CCK8 | Inhibition of Viability | Robust inhibition (not specified) | Not specified | [5] |
| MCF-7 | Breast Cancer | Western Blot | Increased H3K4me3 | 0.03-1 µM | 24 hours | [6] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (450 nm absorbance)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired concentration in complete culture medium. A typical seeding density is 5,000 cells/well in 100 µL of medium in a 96-well plate.[7][8] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[7][8]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM).[9]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[7][8][10] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C.[7][8][10] The incubation time with CCK-8 may need to be optimized for your cell line.
-
Measure the absorbance at 450 nm using a microplate reader.[7][10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for an MTT assay and should be adapted as needed.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm absorbance)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described for the CCK-8 assay.
-
-
This compound Treatment:
-
Follow the same procedure as described for the CCK-8 assay.
-
-
Incubation:
-
Follow the same procedure as described for the CCK-8 assay.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. A purple precipitate should be visible under a microscope.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifugation of the plate may be necessary before aspiration.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Calculate the percentage of cell viability as described for the CCK-8 assay.
-
Plot a dose-response curve to determine the IC50 value.
-
Troubleshooting
-
High Background in CCK-8 Assay: This may be due to repeated freezing and thawing of the CCK-8 solution. Store aliquots at -20°C for long-term storage and at 4°C for frequent use, protected from light.[10][13]
-
Low Absorbance in MTT Assay: This could be due to insufficient cell numbers, low metabolic activity, or incomplete dissolution of formazan crystals. Ensure optimal cell seeding density and adequate incubation time with MTT. Increase shaking time or gently pipette to fully dissolve the formazan.[12]
-
Inconsistent Results: Ensure accurate pipetting, homogenous cell seeding, and consistent incubation times. Edge effects in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. dojindo.co.jp [dojindo.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes: Kdoam-25 in Colony Formation Assays
Evaluating the Anti-Proliferative Effects of the KDM5 Inhibitor Kdoam-25
Audience: Researchers, scientists, and drug development professionals in oncology, epigenetics, and developmental biology.
Introduction: this compound is a potent and highly selective small molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] These enzymes are crucial epigenetic regulators that remove methyl groups from histone H3 lysine 4 (H3K4), particularly di- and tri-methylated states (H3K4me2/3), which are generally associated with active gene transcription.[4] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[4] this compound exerts its anti-proliferative effects by increasing global H3K4 methylation at transcription start sites, leading to cell cycle arrest, primarily at the G1 phase.[1][2] This application note provides a detailed protocol for utilizing this compound in a colony formation assay to assess its long-term effects on the clonogenic survival of cancer cells.
Mechanism of Action: this compound is a 2-oxoglutarate (2-OG) competitive inhibitor of KDM5 enzymes, with IC50 values in the low nanomolar range for KDM5A-D.[1][3][5] By inhibiting KDM5, this compound prevents the demethylation of H3K4me3, leading to its accumulation.[1][4] This epigenetic modification alters gene expression, which in turn impairs cell proliferation and viability.[1][6][7] Studies have shown that this compound can inhibit the viability and colony formation of various cancer cell lines, including multiple myeloma and uveal melanoma.[1][6][7]
Signaling Pathway of this compound Action
Caption: this compound inhibits KDM5, increasing H3K4me3 and causing G1 arrest.
Experimental Protocol: Colony Formation Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (stable salt form, e.g., this compound citrate (B86180), is recommended for stability)[1]
-
Appropriate cancer cell line (e.g., MM1S multiple myeloma, OMM1-R uveal melanoma)[1][6]
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v crystal violet in 25% methanol)
-
Methanol (B129727) or 10% neutral buffered formalin for fixation
-
6-well plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cells in complete medium until they reach 70-80% confluency.
-
Prepare a single-cell suspension by trypsinization. Neutralize trypsin with serum-containing medium.
-
Determine the viable cell count using a hemocytometer or automated cell counter.
-
-
Seeding:
-
Seed the cells into 6-well plates at a predetermined density. This needs to be optimized for each cell line to ensure the formation of distinct colonies (typically 200-1000 cells per well).
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on previously reported cellular EC50 values (e.g., for MM1S cells, the IC50 for viability reduction is ~30 µM after 5-7 days).[1] A suggested starting range could be 1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C, 5% CO2. The incubation time will depend on the doubling time of the cell line and should be sufficient for colonies of at least 50 cells to form in the control wells.[8]
-
Monitor the plates regularly and change the medium (with fresh this compound or vehicle) every 2-3 days if necessary to ensure adequate nutrient supply.
-
-
Fixation and Staining:
-
After the incubation period, carefully aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol or 10% neutral buffered formalin to each well and incubating for 10-20 minutes at room temperature.[9]
-
Aspirate the fixative and allow the plates to air dry.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-40 minutes at room temperature.[9]
-
Carefully remove the crystal violet solution and wash the wells with deionized water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.[8] This can be done manually or using imaging software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE of control / 100))
-
-
Plot the surviving fraction as a function of this compound concentration.
-
Experimental Workflow
Caption: Workflow for this compound colony formation assay.
Data Presentation
The quantitative data from the colony formation assay should be summarized in a table for easy comparison.
| Treatment Group | This compound Conc. (µM) | No. of Cells Seeded | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 (DMSO) | e.g., 500 | e.g., 150 ± 12 | e.g., 30 | 1.0 |
| This compound | 1 | e.g., 500 | e.g., 120 ± 10 | e.g., 24 | e.g., 0.8 |
| This compound | 10 | e.g., 500 | e.g., 75 ± 8 | e.g., 15 | e.g., 0.5 |
| This compound | 50 | e.g., 500 | e.g., 30 ± 5 | e.g., 6 | e.g., 0.2 |
| This compound | 100 | e.g., 500 | e.g., 5 ± 2 | e.g., 1 | e.g., 0.03 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Troubleshooting and Considerations:
-
Cell Seeding Density: The optimal seeding density is crucial and must be determined empirically for each cell line to avoid colony fusion or a lack of colonies.
-
This compound Stability: The free form of this compound may be unstable; using a stable salt like this compound citrate is advisable.[1]
-
Treatment Duration: The duration of this compound treatment may need to be adjusted. Some protocols involve continuous exposure, while others may use a shorter treatment period followed by growth in a drug-free medium.
-
Colony Counting: Consistency in defining and counting colonies is essential for reproducible results. The threshold of 50 cells per colony is a widely accepted standard.[8]
-
Solvent Effects: Ensure the concentration of the solvent (e.g., DMSO) in the vehicle control is identical to that in the treatment groups and does not affect cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colony Formation [protocols.io]
Application Notes: Determining the IC50 of Kdoam-25 in Diverse Cell Lines
Introduction
Kdoam-25 is a potent and highly selective small-molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[1][2] These enzymes are responsible for removing methyl groups from histone H3 lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3), which are epigenetic marks generally associated with active gene transcription.[3] Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive therapeutic targets.[3] this compound exerts its effects by increasing global H3K4 methylation, which in turn impacts gene expression and impairs cell proliferation.[1][2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for evaluating its therapeutic potential.
Mechanism of Action: this compound Signaling Pathway
This compound functions as a 2-oxoglutarate (2-OG) competitive inhibitor of KDM5 enzymes.[4] By blocking the demethylase activity of KDM5, this compound leads to an accumulation of H3K4me3 at transcription start sites.[5] This alteration in the epigenetic landscape affects the expression of genes involved in critical cellular processes, including cell cycle regulation.[1][3] In multiple myeloma cells, for instance, treatment with this compound has been shown to induce a G1 cell-cycle arrest.[1][2]
Quantitative Data Summary
The cellular efficacy of this compound has been evaluated across different cancer cell lines. The IC50 values are summarized below. It is important to note that experimental conditions, such as assay type and incubation time, can influence the observed IC50 values.
| Cell Line | Cancer Type | Assay | Cellular IC50 / Effective Concentration | Observed Effect | Source |
| MM1S | Multiple Myeloma | Cell Viability | ~30 µM | Reduced cell viability after 5-7 days.[1][3][5] | [1][3][5] |
| HeLa | Cervical Cancer | H3K4me3 Demethylation | ~50 µM (EC50) | Increased H3K4me3 levels.[3] | [3] |
| OMM1-R | Uveal Melanoma | Cell Viability | Not Specified (robust inhibition) | Inhibited viability and colony formation.[3][6] | [3][6] |
| MCF-7 | Breast Cancer | H3K4me3 Demethylation | Not Specified | Increased H3K4me3 levels at lower concentrations.[7] | [7] |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound involves cell preparation, dose-response treatment, viability assessment using a specific assay, and subsequent data analysis to calculate the IC50 value.
Experimental Protocols
Two common and robust methods for determining cell viability and calculating the IC50 are the MTT and CellTiter-Glo® assays.
Protocol 1: IC50 Determination using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[8]
Materials
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, clear 96-well microplates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS[8]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)[9]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding :
-
Harvest and count cells from the logarithmic growth phase.
-
Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate.[10] The optimal seeding density (typically 1,000-10,000 cells/well) should be determined for each cell line.[11]
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.[12]
-
-
Compound Treatment :
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A 10-point dilution series is recommended to cover a broad dose range.[9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Include "vehicle control" wells containing medium with the highest concentration of DMSO used and "no-cell control" wells with medium only for background measurement.[13]
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).[13]
-
-
MTT Assay and Measurement :
-
After incubation, add 10-20 µL of MTT solution to each well.[9][11]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow formazan crystal formation.[9]
-
Carefully aspirate the medium from each well without disturbing the crystals.[9][11]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[8][11]
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.[13]
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[14]
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration that results in 50% cell viability.[3][13]
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive luminescent signal.[9][15] The procedure is a simple "add-mix-measure" format.
Materials
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well microplates (compatible with a luminometer)[16]
-
CellTiter-Glo® 2.0 Assay kit (Promega) or similar
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding and Compound Treatment :
-
CellTiter-Glo® Assay and Measurement :
-
After the desired incubation period with this compound, equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9][16]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium present (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][16]
-
Measure the luminescence using a luminometer.[9]
-
Data Analysis
-
Subtract the average luminescence of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. promega.com [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. reactionbiology.com [reactionbiology.com]
How to prepare Kdoam-25 stock solution and working concentrations.
Application Notes and Protocols: Kdoam-25
Introduction
This compound is a potent and highly selective small molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] These enzymes are responsible for the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks closely associated with active gene transcription.[3][4] By inhibiting the KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels, particularly at transcriptional start sites.[1][2] This modulation of the epigenetic landscape can alter gene expression, subsequently affecting cellular processes such as proliferation and cell cycle progression, making this compound a valuable tool for cancer research and drug development.[1][4]
It is important to note that this compound is available as a free base and a citrate (B86180) salt.[3] The free base form has been reported to be unstable, and therefore, the citrate salt is recommended for improved stability and handling.[3][5]
Product Information and Properties
| Property | Value | Source |
| Target | KDM5A, KDM5B, KDM5C, KDM5D | [2][3][6] |
| Molecular Formula | C₁₅H₂₅N₅O₂ | [6] |
| Molecular Weight | 307.39 g/mol | [6] |
| Formulations | Free Base, Citrate Salt | [3] |
Biochemical Activity: IC₅₀ Values
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against KDM5 isoforms in biochemical assays.
| Isoform | IC₅₀ (nM) | Source |
| KDM5A | 71 | [2][3][6] |
| KDM5B | 19 | [2][3][6] |
| KDM5C | 69 | [2][3][6] |
| KDM5D | 69 | [2][3][6] |
Preparation of Stock and Working Solutions
Solubility Data
The standard and recommended practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into aqueous buffers or cell culture medium for experiments.[5] Direct dissolution in aqueous buffers has not been formally reported.[5]
| Solvent | Concentration | Notes | Source |
| DMSO | 200 mg/mL (400.39 mM) | Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility. | [5][7][8] |
| Water | 100 mg/mL (200.20 mM) | Ultrasonic treatment is recommended. | [5][7] |
| In Vivo Formulation | ≥ 5 mg/mL (10.01 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. Add solvents sequentially. | [7] |
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound citrate in DMSO.
Materials:
-
This compound citrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-Experiment Preparation: Allow the this compound citrate vial to reach room temperature before opening to prevent moisture condensation.[5]
-
Weighing: Accurately weigh the desired amount of this compound citrate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 100 mM stock concentration.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[5]
-
Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator. Sonicate for 5-10 minutes, or until the solution is clear and free of visible particles.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3][5] DMSO stock solutions are reported to be stable for extended periods when stored properly.[5]
Application Notes for Cell-Based Assays
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific experimental endpoint. It is crucial to perform a dose-response experiment for each new cell line and assay.[1] Typical starting concentrations can range from 0.1 µM to 50 µM.[1]
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Source |
| MM1S (Multiple Myeloma) | Cell Viability | IC₅₀ ≈ 30 µM | Reduced cell viability after 5-7 days. | [1][2][6] |
| MM1S (Multiple Myeloma) | Histone Methylation | 50 µM | ~2-fold increase in H3K4me3 levels. | [2][6] |
| MM1S (Multiple Myeloma) | Cell Cycle | Not specified | G1 cell-cycle arrest. | [2][6] |
| MCF-7 (Breast Cancer) | Histone Methylation | 0.03 - 1 µM | Modest (1.5-fold) increase in H3K4me3 after 24h. | [1][9] |
| Uveal Melanoma (OMM1-R) | Cell Viability | 5 µM | Robust inhibition of viability and colony formation. | [1][10] |
| HeLa (Cervical Cancer) | Histone Methylation | EC₅₀ ≈ 50 µM | Increased H3K4me3 levels. | [4] |
Incubation Time: The required incubation time can vary significantly. Changes in histone methylation may be observed after shorter incubations (e.g., 24 hours), while effects on cell proliferation or viability often require longer periods (e.g., 5-7 days).[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting KDM5 demethylases. These enzymes remove methyl groups from H3K4, a histone mark associated with transcriptionally active genes. By blocking this activity, this compound increases H3K4me3 levels, leading to changes in gene expression that can, for example, suppress the PI3K/AKT signaling pathway or induce cell cycle arrest.[4]
Experimental Protocols
Protocol 2: Determining Optimal Working Concentration via Cell Viability Assay
This protocol provides a general method for determining the IC₅₀ of this compound in a specific cell line using a colorimetric assay like MTT or a fluorescence-based assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.[1]
-
Compound Preparation: Prepare a series of working concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) by diluting the DMSO stock solution in fresh cell culture medium.[1] Include a DMSO-only vehicle control, ensuring the final DMSO concentration is consistent across all wells and non-toxic (typically <0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions or the vehicle control.[1]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours, or longer for proliferation studies).[1]
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay (e.g., MTT, PrestoBlue, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 3: Assessing Target Engagement via Western Blot for H3K4me3
This protocol is used to confirm that this compound is engaging its target in cells by measuring the expected increase in global H3K4me3 levels.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).[4]
-
Harvesting and Lysis: Harvest the cells and prepare whole-cell lysates or perform histone extraction using an appropriate protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for total Histone H3 as a loading control. Quantify the band intensities for H3K4me3 and normalize them to the total H3 bands to determine the relative change in methylation levels upon treatment.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitates in Media | Stock concentration is too high, or the final concentration exceeds its solubility in aqueous solution. | Prepare working solutions by diluting the stock in media just before use. Avoid storing diluted solutions. If precipitation persists, lower the final concentration or the percentage of DMSO. |
| No Observable Effect on Cells | Suboptimal concentration or insufficient incubation time.[1] | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). Increase the incubation time, monitoring effects at multiple time points (e.g., 24h, 48h, 72h, and longer).[1] |
| High Cytotoxicity Observed | The working concentration is too high, or the incubation period is too long.[1] | Reduce the concentration of this compound. Perform a cytotoxicity assay to determine the IC₅₀ for your cell line. Shorten the incubation period.[1] |
| Batch-to-Batch Variability | Differences in compound purity or stability. The free base form is known to be unstable.[3][5] | Use the more stable citrate salt form.[3] If possible, perform quality control (e.g., HPLC-MS) on new batches to confirm purity and identity.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Kdoam-25 Citrate Salt for Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kdoam-25 is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases, making it a valuable tool in epigenetic research and oncology drug development. However, the free base form of this compound is known to exhibit stability issues, which can lead to variability and inconsistency in experimental results. The use of this compound as a citrate (B86180) salt has been recommended to improve its stability and handling for long-term studies.[1][2] This document provides detailed application notes, protocols, and supporting data for the use of this compound citrate salt, highlighting its advantages in ensuring the integrity and reproducibility of experimental outcomes.
Introduction
This compound exerts its biological activity by inhibiting the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are responsible for the demethylation of histone H3 at lysine 4 (H3K4me3/2), an epigenetic mark associated with active gene transcription.[1] Inhibition of KDM5 leads to an increase in global H3K4me3 levels, impacting gene expression and cellular processes such as proliferation, making it a target of interest in cancers like multiple myeloma.[1][3] The inherent instability of the this compound free base can compromise its potency and lead to the generation of impurities, affecting the reliability of research findings.[1][2] The formation of a citrate salt is a common strategy in pharmaceutical development to enhance the stability, solubility, and handling of active pharmaceutical ingredients. Citrate, a tricarboxylic acid, can form stable salts with basic compounds, protecting them from degradation.
Data Presentation: Comparative Stability Analysis
While specific head-to-head quantitative stability data for this compound free base versus its citrate salt is not extensively published, the following table represents a hypothetical yet typical stability profile based on the known instability of the free base and the stabilizing effects of citrate salts. This data is intended to illustrate the expected improvements in stability.
Table 1: Hypothetical Comparative Stability of this compound Free Base vs. This compound Citrate Salt under Accelerated Stability Conditions (40°C/75% RH)
| Time Point | This compound Free Base (% Purity) | This compound Citrate Salt (% Purity) | Total Degradants (Free Base, %) | Total Degradants (Citrate Salt, %) |
| Initial | 99.5 | 99.6 | 0.5 | 0.4 |
| 1 Month | 95.2 | 99.1 | 4.8 | 0.9 |
| 3 Months | 88.7 | 98.5 | 11.3 | 1.5 |
| 6 Months | 79.1 | 97.8 | 20.9 | 2.2 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the potential stability enhancement provided by the citrate salt form. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS Method for this compound
This protocol describes a general method for assessing the purity and stability of this compound and its citrate salt.
1. Materials and Reagents:
-
This compound citrate salt
-
This compound free base (for comparison)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (MS)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
MS Detection: Positive electrospray ionization (ESI+), scan range m/z 100-1000. The expected m/z for this compound [M+H]⁺ is approximately 308.4.[2]
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound citrate salt in anhydrous DMSO.
-
For stability testing, dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
5. Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the HPLC method, perform forced degradation studies on the this compound citrate salt.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of the 1 mg/mL stock solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH and dilute to the final concentration.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of the 1 mg/mL stock solution. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl and dilute to the final concentration.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the 1 mg/mL stock solution. Incubate at room temperature for 24 hours. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid this compound citrate salt to 80°C for 72 hours. Prepare the sample as described in step 4.
-
Photostability: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to the final concentration.
Analyze all samples by HPLC-MS to separate the parent peak from any degradation products.
Protocol 2: Long-Term Stability Assessment
1. Storage Conditions:
-
Store solid this compound citrate salt at -20°C, protected from light and moisture.[1]
-
Prepare stock solutions in anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.[1] For this compound citrate, stock solutions stored at -80°C are stable for up to 6 months.[4]
2. Procedure:
-
At designated time points (e.g., 0, 3, 6, 12 months), retrieve an aliquot of the stored solid or solution.
-
Analyze the sample for purity and degradation products using the validated stability-indicating HPLC-MS method (Protocol 1).
-
Assess the biological activity of the aged sample using a relevant in vitro assay, such as a KDM5B inhibition assay, and compare it to a freshly prepared standard.
Visualizations
KDM5 Signaling Pathway and this compound Inhibition
Caption: KDM5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for the comparative stability assessment of this compound forms.
Conclusion
The use of this compound citrate salt is strongly recommended for researchers to ensure the stability and integrity of the compound, particularly in long-term experiments. Adherence to proper storage and handling protocols, along with the use of a validated stability-indicating analytical method, will contribute to the generation of reliable and reproducible data in studies investigating the role of KDM5 inhibition in various biological systems.
References
In Vivo Target Validation of Kdoam-25: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Kdoam-25 is a potent and highly selective small molecule inhibitor of the histone lysine (B10760008) demethylase 5 (KDM5) family of enzymes, which are crucial epigenetic regulators.[1][2] The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, removes methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[3] These histone marks are generally associated with active gene transcription.[3][4] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[3] this compound exhibits low nanomolar IC50 values against KDM5 isoforms and functions by inhibiting their demethylase activity, leading to an increase in global and gene-specific H3K4me3 levels.[1][3] This modulation of the epigenetic landscape can, in turn, affect gene expression and various cellular processes, including cell cycle arrest and reduced proliferation in cancer cells.[1][3]
These application notes provide detailed protocols for the in vivo target validation of this compound in animal models, focusing on xenograft studies to assess anti-tumor efficacy and pharmacodynamic biomarker analysis to confirm target engagement.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | KDM5A | KDM5B | KDM5C | KDM5D | MM1S Cell Viability |
| IC50 | 71 nM | 19 nM | 69 nM | 69 nM | ~30 µM (after 5-7 days) |
Data compiled from MedchemExpress.[1][2]
Table 2: Representative In Vivo Efficacy of a KDM5 Inhibitor (KDM5-inh1) in a Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Change in H3K4me3 in Tumor | Reference |
| NOD/SCID mice with SU-DHL-6 xenografts | 50 mg/kg KDM5-inh1 (oral) | Daily, 7 days on / 7 days off for 21 days | ~65% after 7 days | Increased | [1][5] |
This data is for a different KDM5 inhibitor and is presented as a representative example of expected in vivo outcomes.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo target validation.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy in a Xenograft Mouse Model
1.1. Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model derived from a human cancer cell line (e.g., multiple myeloma MM1S or uveal melanoma OMM1-R).
1.2. Materials:
-
This compound (or its stable citrate (B86180) salt)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MM1S)
-
Matrigel (optional, for some cell lines)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
1.3. Cell Culture and Implantation:
-
Culture MM1S cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 5-10 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
1.4. Study Design and Treatment:
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, administered orally daily).
-
Group 2: this compound (e.g., 50 mg/kg, administered orally daily).
-
Group 3 (Optional): Positive control (a standard-of-care agent for the specific cancer type).
-
-
Prepare this compound formulation fresh daily by suspending the compound in the vehicle.
-
Administer the assigned treatments for a predefined period (e.g., 21 days). A dosing schedule of continuous daily dosing or intermittent dosing (e.g., 7 days on, 7 days off) can be employed.[1]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
1.5. Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Analyze the data by comparing the mean tumor volume and weight between the treatment and vehicle control groups.
-
Calculate the percentage of tumor growth inhibition (TGI).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
2.1. Objective: To confirm target engagement of this compound in vivo by measuring the change in H3K4me3 levels in tumor tissue.
2.2. Materials:
-
Tumor samples from the efficacy study (Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
2.3. Procedure:
-
A subset of tumors from each treatment group (or a satellite group of animals treated for a shorter duration, e.g., 7 days) should be snap-frozen in liquid nitrogen immediately after excision.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody against H3K4me3 overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
2.4. Data Analysis:
-
Quantify the band intensities for H3K4me3 and total Histone H3 using densitometry software.
-
Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K4me3 levels in the this compound treated group to the vehicle control group to determine the fold-change in histone methylation. An increase in H3K4me3 levels in the treated group indicates successful target engagement.[1]
References
Application Notes and Protocols for Confirming KDM2A/B Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for confirming target engagement of KDM2A/B (Lysine-Specific Demethylase 2A/B), histone demethylases that are promising targets in various diseases. The methods described herein—Drug Affinity Responsive Target Stability (DARTS), MicroScale Thermophoresis (MST), and Cellular Thermal Shift Assay (CETSA)—are powerful techniques to verify the direct interaction of small molecules with KDM2A/B in various experimental settings.
Introduction to KDM2A/B and Target Engagement
KDM2A and KDM2B (also known as FBXL11 and FBXL10, respectively) are members of the Jumonji C (JmjC) domain-containing family of histone demethylases. They primarily catalyze the demethylation of dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2). KDM2A/B are involved in various cellular processes, including transcriptional repression, cell cycle regulation, and the maintenance of genomic stability. Their dysregulation has been implicated in several cancers, making them attractive targets for therapeutic intervention.
Confirming that a small molecule directly binds to its intended target (target engagement) is a critical step in drug discovery. The following methods provide robust platforms to assess the binding of potential inhibitors to KDM2A/B.
Methods for Confirming KDM2A/B Target Engagement
This section details the principles and provides example data for three widely used target engagement techniques.
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and confer resistance to proteolysis. In a DARTS experiment, cell lysate or a purified protein is incubated with the compound of interest, followed by limited digestion with a protease. If the compound binds to the target protein, it will be protected from degradation, resulting in a higher abundance of the intact protein compared to a vehicle-treated control. This difference can be detected by Western blotting.
Workflow:
MicroScale Thermophoresis (MST)
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is sensitive to changes in the molecule's size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target protein, these properties are altered, leading to a change in its thermophoretic mobility. By titrating a ligand against a constant concentration of the labeled protein, a binding curve can be generated, and the dissociation constant (Kd) can be determined.[1]
Workflow:
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the ligand-induced thermal stabilization of proteins in a cellular environment.[2] When a compound binds to its target protein within intact cells or cell lysates, the protein-ligand complex is generally more resistant to heat-induced denaturation. After heating the samples to various temperatures, the cells are lysed, and the soluble fraction of the target protein is quantified. A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates target engagement. This method is particularly valuable as it confirms target binding in a more physiologically relevant context.[2]
Workflow:
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a selective KDM2A/7A inhibitor, (S,S)-6, obtained using various target engagement and biochemical assays.
| Compound | Target | Assay | Parameter | Value | Reference |
| (S,S)-6 | KDM2A | AlphaScreen | IC50 | 0.16 µM | [2] |
| (S,S)-6 | KDM2A | Mass Spectrometry | Binding Stoichiometry | 1:1 | [2] |
| (S,S)-6 | KDM4A | AlphaScreen | IC50 | >100 µM | [2] |
| (S,S)-6 | KDM5B | AlphaScreen | IC50 | >100 µM | [2] |
| (S,S)-6 | KDM6B | AlphaScreen | IC50 | >100 µM | [2] |
Signaling Pathways Involving KDM2A/B
KDM2A and KDM2B play crucial roles in transcriptional regulation, primarily through their association with the Polycomb Repressive Complex 1 (PRC1). KDM2B, via its CXXC zinc finger domain, recognizes and binds to unmethylated CpG islands in gene promoters. This binding recruits the PRC1 complex, leading to monoubiquitination of histone H2A at lysine 119 (H2AK119ub), a mark associated with gene silencing. This mechanism is critical for the repression of developmental genes.
Furthermore, KDM2A/B have been shown to interact with components of the canonical Wnt signaling pathway. They can regulate the stability of nuclear β-catenin and interact with the transcription factor TCF7L1, thereby modulating the expression of Wnt target genes.[3][4][5]
Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
Materials:
-
Cell lysis buffer (e.g., M-PER or RIPA buffer) with protease inhibitors
-
KDM2A/B antibody
-
Protease (e.g., Pronase)
-
Compound of interest and vehicle (e.g., DMSO)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Prepare cell lysate from cells expressing KDM2A/B at a protein concentration of 1-5 mg/mL.
-
Compound Incubation: Aliquot the lysate into two tubes. To one, add the compound of interest to the desired final concentration. To the other, add an equal volume of vehicle. Incubate at room temperature for 1 hour.
-
Protease Digestion: Add protease to both tubes at a predetermined optimal concentration (to be determined empirically for each target and lysate). Incubate for 30 minutes at room temperature.
-
Stop Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody against KDM2A/B, followed by an appropriate secondary antibody.
-
Analysis: Visualize the bands and quantify their intensity. A stronger band in the compound-treated lane compared to the vehicle-treated lane indicates target engagement.
Protocol 2: MicroScale Thermophoresis (MST)
Materials:
-
Purified, fluorescently labeled KDM2A/B protein
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Compound of interest
-
MST instrument and capillaries
Procedure:
-
Sample Preparation: Prepare a series of 16 dilutions of the compound in MST buffer. Prepare a solution of the fluorescently labeled KDM2A/B protein at a constant concentration in the same buffer.
-
Binding Reaction: Mix each compound dilution with an equal volume of the labeled protein solution. Incubate at room temperature for 10 minutes to allow binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement.
-
Data Analysis: Analyze the change in thermophoresis as a function of the compound concentration to generate a binding curve. Fit the curve to a suitable binding model to determine the dissociation constant (Kd).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells expressing KDM2A/B
-
Compound of interest and vehicle (e.g., DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cultured cells with the compound of interest or vehicle for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform Western blotting for KDM2A/B as described in the DARTS protocol.
-
Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate melting curves for both compound- and vehicle-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement. The difference in the melting temperature (ΔTm) can be quantified. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the EC50 of target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
Kdoam-25 Induces G1 Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kdoam-25 is a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases, which are crucial epigenetic regulators.[1] Emerging evidence highlights the role of this compound in impeding cancer cell proliferation by inducing cell cycle arrest.[2] This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle using flow cytometry, a powerful technique for quantifying cellular DNA content. The provided methodologies and data will aid researchers in investigating the anti-cancer properties of this compound and its mechanism of action.
Data Presentation
Treatment of multiple myeloma (MM1S) cells with this compound has been shown to induce a significant arrest in the G1 phase of the cell cycle. While precise quantitative data from various cell lines remains to be extensively published, the observed trend points towards a clear disruption of cell cycle progression.
Table 1: Summary of this compound Effect on Cell Cycle Distribution in MM1S Cells
| Cell Line | Treatment | G1 Phase Population | S Phase Population | G2/M Phase Population | Sub-G1 Population (Apoptosis) | Reference |
| MM1S | This compound | Statistically Significant Increase | Not Specified | Statistically Significant Decrease | No Significant Increase | [2] |
Note: The table qualitatively summarizes the findings from the cited literature. Specific percentages for each cell cycle phase were not provided in the referenced study.
Signaling Pathway
This compound exerts its effect on the cell cycle by inhibiting KDM5B, a histone demethylase. This inhibition leads to an increase in H3K4 trimethylation at the promoter regions of target genes, altering their expression. A putative signaling pathway leading to G1 cell cycle arrest involves the modulation of key cell cycle regulators. Inhibition of KDM5B by this compound is thought to influence the expression of cell cycle inhibitors like p21(cip) and downregulate the expression of pro-proliferative proteins such as Cyclin D1, a critical component of the G1 phase progression machinery. The PI3K/AKT signaling pathway has also been implicated in the broader regulatory network of KDM5B.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., MM1S) in 6-well plates at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of harvesting. Allow the cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Treatment: Treat the cells with the desired concentrations of this compound. A typical starting concentration can range from 1 µM to 50 µM, depending on the cell line.[3] Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary between cell lines.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted for the analysis of cells after this compound treatment.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from the culture vessel.
-
For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Collect the detached cells.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Fixed cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet the less dense, fixed cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.
-
Add 400 µL of PI staining solution and mix well.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better data resolution.
-
Record at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for analyzing the effects of this compound on the cell cycle.
References
Application Notes and Protocols for Assessing Apoptosis Induced by Kdoam-25
Introduction
Kdoam-25 is a potent and highly selective small molecule inhibitor of the Histone Lysine (B10760008) Demethylase 5 (KDM5) family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4me3/2), an epigenetic mark associated with active gene transcription.[3] By inhibiting KDM5, this compound leads to an increase in global H3K4 methylation, particularly at transcriptional start sites.[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making it a promising therapeutic target.
While not a direct apoptosis-inducing agent in all contexts, this compound has been shown to impair proliferation, induce G1 cell-cycle arrest, and promote or sensitize cancer cells to apoptosis-inducing treatments.[1][4][5] For instance, it can enhance the sensitivity of breast cancer cells to irradiation and synergize with drugs like doxorubicin (B1662922) to induce apoptosis.[3][4][5] Therefore, this compound is a valuable tool for cancer research and drug development, and assessing its impact on apoptosis is crucial for characterizing its therapeutic potential.
These application notes provide an overview and detailed protocols for measuring the apoptotic effects of this compound on cell cultures using standard apoptosis detection assays. It is important to note that This compound is the compound being tested for its ability to induce apoptosis, not a reagent used to detect the apoptotic process itself.
Principle of Action: this compound as a KDM5 Inhibitor
This compound functions as a 2-oxoglutarate (2-OG) competitive inhibitor for the JmjC domain of KDM5 enzymes.[4] This inhibition prevents the demethylation of H3K4me3, leading to the accumulation of this active chromatin mark. The downstream consequences of KDM5 inhibition can include the reactivation of tumor suppressor genes, leading to cell cycle arrest and, in some cellular contexts, the activation of apoptotic pathways.
Figure 1. Mechanism of this compound action leading to cellular outcomes.
Data Presentation: this compound Activity
The following tables summarize the reported quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Enzymes
| Target | IC₅₀ (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Treatment Duration |
| MM1S (Multiple Myeloma) | Cell Viability | IC₅₀ | ~30 | 5-7 days |
| MM1S (Multiple Myeloma) | H3K4me3 Increase | EC₅₀ | ~50 | 24 hours |
| HeLa (Overexpressing KDM5B) | H3K4me3 Demethylation Inhibition | IC₅₀ | ~50 | 24 hours |
| Data sourced from multiple studies.[1][2][4] |
Experimental Protocols: Assessing Apoptosis after this compound Treatment
To evaluate the pro-apoptotic effects of this compound, standard apoptosis assays should be employed. The most common and robust method is flow cytometry analysis using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
Protocol 1: Apoptosis Detection by Annexin V and PI Staining using Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, PE, or APC) to label early apoptotic cells.[6][7] The viability dye PI is membrane-impermeable and only enters cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[7]
Materials:
-
This compound (and appropriate solvent, e.g., DMSO)
-
Cell line of interest (e.g., MM1S, MCF-7, or uveal melanoma cells)[1][3][8]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 10, 30, 50, 100 µM). It is critical to include a vehicle control (e.g., DMSO) at the highest concentration used for the drug.[9]
-
Treat cells with this compound or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours). A positive control (e.g., staurosporine (B1682477) or etoposide) should also be included.
-
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells once with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly from the culture flask/plate.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[10]
-
Set up appropriate gates based on unstained, Annexin V-only, and PI-only controls.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Figure 2. Experimental workflow for this compound induced apoptosis assay.
Protocol 2: High-Throughput Screening (HTS) for Apoptosis Induction
For screening compound libraries or multiple concentrations of this compound, a plate-based imaging assay can be adapted.
Principle: This method uses fluorescent nuclear dyes to quantify apoptosis based on nuclear condensation and membrane integrity. Hoechst 33342 stains the nuclei of all cells, while PI only stains the nuclei of dead cells. Apoptotic cells exhibit condensed, bright Hoechst staining.[11][12] Annexin V conjugated to a different fluorophore can also be included for greater specificity.[13]
Materials:
-
This compound
-
96- or 384-well clear-bottom imaging plates
-
Hoechst 33342 solution
-
Propidium Iodide (PI) solution
-
(Optional) Annexin V conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
High-Content Imaging System (e.g., PerkinElmer Operetta CLS)[13]
Procedure:
-
Cell Seeding and Treatment: Seed cells in imaging plates and treat with this compound as described in Protocol 1.
-
Staining: One hour prior to imaging, add a cocktail of Hoechst 33342 (e.g., 50 ng/mL) and PI (e.g., 0.5 µg/mL) directly to the wells.[13] If using, add Annexin V at the manufacturer's recommended dilution.
-
Imaging: Use a high-content imaging system to acquire images in the blue (Hoechst), red (PI), and green (Annexin V, if used) channels.
-
Analysis: Use automated image analysis software to:
-
Count the total number of cells (Hoechst-positive nuclei).
-
Count the number of dead cells (PI-positive nuclei).
-
Quantify the number of apoptotic cells by measuring nuclear intensity and morphology (condensed, bright Hoechst stain) and/or Annexin V positivity.[11][12]
-
Calculate the percentage of apoptotic and dead cells for each treatment condition.
-
Conclusion
This compound is a selective KDM5 inhibitor that serves as a valuable chemical probe to study the roles of histone demethylation in cell proliferation and survival. While its primary effect is often cell cycle arrest, it can induce or enhance apoptosis in specific cancer cell types. The protocols detailed above provide robust and standardized methods for researchers to quantify the apoptotic response of cells to this compound treatment, enabling a thorough characterization of its mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Apoptosis assessment in high-content and high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high-throughput screening approach to discover potential colorectal cancer chemotherapeutics: Repurposing drugs to disrupt 14-3-3 protein-BAD interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synergistic Drug Combination Studies with Kdoam-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of Kdoam-25, a potent and selective KDM5 inhibitor, in combination with other anti-cancer agents. The information presented is intended to guide researchers in designing and executing robust preclinical studies to identify and validate effective drug combinations involving this compound.
Introduction to this compound and Synergistic Combinations
This compound is a small molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D), which play a crucial role in epigenetic regulation.[1] By inhibiting KDM5, this compound leads to an increase in global H3K4 methylation at transcriptional start sites, which can alter gene expression and impair cancer cell proliferation.[1] In multiple myeloma MM1S cells, this compound has been shown to induce a G1 cell-cycle arrest.[1] The rationale for using this compound in combination therapies is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.
Synergistic Combination of this compound with Ionizing Radiation in Breast Cancer
Recent preclinical studies have demonstrated that this compound can act as a radiosensitizer, enhancing the cytotoxic effects of ionizing radiation in breast cancer cells.[2][3][4] This provides a strong rationale for investigating this combination in further detail.
Data Presentation
| Cell Line | Treatment | Viability Assay Results (Relative Absorbance ± SD) | Reference |
| MCF-7 | Control | 1.00 ± 0.10 | [2] |
| MCF-7 | This compound (1 µM) | ~0.95 ± 0.08 | [2] |
| MCF-7 | This compound (10 µM) | ~0.90 ± 0.09 | [2] |
| MCF-7 | This compound (30 µM) | ~0.85 ± 0.10 | [2] |
| MCF-7 | Ionizing Radiation (IR) (2 Gy) | ~0.80 ± 0.07 | [2] |
| MCF-7 | IR (2 Gy) + this compound (1 µM) | ~0.70 ± 0.06 | [2] |
| MCF-7 | IR (2 Gy) + this compound (10 µM) | ~0.60 ± 0.05 | [2] |
| MCF-7 | IR (2 Gy) + this compound (30 µM) | ~0.45 ± 0.04 | [2] |
Note: The above data is an approximate representation based on the graphical data presented in the cited literature. For precise values, please refer to the original publication.
Experimental Protocols
1.1. Cell Culture and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.
1.2. Viability Assay (WST-1 or MTT)
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control (DMSO).
-
After a desired pre-incubation time (e.g., 24 hours), irradiate the cells with a single dose of ionizing radiation (e.g., 2 Gy) using an X-ray source.
-
Incubate the cells for an additional 72 hours.
-
Add WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
1.3. Clonogenic Survival Assay
-
Seed MCF-7 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach, then treat with this compound or vehicle.
-
After 24 hours, irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate for 10-14 days until colonies are visible.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells) and calculate the surviving fraction for each treatment condition.
1.4. DNA Damage Assessment (γH2AX Foci Formation)
-
Grow MCF-7 cells on glass coverslips in a 24-well plate.
-
Treat with this compound or vehicle for 24 hours, followed by irradiation (e.g., 2 Gy).
-
Fix the cells at different time points post-irradiation (e.g., 1, 4, 24 hours) with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 and block with 1% BSA.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope. An increase in the number and persistence of foci in the combination group suggests impaired DNA damage repair.
Signaling Pathway and Workflow Diagrams
Caption: this compound and Radiation Synergy Pathway.
Caption: Radiosensitization Study Workflow.
Proposed Synergistic Combination Studies with this compound
Based on the mechanism of action of KDM5 inhibitors, the following drug classes are proposed as potential synergistic partners for this compound. The protocols provided are generalized and should be optimized for the specific cell lines and drugs being tested.
Combination with PARP Inhibitors (e.g., Olaparib)
-
Rationale: KDM5 inhibitors have been implicated in the regulation of DNA damage repair pathways. Combining this compound with a PARP inhibitor may lead to synthetic lethality in cancer cells with certain DNA repair deficiencies.
-
Proposed Cell Lines: Breast cancer (e.g., MDA-MB-231), ovarian cancer (e.g., OVCAR-3), or other cell lines with known sensitivity to PARP inhibitors.
Combination with BCL2 Inhibitors (e.g., Venetoclax)
-
Rationale: KDM5 inhibition can alter the expression of BCL2 family members, potentially sensitizing cancer cells to BCL2 inhibition.[5]
-
Proposed Cell Lines: Hematological malignancy cell lines such as multiple myeloma (e.g., MM1.S, RPMI-8226) or diffuse large B-cell lymphoma (DLBCL) cell lines.
General Protocol for Synergy Assessment
2.2.1. Dose-Response Matrix (Checkerboard) Assay
-
Determine the IC50 value for this compound and the combination drug as single agents in the selected cell line(s).
-
Design a dose-response matrix in a 96-well or 384-well plate format. This typically involves a 6x6 or 8x8 matrix of concentrations for each drug, centered around their respective IC50 values.
-
Seed cells at an appropriate density and allow them to attach.
-
Add the drug combinations according to the matrix layout. Include wells for each drug alone and a vehicle control.
-
Incubate for a duration appropriate for the cell line and drugs (typically 72-120 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
2.2.2. Data Analysis for Synergy
-
Normalize the viability data to the vehicle control.
-
Calculate synergy scores using a recognized model, such as the Bliss independence model or the Loewe additivity model. Software packages like SynergyFinder or CompuSyn can be used for this analysis.
-
A synergy score (e.g., a Combination Index < 1) indicates a synergistic interaction between the two drugs.
Proposed Workflow and Signaling Diagrams
Caption: General Synergy Screening Workflow.
Caption: Proposed this compound and BCL2i Synergy.
Conclusion
This compound holds promise as a component of synergistic drug combinations for cancer therapy. The provided data and protocols for its combination with ionizing radiation offer a solid foundation for further investigation. The proposed studies with PARP inhibitors and BCL2 inhibitors represent rational next steps in exploring the full potential of this compound in combination regimens. Rigorous experimental design and quantitative analysis of synergy are crucial for the successful preclinical development of these novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating MEK Inhibitor Resistance with Kdoam-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistance to MEK inhibitors remains a significant challenge in cancer therapy. Epigenetic modifications are emerging as key drivers of this resistance. Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone demethylases, offers a valuable tool to investigate the role of epigenetic regulation in MEK inhibitor resistance. These application notes provide a comprehensive guide to using this compound to study and potentially overcome resistance to MEK inhibitors, with a focus on the KDM5B-mediated signaling pathway. Detailed protocols for key experiments are provided, along with examples of data presentation and visualization of the underlying biological processes.
Disclaimer: The initial concept for this application note was partly inspired by a study titled "this compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma." However, this article has since been retracted due to concerns about the integrity of the publication process. Therefore, the data and specific findings from that paper will not be cited here. Instead, these application notes are presented as a guide for designing and conducting independent research based on the broader, validated scientific premise that KDM5B is a relevant target in therapy resistance.
Introduction: MEK Inhibitor Resistance and the Role of KDM5B
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. MEK inhibitors, such as trametinib, have shown clinical efficacy; however, their effectiveness is often limited by the development of intrinsic or acquired resistance.
Recent studies have implicated the histone demethylase KDM5B (also known as JARID1B) as a key player in therapeutic resistance in various cancers, including melanoma.[1][2] KDM5B is a member of the KDM5 family of enzymes that remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[3] Overexpression of KDM5B has been linked to a drug-tolerant state in cancer cells.[1][4] Therefore, targeting KDM5B presents a promising strategy to overcome MEK inhibitor resistance.
This compound is a potent and selective inhibitor of the KDM5 family, with a high affinity for KDM5B.[3] It serves as an excellent chemical probe to investigate the functional role of KDM5B in MEK inhibitor resistance.
Mechanism of Action: this compound in Overcoming MEK Inhibitor Resistance
In MEK inhibitor-resistant cells, reactivation of the ERK pathway or activation of parallel survival pathways (e.g., PI3K/Akt) can occur. KDM5B is hypothesized to contribute to this resistance by altering the chromatin landscape, leading to the expression of genes that promote cell survival and proliferation in the presence of MEK inhibitors.
This compound inhibits the demethylase activity of KDM5B. This leads to an increase in global H3K4me3 levels, which in turn alters gene expression. By reversing the epigenetic changes mediated by KDM5B, this compound can potentially re-sensitize resistant cells to MEK inhibitors, leading to decreased cell viability and induction of apoptosis.
References
- 1. KDM5B Promotes Drug Resistance by Regulating Melanoma Propagating Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Mechanisms Underlying Melanoma Resistance to Immune and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Kdoam-25 concentration for maximal H3K4me3 increase.
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing Kdoam-25 concentration to achieve a maximal increase in Histone H3 Lysine (B10760008) 4 trimethylation (H3K4me3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action? A1: this compound is a potent and highly selective small-molecule inhibitor of the KDM5 (also known as JARID1) family of histone lysine demethylases.[1][2][3] The KDM5 enzyme family is responsible for removing trimethylation from lysine 4 on histone H3 (H3K4me3), an epigenetic mark associated with active gene transcription.[2][3][4] By inhibiting KDM5 enzymes, this compound prevents the demethylation of H3K4me3, leading to a global increase in H3K4me3 levels, particularly at transcription start sites.[1][2][5]
Q2: What is the primary effect of this compound on histone methylation? A2: The primary effect of this compound is the inhibition of KDM5-mediated demethylation, which results in an increase in global H3K4me3 levels.[1][2] In multiple myeloma MM1S cells, treatment with this compound has been shown to increase H3K4 methylation at transcriptional start sites.[2] Similarly, studies in breast cancer cells have demonstrated that KDM5 inhibition leads to a broadening of existing H3K4me3 peaks.[6]
Q3: What are the different forms of this compound available and which is recommended? A3: this compound is available as a free base and as a citrate (B86180) salt.[7] The free base form has been reported to be prone to instability.[7] Therefore, for improved stability, consistency, and handling in experiments, the use of the this compound citrate salt is recommended.[7]
Q4: How should this compound be stored and handled? A4: To ensure stability and maintain potency, the solid compound should be stored at -20°C.[7] Stock solutions should be prepared in anhydrous DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[7] Both the solid compound and its solutions should be protected from light and moisture.[7]
Experimental Optimization & Troubleshooting
Q5: What is a typical starting concentration for this compound in cell-based assays? A5: A typical starting concentration for this compound can vary widely depending on the cell line, experimental duration, and desired endpoint.[5] A broad dose-response experiment is highly recommended, with concentrations ranging from 0.1 µM to 50 µM.[5] For example, a modest increase in H3K4me3 was seen in MCF-7 breast cancer cells at concentrations between 0.03-1 µM, while an effective concentration in uveal melanoma cells was found to be 5 µM.[5][8] In multiple myeloma (MM1S) cells, the half-maximal effective concentration (EC50) for cellular activity is approximately 50 µM.[2]
Q6: I am not observing an increase in H3K4me3 levels after treatment. What could be wrong? A6: Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.[5]
-
Insufficient Incubation Time: The treatment duration may be too short. Changes in histone methylation can be time-dependent. Consider a time-course experiment (e.g., 24, 48, 72 hours).[5]
-
Cell Line Resistance: Some cell lines may be inherently resistant to KDM5 inhibition.[5] Using a positive control cell line known to be sensitive, such as MM1S, can help validate your experimental setup.[5]
-
Compound Instability: Ensure the compound has been stored and handled correctly to prevent degradation, especially if using the free base form.[7]
Q7: The effect of this compound on H3K4me3 levels seems to decrease at higher concentrations. Is this expected? A7: Yes, this paradoxical effect has been observed. In MCF7 cells, this compound led to a modest but significant increase in H3K4 trimethylation at concentrations between 0.03-1 μM, but this effect was lost at higher concentrations.[8] This highlights the critical importance of performing a detailed dose-response curve to identify the optimal concentration window for your specific cell line and assay.
Q8: I am observing high cytotoxicity in my experiments. How can I mitigate this? A8: this compound can be cytotoxic, particularly at higher concentrations or after prolonged exposure.[5] If you observe significant cell death:
-
Reduce Concentration: Your working concentration may be too high. Lower the concentration of this compound used.[5]
-
Shorten Exposure Time: Extended incubation can increase toxicity.[5] Try reducing the treatment duration.
-
Determine the IC50: Perform a cytotoxicity assay (e.g., MTT or CCK8) to formally determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. This will help you select a non-toxic concentration for mechanistic studies.[5]
Q9: My results are inconsistent between different batches of this compound. What is the cause? A9: Batch-to-batch variability can be a significant issue, often stemming from the compound's purity and stability.[7] Potential causes include degradation of the compound (especially the free base form), variations in purity, or the presence of impurities from the synthesis process.[7] It is recommended to use the more stable citrate salt and, if possible, to qualify each new batch with a standard dose-response experiment.[7]
Quantitative Data Summary
The inhibitory and cellular activities of this compound have been characterized across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Isoforms
| KDM5 Isoform | IC50 (nM) |
|---|---|
| KDM5A | 71[1][7] |
| KDM5B | 19[1][7] |
| KDM5C | 69[1][7] |
| KDM5D | 69[1][7] |
Data represents the half-maximal inhibitory concentration in biochemical assays.
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Observed Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.03 - 1 µM | ~1.5-fold increase in H3K4me3; effect lost at higher concentrations.[8] |
| MM1S (Multiple Myeloma) | ~50 µM (EC50) | Increased global H3K4 methylation.[1][2] |
| MM1S (Multiple Myeloma) | ~30 µM (IC50) | Reduced cell viability after 5-7 days.[1][5] |
| Uveal Melanoma Cells | 5 µM | Effective concentration for biological activity.[5] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits KDM5, increasing H3K4me3 levels and altering gene expression.
Caption: Workflow for optimizing this compound concentration in cell-based experiments.
Experimental Protocol: Western Blot for H3K4me3
This protocol provides a method to assess changes in global H3K4me3 levels in cultured cells following treatment with this compound.
1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with a range of this compound concentrations (determined from your dose-response optimization) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24-72 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, aspirate the culture media and wash the cells once with ice-cold PBS.[9] b. Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[9] c. For adherent cells, scrape them from the dish and transfer the lysate to a microfuge tube.[9] d. Sonicate the lysate briefly on ice to shear chromatin and ensure complete lysis.[9] e. Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[9] f. Transfer the supernatant (whole-cell lysate) to a fresh tube. g. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).[9]
3. Sample Preparation and SDS-PAGE: a. Dilute an equal amount of protein for each sample (e.g., 15-20 µg) with SDS-PAGE loading buffer.[9] b. Boil the samples at 95-100°C for 5-10 minutes.[9] c. Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[9] Include a pre-stained protein ladder. d. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[9][10]
5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). b. Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me3, diluted in blocking buffer.[11] c. Wash the membrane three times for 5-10 minutes each with TBST.[9] d. Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[9] e. Wash the membrane again three times for 5-10 minutes each with TBST.[9]
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9] b. Capture the signal using an imaging system or X-ray film.[9] c. To normalize the data, strip the membrane and re-probe with a primary antibody for total Histone H3, or run a parallel gel.[11] d. Quantify the band intensities using densitometry software. Calculate the ratio of H3K4me3 to total H3 for each sample to determine the relative change in methylation.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells [diagenode.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Protocols for Western blot | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Why am I not seeing an increase in H3K4me3 with Kdoam-25?
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers who are not observing the expected increase in Histone H3 Lysine (B10760008) 4 trimethylation (H3K4me3) after treating cells with Kdoam-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on H3K4me3?
This compound is a potent and selective small molecule inhibitor of the KDM5 (also known as JARID1) family of histone demethylases.[1][2] The KDM5A-D enzymes are responsible for removing the trimethyl mark from lysine 4 on histone H3 (H3K4me3).[3][4] H3K4me3 is an epigenetic mark generally associated with active gene transcription.[4]
By inhibiting the KDM5 enzymes, this compound blocks the demethylation of H3K4me3.[4] The expected result of effective KDM5 inhibition is the accumulation and subsequent increase in the overall cellular levels of H3K4me3.[1][5][6]
Caption: Mechanism of this compound action on H3K4me3.
Q2: I'm not seeing an increase in H3K4me3 by Western blot. What are the most common reasons?
Failure to detect an increase in H3K4me3 is a common experimental challenge. The issue can typically be traced back to one of four areas: 1) Compound and Treatment Conditions , 2) Western Blot Protocol , 3) Antibody Specificity , or 4) Cell-Specific Biological Factors . A systematic approach is necessary to pinpoint the problem.
Caption: Troubleshooting workflow for this compound experiments.
Q3: How do I select the right concentration and treatment time for this compound?
While the biochemical (in vitro) IC50 for this compound is in the nanomolar range (<100 nM), the effective concentration in cell-based (in situ) assays is significantly higher, often requiring micromolar concentrations to see an effect.[1][6] Furthermore, the effect may not be immediate. Some studies note that effects on cell viability are only observed after 5-7 days of treatment.[1][5]
Recommendation: Perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line. One study in MCF-7 cells observed a modest increase at lower concentrations (0.03-1 µM) which was lost at higher doses, highlighting the importance of a wide concentration range.[7]
| Parameter | Recommended Starting Range | Notes |
| Concentration (Dose-Response) | 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM | The cellular EC50 can be ~30-50 µM.[1][6] Include a DMSO vehicle control. |
| Duration (Time-Course) | 24h, 48h, 72h, 96h | The accumulation of H3K4me3 may be time-dependent. |
| Cell Viability Check | Concurrent with treatment | Use a viability assay (e.g., MTT, Trypan Blue) to ensure the observed effects are not due to widespread cytotoxicity. |
Q4: Are there critical factors in my Western blot protocol for detecting H3K4me3?
Yes, Western blotting for histone modifications requires special attention to detail due to the small size of histone proteins and the need for high specificity.
Recommendation: Use a protocol optimized for histones and a highly validated antibody. The single most important factor is using the correct loading control.
| Parameter | Standard Protocol | Recommended for Histones | Rationale |
| Loading Control | β-Actin, GAPDH, Tubulin | Total Histone H3 or Ponceau S stain | This compound can induce cell cycle arrest, which may alter the expression of common loading controls.[1] Total H3 is the most reliable normalizer for histone PTMs. |
| Antibody | Standard primary antibody | H3K4me3 antibody validated for specificity | Many H3K4me3 antibodies show cross-reactivity with H3K4me1/me2.[8][9] Use an antibody validated by peptide array or similar methods.[10][11][12] |
| Gel Percentage | 10-12% Tris-Glycine | 15% or 4-20% Tris-Glycine/Bis-Tris | Higher percentage gels are needed to resolve small proteins like Histone H3 (~17 kDa).[13] |
| Transfer Membrane | 0.45 µm PVDF or Nitrocellulose | 0.2 µm PVDF or Nitrocellulose | Smaller pore size is crucial for efficiently capturing small proteins like histones during transfer.[14] |
| Blocking Buffer | 5% Non-fat Milk in TBST | 5% BSA in TBST | Milk contains phosphoproteins that can interfere with the detection of some histone modifications. BSA is generally preferred.[15] |
Detailed Experimental Protocols
Protocol 1: Optimizing this compound Treatment Conditions (Dose-Response)
This protocol outlines a typical experiment to determine the optimal concentration of this compound for increasing H3K4me3 in your cell line of interest.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Prepare 7 wells per time point (6 concentrations + 1 vehicle control).
-
Compound Preparation: Prepare a 1000x stock of this compound in DMSO. The citrate (B86180) salt version is recommended for improved stability.[5] Serially dilute the stock to create working concentrations.
-
Cell Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the final concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or a corresponding volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 48 hours).
-
Harvesting for Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a microfuge tube.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Discard the supernatant and proceed immediately to histone extraction.
-
Protocol 2: Western Blotting for Histone H3K4 Trimethylation
This protocol is optimized for the detection of histone modifications.
-
Histone Extraction (Acid Extraction Method):
-
Resuspend the cell pellet from Protocol 1 in 500 µL of Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Add HCl to a final concentration of 0.2 M and incubate on a rotator at 4°C for at least 4 hours or overnight.
-
Centrifuge at 11,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble histones.
-
Neutralize the extract by adding 1/10 volume of 2 M NaOH.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare 10-15 µg of histone extract per lane. Add 4x LDS sample buffer and heat at 70°C for 10 minutes.
-
SDS-PAGE: Load samples onto a 15% Bis-Tris gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.[14] After transfer, stain the membrane with Ponceau S to verify equal loading across all lanes.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[15]
-
Primary Antibody Incubation:
-
Incubate the membrane overnight at 4°C with gentle rocking in a solution of primary antibodies diluted in 5% BSA/TBST.
-
Use a validated anti-H3K4me3 antibody (see manufacturer's datasheet for dilution).
-
Use an anti-Total Histone H3 antibody as a loading control (typically 1:1000 to 1:5000).
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions and image the blot using a chemiluminescence imager.
-
Quantification: Quantify the band intensities using software like ImageJ. Normalize the H3K4me3 signal to the Total Histone H3 signal for each lane. Compare the normalized values of treated samples to the DMSO control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells [diagenode.com]
- 3. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 4. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Examining the roles of H3K4 methylation states with systematically characterized antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tri-Methyl-Histone H3 (Lys4) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Anti-H3K4me3 Antibodies | Invitrogen [thermofisher.com]
- 11. H3K4me3 Antibody - ChIP-seq Grade (C15410003) | Diagenode [diagenode.com]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. H3K4me3 Polyclonal Antibody (PA5-85525) [thermofisher.com]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. Histone western blot protocol | Abcam [abcam.com]
Troubleshooting Kdoam-25 insolubility in cell culture media.
This guide provides troubleshooting assistance for researchers encountering solubility issues with Kdoam-25 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and what should I do?
A1: This is a common issue for hydrophobic compounds like this compound. Dimethyl sulfoxide (B87167) (DMSO) is an excellent organic solvent, but its ability to keep a compound dissolved decreases dramatically when diluted into an aqueous environment like cell culture media.[1] The sudden change in solvent polarity causes the compound to "crash out" of the solution.
Here are the initial troubleshooting steps:
-
Verify your dilution technique: Always add the DMSO stock solution to the pre-warmed (37°C) cell culture medium, never the other way around. Add it dropwise while gently swirling the medium to ensure rapid and even dispersion.[2]
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[3][4][5] Ensure your final concentration is within this safe range. Exceeding this can not only harm your cells but may also indicate that your working concentration of this compound is too high for the chosen vehicle system.
-
Gentle Warming and Mixing: Pre-warming your media to 37°C can help maintain solubility. After adding the this compound stock, ensure it is mixed thoroughly. For persistent issues, brief sonication in a water bath sonicator can help break up precipitates.[1]
Q2: My experimental plan requires a high concentration of this compound, and simple dilution from a DMSO stock isn't working. What are my options?
A2: If you require a concentration that exceeds the solubility limit in a simple DMSO/media mixture, you may need to explore more advanced formulation strategies. Consider these alternatives:
-
Co-solvents and Surfactants: For challenging compounds, a multi-component vehicle system can be effective. A formulation used for in vivo studies of this compound citrate (B86180) includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] You can adapt this for in vitro use, but it is critical to test the toxicity of this vehicle on your specific cell line.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble drugs, enhancing their aqueous solubility.[7][8][9] A suggested formulation for this compound citrate involves 10% DMSO with 90% (20% SBE-β-CD in saline).[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another commonly used derivative in cell culture.[8]
-
Serum Concentration: Components in fetal bovine serum (FBS) like proteins and lipids can bind to hydrophobic compounds and help keep them in solution.[10] If you are using low-serum or serum-free media, you may face more significant solubility challenges.[2] If your experimental design allows, increasing the serum concentration may help.
Q3: How do I know if the solvent or the compound is causing the cytotoxicity I observe in my experiment?
A3: This is a critical control experiment. You must test the effect of the solvent system (the "vehicle") on your cells in the absence of this compound. This is done by running a parallel experiment where you add the same volume of the vehicle (e.g., 0.5% DMSO in media, or a co-solvent mixture) to your cells. If you observe cytotoxicity in the vehicle-only control, your solvent concentration is too high. You must then lower the vehicle concentration or find a more biocompatible solvent system. Most cell lines tolerate up to 0.5% DMSO, but sensitive and primary cells may require concentrations below 0.1%.[3]
Q4: Should I use this compound or this compound citrate?
A4: this compound is available as a free base and as a citrate salt.[11][12] Salt forms of compounds are often more stable and have better aqueous solubility than their free base counterparts. One vendor notes that the free form is prone to instability and recommends considering the stable citrate salt.[13] If you are experiencing significant solubility issues with the free base, switching to this compound citrate may be a viable solution.
Data Summary Table
The following table summarizes recommended solvent concentrations and vehicle compositions for dissolving this compound and similar hydrophobic compounds for cell culture applications.
| Vehicle Component | Recommended Starting Concentration (Final) | Maximum Tolerated Concentration (Final) | Notes |
| DMSO | ≤ 0.1% | 0.5% - 1.0% (Cell line dependent) | Considered safe for most cells at ≤ 0.1%.[3][5] Always perform a vehicle control toxicity test.[14] |
| PEG300 | Varies (as part of a co-solvent system) | Varies | Often used in combination with other solvents.[6][15] Vehicle toxicity must be validated. |
| Tween-80 | Varies (as part of a co-solvent system) | Varies | A non-ionic surfactant used to improve solubility and prevent precipitation.[6][15] |
| SBE-β-CD | Varies | Varies | A modified cyclodextrin (B1172386) used to enhance solubility of poorly soluble drugs.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of 307.39 g/mol .[12] To make 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 307.39 g/mol = 0.0030739 g = 3.07 mg
-
-
Weigh Compound: Accurately weigh approximately 3.07 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For example, if you weighed exactly 3.07 mg, add 1.0 mL of DMSO.
-
Dissolve: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.[1] Gentle warming to 37°C can also be applied.[1] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Tolerated Vehicle Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., a 96-well plate) at a density that will ensure they are in the exponential growth phase for the duration of the experiment (typically 24-72 hours).
-
Prepare Vehicle Dilutions: Prepare serial dilutions of your vehicle (e.g., DMSO) in complete cell culture medium to achieve a range of final concentrations. For DMSO, a good range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Include a "no vehicle" media-only control.
-
Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the cells for a period that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to determine the percentage of viable cells at each vehicle concentration compared to the media-only control.
-
Analysis: Plot cell viability versus vehicle concentration. The highest concentration that does not cause a significant decrease in cell viability (e.g., maintains >95% viability) is your maximum tolerated vehicle concentration.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 15. researchgate.net [researchgate.net]
Kdoam-25 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Kdoam-25. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound for experimental use?
A1: The free form of this compound is known to be unstable.[1][2] It is highly recommended to use the more stable salt form, this compound citrate (B86180), which maintains the same biological activity.[1]
Q2: How should I store solid this compound citrate?
A2: Solid this compound citrate should be stored at 4°C under a nitrogen atmosphere to ensure its long-term stability.[1][3][4]
Q3: What are the recommended storage conditions for this compound citrate stock solutions in DMSO?
A3: For optimal stability, this compound citrate stock solutions prepared in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][4] It is crucial to store these solutions under a nitrogen atmosphere.[1][3][4]
Q4: How can I minimize the degradation of this compound during experiments?
A4: To minimize degradation, it is best practice to prepare fresh working solutions from your stock for each experiment, particularly for sensitive in vivo studies.[1] Aliquoting the stock solution into smaller, single-use volumes is also highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure both solid compound and stock solutions are stored at the correct temperatures and under a nitrogen atmosphere. - Always prepare fresh working solutions for each experiment.[1] - Use aliquoted stock solutions to prevent degradation from multiple freeze-thaw cycles.[1] |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution during the freezing process. | - Gently warm the solution to 37°C. - Vortex or sonicate the solution to aid in redissolving the compound completely before use.[1] |
| Complete loss of compound activity. | Use of the unstable free form of this compound or significant degradation of the citrate salt. | - Confirm that you are using the more stable this compound citrate salt.[1][2] - If using the citrate salt, prepare a fresh stock solution from solid material that has been stored correctly. |
Quantitative Data Summary
This compound Citrate Solubility
| Solvent | Concentration | Notes |
| DMSO | 200 mg/mL (400.39 mM) | Ultrasonic treatment may be needed to achieve full dissolution.[3][4] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] |
| H₂O | 100 mg/mL (200.20 mM) | Ultrasonic treatment may be required.[3][4] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Atmosphere |
| Solid (Citrate Salt) | 4°C | Long-term | Nitrogen |
| DMSO Stock Solution | -80°C | Up to 6 months | Nitrogen |
| DMSO Stock Solution | -20°C | Up to 1 month | Nitrogen |
Experimental Protocols
Protocol for Preparation of this compound Citrate Stock Solution (10 mM in DMSO)
Materials:
-
This compound citrate (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound citrate to equilibrate to room temperature before opening.
-
Weigh the required amount of solid this compound citrate in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution.[1]
-
To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C under a nitrogen atmosphere. For short-term storage (up to 1 month), store at -20°C under a nitrogen atmosphere.[1][3][4]
General Protocol for Assessing this compound Stability
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
Objective: To determine the stability of this compound in a specific buffer or media over time at a defined temperature.
Materials:
-
This compound citrate stock solution
-
Experimental buffer/media
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound at the desired concentration in the experimental buffer or media.
-
Immediately after preparation (T=0), take an aliquot and analyze it using a validated stability-indicating HPLC or LC-MS method to determine the initial concentration and purity.[1]
-
Store the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).[1]
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them using the same analytical method.[1]
-
Compare the concentration and purity of this compound at each time point to the initial T=0 sample to determine the extent of degradation. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[1]
Visualizations
Caption: Workflow for preparing and storing this compound citrate stock solutions.
Caption: Troubleshooting logic for this compound stability issues.
References
Loss of Kdoam-25 effect at high concentrations.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Kdoam-25, with a specific focus on the observed loss of effect at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[1][2][3][4] Members of the KDM5 family are epigenetic regulators that remove trimethylation marks from lysine (B10760008) 4 on histone H3 (H3K4me3), a mark typically associated with active gene transcription.[5][6] this compound functions as a competitive inhibitor at the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic domain of KDM5 enzymes.[6] By blocking the enzyme's activity, this compound treatment leads to an increase in global H3K4me3 levels, particularly at transcription start sites, which in turn alters gene expression and can impair the proliferation of cancer cells.[5][6][7]
Q2: What is the recommended effective concentration range for this compound?
The effective concentration of this compound varies significantly between biochemical assays and cell-based experiments.
-
In biochemical (in vitro) assays, this compound is highly potent, with IC50 values in the nanomolar range for inhibiting KDM5 enzymes.[1][2][3]
-
In cell-based (in situ) assays, a much higher concentration is required to observe effects. For example, the half-maximal effective concentration (EC50) for inhibiting KDM5B in human cells is approximately 50 µM.[5][7] Similarly, the IC50 for reducing the viability of MM1S multiple myeloma cells is around 30 µM after 5-7 days of treatment.[1][7]
Researchers should perform a dose-response curve for their specific cell line and endpoint to determine the optimal concentration.
Q3: Why is a loss of the intended effect on H3K4me3 levels observed at high concentrations of this compound?
This is a critical observation that researchers may encounter. In studies with MCF-7 breast cancer cells, this compound treatment led to a significant, albeit modest, increase in H3K4me3 levels at concentrations between 0.03-1 µM.[8][9] However, this effect was reportedly lost at higher concentrations.[8][9] While the exact mechanisms are not fully elucidated, several possibilities could explain this paradoxical effect:
-
Off-Target Activity: Although this compound is highly selective for the KDM5 family, at high concentrations, the risk of off-target binding increases.[5][7] The compound might begin to inhibit other enzymes or interact with other cellular components, triggering signaling cascades that counteract the effect of KDM5 inhibition.
-
Regulatory Cross-Talk: High concentrations of the inhibitor might induce complex cellular responses. For instance, a strong and sustained increase in H3K4me3 could trigger negative feedback loops or cross-talk between different histone modification pathways. One study noted that at higher concentrations of a different KDM5 inhibitor, H3K27 tri-methylation levels decreased, possibly due to such regulatory cross-talk effects.[8]
-
Cellular Stress and Toxicity: Concentrations that are too high may induce cellular stress or cytotoxicity. This can lead to widespread, non-specific changes in gene expression and chromatin structure as part of a general stress response, which could mask the specific effect of KDM5 inhibition on H3K4me3 levels.
-
Compound Solubility: At very high concentrations, the compound may begin to precipitate out of the cell culture medium, leading to a lower effective concentration than intended.
Q4: My experiment with this compound is not working as expected. What are the basic troubleshooting steps?
If you are not observing the expected outcome (e.g., increased H3K4me3, decreased cell viability), consider the following:
-
Confirm Compound Integrity: this compound in its free form can be prone to instability; using a stable salt form like this compound citrate (B86180) is advisable.[1] Ensure the compound has been stored correctly as per the manufacturer's instructions.
-
Optimize Concentration: Perform a broad dose-response experiment. As noted, the effective cellular concentration is in the micromolar range (e.g., 1-50 µM), and high concentrations may lead to a loss of effect.[7][8]
-
Increase Treatment Duration: The cellular effects of this compound can be delayed. For example, a reduction in the viability of MM1S cells was observed only after 5-7 days of treatment.[1][3][7]
-
Check Your Cell Line: The response to this compound can be cell-type specific. For instance, this compound reduced the viability of MM1S cells but did not have the same effect on other multiple myeloma cell lines or mesenchymal stem cells.[7]
-
Verify Target Expression: Confirm that your cell line expresses KDM5 enzymes at a sufficient level.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar but inactive.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Assay Type | Target | IC50 / EC50 | Cell Line / System | Citation |
| Biochemical (IC50) | KDM5A | 71 nM | In vitro | [1][3] |
| Biochemical (IC50) | KDM5B | 19 nM | In vitro | [1][3] |
| Biochemical (IC50) | KDM5C | 69 nM | In vitro | [1][3] |
| Biochemical (IC50) | KDM5D | 69 nM | In vitro | [1][3] |
| Cellular (EC50) | KDM5B | ~50 µM | Overexpression in cells | [1][5][7] |
| Cellular (IC50) | Cell Viability | ~30 µM | MM1S | [1][3][7] |
Table 2: Dose-Dependent Effect of this compound on H3K4me3 Levels in MCF-7 Cells
| This compound Concentration | Observed Effect on H3K4me3 | Citation |
| 0.03 - 1 µM | Modest (~1.5-fold) but significant increase | [8][9] |
| > 1 µM (Higher Conc.) | Effect is lost | [8][9] |
Visualizations and Workflows
Signaling Pathway of this compound
Caption: this compound inhibits KDM5, increasing H3K4me3 levels and altering gene expression.
Logical Diagram: Potential Reasons for High-Dose Effect Loss
Caption: High this compound concentrations may induce off-target effects and stress, leading to a loss of the intended outcome.
Experimental Workflow: Troubleshooting Dose-Response
Caption: A workflow for troubleshooting this compound experiments via dose-response analysis.
Key Experimental Protocols
Protocol 1: Western Blotting for H3K4me3
This protocol is used to determine the relative change in H3K4me3 levels following this compound treatment.[6][10]
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Quantification: Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 10-20 µg of histone extract by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me3. In parallel, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., total Histone H3).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis: Apply a chemiluminescent substrate (ECL) and capture the signal. Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Protocol 2: Cell Viability (Anti-Proliferation) Assay
This protocol measures the effect of this compound on cell proliferation and viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
-
Extended Incubation: Incubate the cells for the desired treatment period (note: effects may require a long incubation of 5-7 days).[3][7]
-
Viability Measurement:
-
Add 10 µL of a viability reagent (e.g., Cell Counting Kit-8, MTT, or resazurin-based reagents like PrestoBlue) to each well.
-
Incubate for 1-4 hours at 37°C, as recommended by the manufacturer.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the results against the log of the this compound concentration to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
How to select the right cell line for a Kdoam-25 experiment.
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate cell line for experiments involving Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes (KDM5A, KDM5B, KDM5C, KDM5D)[1][2][3]. These enzymes are responsible for removing di- and tri-methyl groups from lysine (B10760008) 4 on histone H3 (H3K4me2/3), epigenetic marks generally associated with active gene transcription[4]. By inhibiting KDM5 enzymes, this compound leads to an increase in global H3K4me3 levels, particularly at transcription start sites. This alteration in histone methylation affects gene expression and can impair cellular processes like proliferation, leading to cell cycle arrest[1][4].
Q2: What is the most critical factor when selecting a cell line for a this compound experiment?
A2: The most critical factor is the expression level of the KDM5 target proteins (KDM5A, -B, -C, -D) in the cell line. Since this compound's efficacy is dependent on inhibiting these enzymes, cell lines with moderate to high expression of one or more KDM5 isoforms are generally more sensitive to treatment. KDM5B, in particular, is overexpressed in many cancers and is a primary target of this compound[4][5]. It is recommended to perform baseline expression analysis (e.g., via Western Blot or qRT-PCR) of KDM5 proteins in candidate cell lines before initiating experiments.
Q3: How do I choose a cell line based on my research question?
A3: The choice should be guided by the biological context of your study.
-
Oncology Research: Select cancer cell lines where KDM5 enzymes are known to be overexpressed or play an oncogenic role. KDM5A and KDM5B are amplified or overexpressed in a range of cancers, including breast, lung, ovarian, and prostate cancer[6][7][8]. For example, multiple myeloma cell line MM1S is a suitable model as its proliferation is impaired by this compound[1][3].
-
Drug Resistance Studies: To study mechanisms of resistance, consider using or developing cell lines that have acquired resistance to other therapies, such as MEK inhibitors in uveal melanoma (e.g., OMM1-R cells)[9]. This compound has been shown to overcome MEK inhibitor resistance in such models[9].
-
Signaling Pathway Analysis: If you are investigating specific pathways, choose a cell line where KDM5 is known to regulate that pathway. For instance, KDM5B is implicated in the PI3K/AKT signaling pathway and cell cycle regulation[4].
The following diagram outlines a logical workflow for cell line selection.
Caption: Workflow for selecting a suitable cell line for this compound studies.
Q4: What are the known potencies of this compound, and which cell lines have been used in published studies?
A4: this compound exhibits potent biochemical inhibition against all four KDM5 isoforms. Its cellular efficacy has been demonstrated in various cancer cell lines.
Table 1: Biochemical Potency of this compound Against KDM5 Isoforms
| Target | IC₅₀ (nM) |
|---|---|
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
(Source: MedchemExpress, Tumber A, et al. 2017)[1][2][3]
Table 2: Examples of Cell Lines Used in this compound Experiments
| Cell Line | Cancer Type | Assay | Concentration / EC₅₀ | Key Finding | Reference |
|---|---|---|---|---|---|
| MM1S | Multiple Myeloma | Cell Viability | ~30 µM (IC₅₀) | Reduced cell viability after 5-7 days and G1 cell-cycle arrest. | [1][4] |
| HeLa | Cervical Cancer | H3K4me3 Demethylation | ~50 µM (EC₅₀) | Increased global H3K4me3 levels. | [3][4] |
| OMM1-R | Uveal Melanoma | Viability, Colony Formation | Not specified (robust inhibition) | Inhibited viability and colony formation in MEK-resistant cells. | [4][9] |
| 92.1-R | Uveal Melanoma | Cell Viability | 5 µM | Significantly suppressed viability in MEK-resistant cells. | [9] |
| MCF7 | Breast Cancer | H3K4me3 Levels | 0.03-1 µM | Modest (1.5-fold) increase in H3K4me3 levels. |[10] |
Troubleshooting Guide
Q5: My cells show a weak or no response to this compound treatment. What are the possible causes?
A5: A lack of response can be due to several factors:
-
Low Target Expression: The primary reason for non-responsiveness is often low or absent expression of KDM5 enzymes. Solution: Verify KDM5A/B/C/D protein levels using the Western Blot protocol below.
-
Compound Instability: The free base form of this compound is known to be unstable[11]. Improper storage or handling can lead to degradation. Solution: Use the stable citrate (B86180) salt form (this compound citrate) if possible[12]. Always prepare fresh solutions from a properly stored stock.
-
Incorrect Dosage or Duration: The cellular effects of this compound, such as decreased viability, can be delayed, sometimes taking 5-7 days to become apparent[1]. Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
-
Cellular Efflux: Some cell lines may express high levels of drug efflux pumps that remove the inhibitor from the cell before it can reach its target.
Q6: I'm seeing significant batch-to-batch variability with this compound in my experiments. Why is this happening?
A6: Batch-to-batch variability often stems from issues with compound purity and stability[11].
-
Impurities: Residual starting materials or byproducts from synthesis can interfere with the experiment[11]. These impurities could have off-target effects or compete with this compound.
-
Degradation: As mentioned, this compound can degrade if not stored correctly (e.g., at -20°C or -80°C, protected from light and moisture).
-
Solution: Purchase compounds from reputable suppliers that provide a certificate of analysis with purity data (e.g., via HPLC-MS). If variability persists, consider performing an in-house quality control check on the compound batch[11].
Experimental Protocols
Protocol 1: Western Blot for KDM5B Expression
This protocol is to determine the baseline protein expression level of KDM5B, a primary target of this compound, in your cell line of interest.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibodies: Anti-KDM5B, Anti-Actin or Anti-GAPDH (as a loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Culture cells to ~80-90% confluency and harvest.
-
Lyse cells on ice using lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-KDM5B and anti-loading control) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply ECL substrate, and visualize bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify band intensities to compare the relative expression of KDM5B across different cell lines.
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
This assay measures the effect of this compound on cell proliferation and viability.
-
Reagents:
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
CCK-8 or MTT reagent.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours, 5 days, 7 days).
-
Add 10 µL of CCK-8 reagent (or 20 µL of MTT reagent) to each well and incubate for 1-4 hours.
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to generate a dose-response curve and calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 3: Analysis of Global H3K4me3 Levels
This protocol assesses the target engagement of this compound by measuring its effect on global histone H3 lysine 4 trimethylation.
-
Reagents:
-
This compound.
-
Histone extraction buffer.
-
Primary antibodies: Anti-H3K4me3, Anti-total Histone H3 (as a loading control).
-
All other reagents for Western Blotting as listed in Protocol 1.
-
-
Procedure:
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).
-
Harvest the cells and perform histone extraction according to a standard protocol (e.g., acid extraction).
-
Quantify protein concentration of the histone extracts using a BCA assay.
-
Perform Western Blotting as described in Protocol 1, using 5-10 µg of histone extract per lane.
-
Probe membranes with primary antibodies against H3K4me3 and total H3.
-
-
Data Analysis: Quantify the band intensities for H3K4me3 and normalize them to the total H3 loading control. A successful experiment will show a dose-dependent increase in the H3K4me3 signal in this compound-treated cells compared to the vehicle control[4][10].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Off-target effects of Kdoam-25 and how to control for them.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Kdoam-25 in their experiments, with a specific focus on understanding and controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] Its main function is to prevent the demethylation of histone H3 at lysine 4 (specifically H3K4me3), leading to an increase in global H3K4 methylation, particularly at transcription start sites.[1][2][3] This epigenetic modification can alter gene expression and subsequently impact cellular processes like proliferation and the cell cycle.[1][3]
Q2: How selective is this compound? What are its known off-targets?
A2: this compound demonstrates high selectivity for the KDM5 subfamily of enzymes.[3][4] It has been shown to have no significant inhibitory activity against other 2-oxoglutarate (2-OG) oxygenase sub-families at concentrations up to 4.8 μM.[3][4] Furthermore, it showed no off-target activity against a panel of 55 receptors and enzymes when tested at a concentration of 10 μM.[4] While highly selective, it is important to note that a weak inhibition of KDM2A has been observed with an IC50 of 4.4 μM.[3]
Q3: I am observing a phenotype in my cells upon this compound treatment. How can I be sure it is due to KDM5 inhibition and not an off-target effect?
A3: This is a critical question in pharmacological studies. To confirm that the observed phenotype is due to on-target KDM5 inhibition, a multi-pronged approach is recommended:
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the specific KDM5 isoform you believe is the target.[5] The resulting phenotype should mimic the effect of this compound treatment.
-
Rescue experiment: In a KDM5 knockout or knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.
-
Inactive control compound: If available, use a structurally similar but biologically inactive analog of this compound. This will help to rule out effects caused by the chemical scaffold itself.
Q4: What is the difference between the biochemical IC50 and the cellular EC50 of this compound, and why are they different?
A4: The biochemical IC50 is the concentration of this compound required to inhibit the activity of the purified KDM5 enzyme by 50% in an in vitro assay.[1][2] The cellular EC50 is the concentration required to produce a 50% maximal effect in a cell-based assay, such as increasing H3K4me3 levels or reducing cell viability.[3] The cellular EC50 is typically higher than the biochemical IC50 due to factors such as cell membrane permeability, drug efflux pumps, and intracellular metabolism of the compound. For this compound, the biochemical IC50 values for KDM5 enzymes are in the nanomolar range, while the cellular EC50 for increasing H3K4me3 levels is in the micromolar range.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | Batch-to-batch variability of this compound: Purity and potency can vary between different synthesis batches.[6] | - Always purchase from a reputable supplier and request a certificate of analysis for each new batch. - Perform a quality control check, such as HPLC-MS, to confirm purity.[6] - Determine the IC50 of each new batch in a functional assay to ensure consistent potency.[6] |
| Compound instability: The free base form of this compound may be unstable. | - Use the more stable citrate (B86180) salt form of this compound.[1] - Aliquot the compound upon receipt and store it under the recommended conditions to avoid repeated freeze-thaw cycles. | |
| No observable effect on cells. | Suboptimal concentration: The concentration of this compound may be too low for your specific cell line.[7] | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).[7] |
| Insufficient incubation time: The duration of treatment may not be long enough to induce a measurable response.[7] | - Increase the incubation time, monitoring for effects at different time points (e.g., 24h, 48h, 72h).[7] | |
| Cell line resistance: The cell line may be inherently resistant to KDM5 inhibition.[7] | - Use a positive control cell line known to be sensitive to KDM5 inhibition (e.g., MM1S).[3][7] | |
| High cytotoxicity observed. | Concentration is too high: The working concentration of this compound may be toxic to the cells.[7] | - Reduce the concentration of this compound. - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your cell line.[7] |
| Prolonged exposure: Extended incubation times can lead to increased cell death. | - Optimize the incubation time to achieve the desired biological effect with minimal toxicity. |
Quantitative Data Summary
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| (Data sourced from MedchemExpress and Tumber et al., 2017)[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 / EC50 (µM) | Incubation Time |
| MM1S (Multiple Myeloma) | Cell Viability | ~30 | 5-7 days |
| HeLa (Cervical Cancer) | H3K4me3 Demethylation | ~50 | 24 hours |
| (Data sourced from Tumber et al., 2017)[3] |
Experimental Protocols
Protocol 1: Western Blot for H3K4me3 Levels
This protocol is used to assess the cellular effect of this compound on global histone methylation levels.
Reagents:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Lysis: Harvest cells and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Data Analysis: Quantify the band intensities for H3K4me3 and normalize to the total Histone H3 loading control to determine the relative change in H3K4me3 levels upon this compound treatment.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol is used to verify the direct binding of this compound to its target protein (e.g., KDM5B) in a cellular context.[8]
Reagents:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., M-PER)
-
Pronase
-
SDS-PAGE reagents
-
Antibodies against the target protein (e.g., KDM5B) and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Lysis: Lyse the cells to obtain protein extracts.
-
Protease Treatment: Aliquot the lysates and treat with varying concentrations of pronase. Incubate to allow for protein digestion.
-
Reaction Stop: Stop the digestion by adding SDS-PAGE loading buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE and perform Western blotting with antibodies against the target protein and a loading control.
-
Data Analysis: A positive result is indicated by the increased stability of the target protein in the presence of this compound, resulting in less degradation at higher pronase concentrations compared to the vehicle control.[4]
Visualizations
Caption: KDM5B signaling and this compound intervention.
Caption: Experimental workflow for on-target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Kdoam-25 cell viability assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays using the KDM5 inhibitor, Kdoam-25.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), specifically di- and tri-methylation (H3K4me2/3), which are epigenetic marks associated with active gene transcription.[1][3] By inhibiting KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels, particularly at transcription start sites.[1][2] This alteration in the epigenetic landscape can affect gene expression, leading to impaired proliferation and cell cycle arrest in certain cancer cell lines.[1][2][4]
Q2: Which form of this compound should I use in my experiments?
A2: this compound is available as a free base and a citrate (B86180) salt.[1][2] The free base form is known to be unstable.[1][2][5] Therefore, for improved stability, consistency, and handling, it is highly recommended to use the This compound citrate salt .[1][5]
Q3: What are the typical inhibitory concentrations (IC50) for this compound?
A3: The in vitro IC50 values for this compound against the KDM5 isoforms are summarized in the table below. It is important to note that the cellular IC50 for reducing cell viability can be significantly higher and may require a longer treatment duration.[2][4][6] For example, in MM1S multiple myeloma cells, the IC50 for reducing cell viability was approximately 30 µM after 5-7 days of treatment.[4][6]
Data Presentation: this compound In Vitro IC50 Values
| KDM5 Isoform | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress and other studies.[1][2][4] |
Troubleshooting Guide: Unexpected Cell Viability Results
Issue 1: Higher than expected cell viability (low efficacy).
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | The free base form of this compound is unstable.[1][2] Ensure you are using the more stable citrate salt.[1][5] Improper storage can lead to degradation; store the solid compound at -20°C and stock solutions in anhydrous DMSO in small aliquots at -80°C to avoid freeze-thaw cycles.[1] Protect from light and moisture.[1] For in vivo studies, prepare fresh working solutions daily.[5] |
| Suboptimal Concentration | The effective concentration of this compound is highly cell-line dependent.[7] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line.[7] |
| Insufficient Incubation Time | The effects of this compound on cell viability can be delayed.[2][4][6] While changes in histone methylation can be observed within 24 hours, effects on proliferation may take 5-7 days or longer.[7] Increase the incubation time and perform readouts at multiple time points (e.g., 24h, 48h, 72h, and longer).[7] |
| Cell Line Resistance | The target cell line may be inherently resistant to KDM5 inhibition.[7] Consider using a positive control cell line known to be sensitive to this compound, such as MM1S multiple myeloma cells.[7] |
| Batch-to-Batch Variability | Inconsistent results between different batches can be due to variations in purity and the presence of impurities from the synthesis process.[1] These impurities may have off-target effects.[1] It is advisable to perform quality control on new batches. |
Issue 2: High background or inconsistent readings in the viability assay.
| Possible Cause | Troubleshooting Steps |
| Assay-Specific Issues | Tetrazolium-based assays (MTT, MTS, XTT, WST-1) can have higher background readings compared to other methods.[8] This can be influenced by the culture medium and pH.[8] Ensure you include appropriate controls, such as medium-only wells for background subtraction.[8] Luminescent assays, which measure ATP levels, generally have lower background and higher sensitivity.[9][10] |
| Compound Interference | At high concentrations, the compound itself might interfere with the assay chemistry. Test for any direct interaction of this compound with the assay reagents in a cell-free system. |
| Handling and Plate Variations | Scratches or fingerprints on the plate can alter absorbance readings.[11] Handle plates with care. Using a reference wavelength for background correction (e.g., 630 nm for MTT) can help correct for optical variations.[11] |
Issue 3: Unexpectedly high cytotoxicity at low concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound Purity | The batch of this compound may contain cytotoxic impurities from the synthesis process.[1] Consider performing a quality control check, such as HPLC-MS, to assess purity. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to prepare the stock solution can be toxic to cells. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.5%). |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to KDM5 inhibition or potential off-target effects of the compound. A thorough dose-response analysis is crucial to identify a therapeutic window. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting KDM5B, this compound leads to an increase in H3K4me3, which in turn affects the expression of genes involved in cell cycle regulation, proliferation, and other cellular processes.[3]
Caption: this compound inhibits KDM5B, leading to increased H3K4me3 and altered gene expression.
Experimental Workflow for Troubleshooting this compound Viability Assays
This workflow provides a systematic approach to diagnosing and resolving unexpected results in your experiments.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for reproducible results.
Materials:
-
This compound citrate salt
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Bring the vial of this compound citrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound citrate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.[12]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1][12]
-
Store the aliquots at -80°C for long-term stability.[1]
Protocol 2: Western Blot for H3K4me3 Levels
This protocol is used to verify the cellular effect of this compound by assessing the global levels of H3K4me3.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Lysis buffer
-
SDS-PAGE reagents
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels upon this compound treatment.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Kdoam-25 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3), which are epigenetic marks associated with active gene transcription.[4] By inhibiting KDM5 enzymes, this compound leads to an increase in global H3K4me3 levels at transcription start sites.[1][3][4] This alteration in histone methylation can impair the proliferation of certain cancer cells, such as multiple myeloma MM1S cells.[1][2]
Q2: What is a recommended starting point for incubation time when using this compound?
A2: The optimal incubation time for this compound is highly dependent on the experimental endpoint. For assessing direct biochemical effects like changes in histone methylation, shorter incubation times may be sufficient. For observing downstream cellular effects such as changes in cell viability or proliferation, longer incubation times are generally necessary.[5][6]
-
For assessing H3K4me3 levels by Western Blot: An incubation time of 24 hours has been shown to be effective in MCF-7 cells.[7][8]
-
For cell viability and proliferation assays: Longer incubation periods are typically required. For example, a delay of 5-7 days was observed before a reduction in the viability of MM1S cells.[1][2][9] In other cell lines, significant effects on cell viability and colony formation were observed after 72 hours.[10]
It is highly recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental conditions.[11][12]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations may produce a more rapid effect, potentially requiring shorter incubation times.[5] Conversely, lower concentrations may require longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., the IC50 value) for your cell line before optimizing the incubation time.[11]
Q4: I am not observing the expected effect with this compound. What are some potential reasons related to incubation time?
A4: If you are not observing the expected outcome, consider the following:
-
Incubation time is too short: The selected incubation time may not be sufficient for this compound to induce a measurable response.[11] This is particularly true for endpoints like cell viability, which can take several days to manifest.[1][2][9]
-
Compound instability: The free base form of this compound is known to be unstable.[3] During long incubation periods, the compound may degrade in the cell culture medium.[11] Consider using the more stable citrate (B86180) salt of this compound and replenishing the medium and inhibitor for long-term experiments.[3][5]
-
Cell line specific differences: Different cell lines can have varying sensitivities and response times to this compound. An incubation time that is effective in one cell line may not be optimal for another.
Q5: Should I change the media during a long incubation with this compound?
A5: For long incubation periods (e.g., several days), it is good practice to replenish the media containing fresh this compound. This ensures that the concentration of the inhibitor remains consistent and that the cells have adequate nutrients. However, some researchers prefer not to change the medium to avoid disturbing the cells and to better understand the cumulative effect of the initial treatment.[13] The decision to change the media should be based on the specific requirements of your experiment and cell line.
Data Summary Tables
Table 1: In Vitro IC50 Values for this compound
| KDM5 Isoform | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress.[3] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| MM1S | Cell Viability | ~30 µM (IC50) | 5-7 days | Reduced cell viability.[1][2] |
| MM1S | Cell Cycle Analysis | Not specified | Not specified | G1 cell-cycle arrest.[1][2] |
| 92.1-R | Cell Viability | 5 µM | 72 hours | Significantly suppressed cell viability.[10] |
| 92.1-R | Colony Formation | 5 µM | 72 hours | Abolished colony formation capability.[10] |
| OMM1-R | Apoptosis | 5 µM | 24 hours | Significantly promoted cell death.[10] |
| MCF-7 | Western Blot (H3K4me3) | 0.03-1 µM | 24 hours | Modest (around 1.5-fold) increase in H3K4me3.[7] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability
This protocol outlines a general procedure for determining the optimal incubation time of this compound for a cell viability assay (e.g., MTT assay).
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Treatment: Remove the old medium from the wells and add the medium containing this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.[11]
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, 72, 96, and 120 hours).[11]
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.[11]
-
Solubilization: Add a solubilization buffer to dissolve the formazan (B1609692) crystals.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible effect is observed.[11]
Protocol 2: Western Blot Analysis of H3K4me3 Levels
This protocol describes how to assess the effect of this compound on global histone methylation levels.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for a specific time (e.g., 24 hours).[6]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Perform Western blotting with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3 or β-actin).
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon this compound treatment.[4]
Visualizations
Caption: this compound inhibits KDM5, increasing H3K4me3 and altering gene expression.
Caption: A typical experimental workflow for optimizing this compound incubation time.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Kdoam-25 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments involving Kdoam-25. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (specifically H3K4me3/2), which are epigenetic marks associated with active gene transcription.[4] By inhibiting KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels, particularly at transcription start sites. This alteration in the epigenetic landscape can affect gene expression and subsequently impact cellular processes like proliferation and the cell cycle.[1][5]
Q2: What are the different forms of this compound available and which one should I use?
A2: this compound is available as a free base and a citrate (B86180) salt.[1] The free base form has been reported to be unstable.[1][2] For improved stability, consistency, and easier handling, the use of the this compound citrate salt is recommended.[1]
Q3: How should I properly store and handle this compound?
A3: To ensure the integrity and stability of this compound, it is crucial to adhere to proper storage and handling procedures. The solid compound should be stored at -20°C.[1] When preparing stock solutions, use anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1] It is also important to protect the compound and its solutions from light and moisture.[1]
Q4: What are the typical in vitro IC50 values for this compound against KDM5 isoforms?
A4: The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly depending on the experimental conditions. Below is a summary of reported biochemical IC50 values against KDM5 isoforms.
| KDM5 Isoform | Reported IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress and other studies.[1][2][3] |
Q5: What is a good starting concentration for this compound in cell-based assays?
A5: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. A dose-response experiment is always recommended. However, here are some reported effective concentrations in different cell lines:
-
MCF-7 (Breast Cancer): A modest increase in H3K4me3 was seen at 0.03-1 µM.[5][6]
-
MM1S (Multiple Myeloma): An IC50 for reducing cell viability of approximately 30 µM was observed after 5-7 days of treatment.[2][3][7]
-
Uveal Melanoma cell lines: A concentration of 5 µM has been shown to be effective.[5]
Troubleshooting Guide
Q6: My experimental results with a new batch of this compound are inconsistent with previous findings. What are the potential causes?
A6: Batch-to-batch variability is a common issue and can stem from several factors related to the compound's purity and stability.[1] The most frequent causes include:
-
Compound Degradation: The free base form of this compound is known to be unstable.[1] Improper storage or handling can lead to its degradation, which reduces its effective concentration and potency.
-
Presence of Impurities: The synthesis of this compound can result in byproducts and unreacted starting materials if not purified properly.[1] These impurities may have off-target effects or interfere with the activity of this compound.
-
Variation in Potency (IC50): The actual potency of a given batch may differ slightly from reported values due to minor variations in purity or the presence of less active isomers.[1]
To troubleshoot this, a systematic approach is recommended, as outlined in the workflow diagram below.
Q7: I'm not observing any effect of this compound on my cells. What should I do?
A7: If you do not observe an effect, consider the following:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is advisable to perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM).[5]
-
Insufficient Incubation Time: The treatment duration might not be long enough to produce a measurable response. Increase the incubation time and monitor for effects at various time points (e.g., 24h, 48h, 72h, and even longer for viability assays).[5]
-
Cell Line Resistance: Your cell line may be inherently resistant to KDM5 inhibition.[5] Consider using a positive control cell line known to be sensitive to this compound, such as MM1S.[5]
Q8: I'm observing high levels of cytotoxicity with this compound. How can I mitigate this?
A8: High cytotoxicity can be addressed by:
-
Reducing Concentration: The working concentration of this compound may be too high for your cells. Lower the concentration and perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value for your specific cell line.[5]
-
Shortening Exposure Time: Extended incubation periods can lead to increased cell death.[5] Consider shortening the incubation time or using a lower, non-toxic concentration for long-term studies.
Signaling Pathways and Cellular Effects
KDM5B, a primary target of this compound, is implicated in several cancer-related signaling pathways. Inhibition of KDM5B can lead to:
-
Cell Cycle Arrest: Treatment with this compound has been shown to cause a G1 cell-cycle arrest in MM1S cells.[2][4]
-
Modulation of PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT pathway, and its inhibition can disrupt this signaling cascade.[4]
-
DNA Damage Response: KDM5B is involved in DNA double-strand break repair, and its inhibition can sensitize cells to genotoxic agents.[4]
-
Immune Response: KDM5B has been shown to suppress the expression of STING (stimulator of interferon genes), and its inhibition may therefore impact the innate immune response in tumor cells.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of a Negative Control: A Guide to Using Kdoam-32
In the landscape of epigenetic research and drug development, the precision of experimental findings is paramount. The use of well-characterized chemical probes and their corresponding negative controls is a cornerstone of rigorous scientific investigation. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and effectively utilizing Kdoam-32, the inactive structural analog of the potent KDM5 histone demethylase inhibitor, Kdoam-25. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Kdoam-32 and why is it used as a negative control?
A1: Kdoam-32 is a chemical compound that is structurally very similar to this compound, a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases.[1] However, Kdoam-32 is catalytically inactive because it is unable to coordinate the catalytic iron ion within the active site of the KDM5 enzyme.[1][2] This property makes it an ideal negative control. By treating a biological system with Kdoam-32 alongside this compound, researchers can distinguish the specific effects of KDM5 inhibition from any non-specific or off-target effects that might be caused by the chemical scaffold of the inhibitor itself.
Q2: What is the mechanism of action of the active compound, this compound?
A2: this compound functions as a competitive inhibitor of the KDM5 enzymes with respect to the 2-oxoglutarate (2-OG) cofactor.[3] By binding to the active site, it prevents the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3).[4][5] H3K4me3 is an epigenetic mark generally associated with active gene transcription.[4][5] Inhibition of KDM5 by this compound leads to an increase in global H3K4me3 levels, which can alter gene expression and affect cellular processes such as proliferation and cell cycle progression.[1][6]
Q3: At what concentration should I use Kdoam-32 in my experiments?
A3: Kdoam-32 should be used at the same concentration(s) as its active counterpart, this compound. This ensures that any observed differences in biological activity can be directly attributed to the specific inhibition of the target by this compound and not to variations in compound concentration.
Troubleshooting Guide
Scenario 1: I am observing a biological effect with my negative control, Kdoam-32.
-
Question: Why is my supposedly inactive control compound showing activity in my assay?
-
Answer: While Kdoam-32 is designed to be inactive against KDM5, unexpected activity could arise from several factors:
-
Compound Purity and Integrity: Verify the purity of your Kdoam-32 stock. Impurities could be biologically active. It is also important to ensure the compound has not degraded.
-
High Concentrations: At very high concentrations, some compounds can exhibit non-specific effects or "nuisance" activity.[7] Consider performing a dose-response experiment with Kdoam-32 to see if the effect is only present at the highest concentrations.
-
Assay-Specific Interference: The compound might interfere with the assay readout itself (e.g., autofluorescence in an imaging-based assay, or inhibition of a reporter enzyme like luciferase).[7] Running an assay blank with the compound in the absence of cells can help identify such interference.
-
Off-target Effects: Although designed to be inactive, at high concentrations, the chemical scaffold might interact with other cellular components in a non-KDM5-dependent manner.
-
Scenario 2: I am not seeing a significant difference between the effects of this compound and Kdoam-32.
-
Question: Why isn't my active compound showing a greater effect than the negative control?
-
Answer: This could indicate a few possibilities:
-
Cell Line Insensitivity: The cell line you are using may not be sensitive to KDM5 inhibition. This could be due to low expression of KDM5 enzymes or compensatory cellular pathways.
-
Compound Potency and Cellular Permeability: While this compound is potent in biochemical assays, its cellular efficacy can be influenced by factors like cell permeability.[3] Ensure you are using a concentration range appropriate for cellular assays (often in the micromolar range for this compound).[1][6]
-
Experimental Timeline: The biological effects of epigenetic modifiers can take time to manifest. Consider extending the incubation time with the compounds. For example, anti-proliferative effects of this compound in MM1S cells were observed after 5-7 days.[1][6]
-
Assay Readout: The chosen assay may not be sensitive enough to detect the specific biological consequence of KDM5 inhibition in your system. Consider using a more direct readout of KDM5 activity, such as measuring H3K4me3 levels by Western blot or immunofluorescence.
-
Data Presentation
Table 1: In Vitro Biochemical Inhibitory Potency of this compound
| KDM5 Isoform | IC₅₀ (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Data sourced from MedchemExpress.[6]
Table 2: Cellular Activity of this compound in MM1S Myeloma Cells
| Assay | IC₅₀ (µM) | Incubation Time |
| Cell Viability | ~30 | 5-7 days |
| KDM5B Inhibition (in-cell) | ~50 | Not specified |
Data sourced from Tumber A, et al., Cell Chem Biol. 2017.[1]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for H3K4me3
This protocol is designed to visualize changes in histone H3 lysine 4 trimethylation levels in cells treated with this compound and Kdoam-32.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound and Kdoam-32 (and vehicle control, e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 10% Normal Goat Serum in PBS)
-
Primary antibody against H3K4me3
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Kdoam-32, and a vehicle control for the desired duration (e.g., 24-72 hours).
-
Fixation: Aspirate the media and wash cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 10% Normal Goat Serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary anti-H3K4me3 antibody in the blocking solution according to the manufacturer's recommendation. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope.
Protocol 2: Western Blotting for H3K4me3
This protocol allows for the quantification of global changes in H3K4me3 levels.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, Kdoam-32, and a vehicle control. Harvest the cells and prepare whole-cell or histone extracts. Quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 and a loading control (e.g., total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.
Visualizations
Caption: The KDM5 signaling pathway and points of intervention.
Caption: A generalized experimental workflow for using Kdoam-32.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
How to address low cellular uptake of Kdoam-25.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the cellular uptake and activity of Kdoam-25, a potent and selective KDM5 histone demethylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the KDM5 (also known as JARID1) family of histone demethylases.[1][2] It is highly potent and selective, with IC50 values in the nanomolar range for KDM5A, KDM5B, KDM5C, and KDM5D in biochemical assays.[3][4][5] this compound functions by competitively inhibiting the demethylase activity of KDM5 enzymes, which are responsible for removing trimethylation from histone H3 at lysine (B10760008) 4 (H3K4me3).[1][6] This inhibition leads to a global increase in H3K4me3 levels, particularly at transcription start sites, which in turn affects gene expression and can impair cell proliferation.[3][7]
Q2: I'm observing a significant difference between this compound's biochemical potency (nM IC50) and its required cellular concentration (µM EC50). Is this expected?
Yes, this is a known characteristic of this compound. While it is a highly potent inhibitor in cell-free biochemical assays (IC50 < 100 nM), its effective concentration in cell-based assays is significantly higher, typically in the micromolar range (e.g., IC50 of ~30 µM for reducing viability in MM1S cells).[1][3][7] This discrepancy often points towards challenges with cell permeability, potential cellular efflux, or the need for a threshold intracellular concentration to achieve a biological effect.
Q3: Which form of this compound should I use? I've seen a "free form" and a "citrate" version.
It is highly recommended to use the This compound citrate (B86180) salt form.[4][8] The free form of the compound is prone to instability. The citrate salt offers greater stability while retaining the same biological activity.[3]
Q4: How should I properly dissolve and store this compound?
Proper solubilization is critical for reproducible results. The recommended practice is to first prepare a high-concentration stock solution in anhydrous DMSO.[8] Water-based buffers are not ideal for initial solubilization.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. For final experimental concentrations, dilute the DMSO stock into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including vehicle controls.
Data Summary Tables
Table 1: this compound Biochemical Inhibitory Potency (IC50)
| Target | IC50 (nM) |
|---|---|
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
(Data compiled from MedchemExpress and other sources)[3][4][5]
Table 2: this compound Cellular Activity
| Cell Line | Assay | Effective Concentration (IC50 / EC50) | Notes |
|---|---|---|---|
| MM1.S | Proliferation / Viability | ~30 µM | Effect observed after a 5-7 day incubation period.[3] |
| MM1.S | Proliferation / Viability | > 50 µM | Antiproliferative activity assessed as reduction in cell viability.[3] |
| HeLa (KDM5B Overexpressed) | H3K4me3 Demethylation | ~50 µM | Cellular target engagement measured by immunofluorescence.[1] |
| OMM1-R | Viability / Colony Formation | Not specified (effective) | Overcomes MEK-inhibitor resistance.[9][10] |
Table 3: this compound Citrate Solubility
| Solvent | Max. Solubility (mg/mL) | Max. Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | ≥ 50 | ~100 | Ultrasonic treatment can aid dissolution. Use anhydrous DMSO.[8] |
| Water | 100 | 200.20 | Ultrasonic treatment recommended.[8] |
(Note: Direct dissolution in aqueous buffers like PBS is not well-characterized. Serial dilution from a DMSO stock is the standard method.)[8]
Troubleshooting Guide for Low Cellular Activity
This guide provides a systematic approach to troubleshoot experiments where this compound is not producing the expected biological effect, likely due to low cellular uptake or activity.
Caption: A step-by-step workflow for troubleshooting low cellular efficacy of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound citrate in DMSO, which can then be used for serial dilutions in aqueous buffers or cell culture medium.
Materials:
-
This compound citrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath sonicator
Procedure:
-
Equilibrate: Bring the this compound citrate vial to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation:
-
Add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 50 mM).
-
Vortex thoroughly for 2-3 minutes.
-
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[8] Visually inspect for complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
Working Solution Preparation:
-
Thaw a single aliquot of the DMSO stock solution.
-
Perform a serial dilution of the stock solution directly into the final cell culture medium to achieve the desired experimental concentrations (e.g., 1 µM, 10 µM, 30 µM, 50 µM).
-
Important: Add the diluted compound to the cells immediately. Do not store this compound in aqueous solutions for extended periods.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Protocol 2: Western Blot for H3K4me3 Levels
This protocol is used to assess the intracellular activity of this compound by measuring the accumulation of its direct downstream target, H3K4me3. An increase in H3K4me3 levels confirms target engagement.
Caption: Experimental workflow for Western Blot analysis of H3K4me3.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-H3K4me3, Rabbit anti-Total Histone H3 (loading control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for Total Histone H3 as a loading control.
-
Analysis: Quantify the band intensities. An increase in the ratio of H3K4me3 to Total Histone H3 in this compound treated samples relative to the vehicle control indicates successful intracellular inhibition of KDM5.[6][11]
Signaling Pathway Context
Caption: this compound inhibits KDM5, preventing H3K4me3 demethylation and altering cell fate.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medchemexpress LLC HY-102047B 5mg Medchemexpress, this compound (citrate) CAS: | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Best practices for handling and storing Kdoam-25.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing Kdoam-25 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1] These enzymes are responsible for removing trimethylation and dimethylation from lysine 4 on histone H3 (H3K4me3/2), which are epigenetic marks associated with active gene transcription.[1] By inhibiting KDM5 enzymes, this compound leads to an increase in global H3K4me3 levels at transcription start sites, which can impair the proliferation of certain cancer cells.[1][2][3][4]
Q2: What are the different forms of this compound available?
This compound is available as a free base and as a citrate (B86180) salt.[1] The free base form has been reported to be unstable.[1][2] For improved stability and handling, the use of the this compound citrate salt is recommended.[1][2]
Q3: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical to maintain the integrity of this compound. The solid compound should be stored at -20°C.[1] For preparing stock solutions, use anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1] It is important to protect the compound and its solutions from light and moisture.[1] Given the instability of the free base, using the citrate salt is advisable for long-term studies.[1]
Q4: My this compound is not dissolving in DMSO, what should I do?
First, ensure you are using the citrate salt of this compound, as the free base can have lower stability and solubility.[2] Always use a fresh, anhydrous vial of DMSO, as absorbed water can significantly reduce solubility.[2] If simple vortexing is insufficient, you can use a water bath sonicator for 5-10 minutes to aid dissolution.[2]
Q5: My compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue with hydrophobic compounds. To prevent precipitation, ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%.[2] When diluting, add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.[2] Gently warming the aqueous buffer to 37°C before adding the DMSO stock can also improve solubility.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected experimental results.
| Possible Cause | Recommended Solution |
| Degradation of this compound due to improper storage. | - Ensure that the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for aliquoted stock solutions).- Prepare fresh working solutions for each experiment, especially for sensitive assays.[5]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Use of the unstable free base form of this compound. | - Verify that you are using the more stable this compound citrate salt for your experiments.[1] |
| Batch-to-batch variability in compound purity or potency. | - Perform a quality control check on the new batch using HPLC-MS to assess purity.[1]- Determine the IC50 of the new batch in a functional assay to confirm potency.[1] |
| Suboptimal concentration of this compound for your cell line. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).- Consult literature for effective concentrations in similar cell lines. |
| Insufficient incubation time. | - Increase the incubation time, monitoring for effects at different time points (e.g., 24h, 48h, 72h). |
Issue 2: High cytotoxicity observed in cell-based assays.
| Possible Cause | Recommended Solution |
| The working concentration of this compound is too high. | - Reduce the concentration of this compound.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for your specific cell line. |
| Prolonged exposure to the compound. | - Shorten the incubation period or use a lower, non-toxic concentration for long-term studies. |
| High final DMSO concentration. | - Ensure the final DMSO concentration in your cell culture medium is below a cytotoxic level, typically <0.5%.[2] |
| Cell line is particularly sensitive to KDM5 inhibition. | - Consider using a cell line with known resistance as a negative control. |
Data Presentation
Table 1: Biochemical Inhibitory Potency (IC50) of this compound
| KDM5 Isoform | IC50 (nM) |
| KDM5A | 71[1][2][3][4] |
| KDM5B | 19[1][2][3][4] |
| KDM5C | 69[1][2][3][4] |
| KDM5D | 69[1][2][3][4] |
| Data sourced from MedchemExpress and BenchChem.[1][2] |
Table 2: Recommended Storage Conditions for this compound Citrate
| Form | Storage Temperature | Solvent | Duration |
| Solid Powder | -20°C | N/A | Up to 1 year |
| Stock Solution | -80°C | Anhydrous DMSO | Up to 6 months[6] |
| Stock Solution | -20°C | Anhydrous DMSO | Up to 1 month[6] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
This protocol provides a general method to assess the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.[1] Dilute the stock solution to 10 µg/mL in a 50:50 mixture of ACN and water.[1]
-
HPLC Conditions (Example):
-
Mass Spectrometry Conditions:
-
Data Analysis: Integrate the peak area of the UV chromatogram to determine the purity of this compound. Analyze the mass spectrum of the main peak to confirm the identity of this compound.[1]
Protocol 2: Western Blotting for Histone Methylation
This protocol is used to assess the cellular effect of this compound on global histone methylation levels.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer
-
SDS-PAGE reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for H3K4me3 and a loading control like total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and prepare whole-cell lysates or histone extracts.
-
Protein Quantification: Quantify protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[3]
-
Data Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon inhibitor treatment.[3]
Mandatory Visualization
Caption: A general experimental workflow for using this compound.
Caption: KDM5B signaling pathway and its inhibition by this compound.
References
Technical Support Center: Normalizing ChIP-seq Data After Kdoam-25 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kdoam-25, a potent and selective KDM5 inhibitor, in their Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This compound treatment is expected to cause global changes in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), which presents unique challenges for data normalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect histone methylation?
A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[1][2] These enzymes are responsible for removing methyl groups from H3K4, particularly di- and tri-methylated states (H3K4me2/3).[2] By inhibiting KDM5 enzymes, this compound leads to an increase in global and gene-specific H3K4me3 levels, a mark generally associated with active gene transcription.[1][2]
Q2: Why is standard ChIP-seq normalization problematic after this compound treatment?
A2: Standard ChIP-seq normalization methods, such as those based on total read count (Reads Per Million), assume that the total amount of immunoprecipitated chromatin is similar across different conditions.[3][4] However, this compound treatment is designed to induce global changes in H3K4me3 levels.[1][2] This violates the core assumption of standard normalization, making it difficult to detect true genome-wide changes.[3][5]
Q3: What are the recommended normalization strategies for ChIP-seq data after this compound treatment?
A3: For experiments involving global changes in histone modifications, the following normalization strategies are recommended:
-
Exogenous Spike-In Normalization: This is the gold standard. It involves adding a known amount of chromatin from a different species (e.g., Drosophila) to each sample before immunoprecipitation.[5] The reads that align to the spike-in genome are then used to calculate a normalization factor.
-
Computational Methods for Spike-In-Free Data: If a spike-in control was not used, computational methods like ChIPseqSpikeInFree can be employed to retrospectively renormalize the data and reveal global changes in histone modifications.[3][6]
Troubleshooting Guides
Issue 1: No apparent global increase in H3K4me3 signal after this compound treatment in my ChIP-seq data.
-
Question: I treated my cells with this compound and performed ChIP-seq for H3K4me3. After normalizing to total read counts, I don't see the expected global increase in H3K4me3. What went wrong?
-
Answer: This is a common issue when using standard normalization methods in the context of global histone modification changes.[3][5] Normalizing to the total read count will mask a global increase in signal.
-
Recommended Action:
-
Re-normalize your data using a spike-in control if one was included in your experiment. The spike-in provides an external reference for normalization that is unaffected by the treatment.
-
If no spike-in was used, apply a computational method designed for global changes , such as ChIPseqSpikeInFree, to your existing data.[3][6] This can help to reveal the global increase in H3K4me3.
-
Validate the effect of this compound using an orthogonal method , such as Western blotting, to confirm a global increase in H3K4me3 levels in your treated cells.[2]
-
-
Issue 2: High background signal in my ChIP-seq data.
-
Question: My ChIP-seq data for both control and this compound treated samples show high background. How can I reduce this?
-
Answer: High background can be caused by several factors during the ChIP procedure.
-
Recommended Actions:
-
Optimize Antibody Concentration: Using too much antibody can lead to non-specific binding. Titrate your antibody to find the optimal concentration.
-
Pre-clear Lysate: Incubate your cell lysate with protein A/G beads before adding the specific antibody to remove proteins that bind non-specifically to the beads.[7]
-
Optimize Washing Steps: Increase the number of washes or the salt concentration of the wash buffers to reduce non-specific binding.
-
Ensure Complete Cell Lysis: Incomplete lysis can result in lower ChIP efficiency and relatively higher background.
-
-
Issue 3: Low complexity in my ChIP-seq libraries.
-
Question: After sequencing, I found that my libraries have low complexity, with a high percentage of duplicate reads. What could be the cause?
-
Answer: Low library complexity can arise from insufficient starting material or over-amplification during library preparation.
-
Recommended Actions:
-
Increase Starting Material: A sufficient number of cells is crucial for a successful ChIP-seq experiment, typically in the range of one to ten million cells.[8]
-
Optimize PCR Amplification: Reduce the number of PCR cycles during library preparation to avoid over-amplification.
-
Assess Chromatin Fragmentation: Ensure that chromatin is fragmented to the optimal size range of 150-300 bp for high-resolution mapping.[8]
-
-
Data Presentation
Table 1: Expected Changes in H3K4me3 Levels After this compound Treatment
| Condition | Global H3K4me3 Levels (Western Blot) | Genome-wide H3K4me3 Occupancy (Spike-in Normalized ChIP-seq) |
| Vehicle Control (DMSO) | Baseline | Baseline |
| This compound Treatment | Increased | Significantly Increased |
Table 2: Comparison of Normalization Strategies
| Normalization Method | Principle | Pros | Cons |
| Total Read Count | Assumes equal total signal across samples. | Simple to implement. | Inappropriate for global changes; can mask true biological effects.[3] |
| Spike-In Normalization | Uses a constant amount of exogenous chromatin as a reference. | Gold standard for detecting global changes; controls for technical variability.[5] | Requires upfront experimental planning and optimization. |
| ChIPseqSpikeInFree | A computational method to determine scaling factors without a spike-in. | Can be applied retrospectively to existing data.[6] | An in-silico approach; may not be as accurate as a true spike-in. |
Experimental Protocols
Protocol 1: Exogenous Spike-In ChIP-seq Normalization
This protocol outlines the key steps for performing ChIP-seq with spike-in normalization.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the optimized duration.
-
Cross-linking and Lysis: Cross-link cells with formaldehyde (B43269), quench with glycine, and lyse the cells to isolate nuclei.
-
Chromatin Fragmentation: Sonicate the nuclear lysate to shear chromatin to an average size of 150-300 bp.
-
Spike-In Addition: Add a pre-determined, constant amount of chromatin from another species (e.g., Drosophila melanogaster) to each human chromatin sample.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate overnight with an antibody specific to the human histone mark of interest (e.g., H3K4me3) and an antibody specific to a histone variant in the spike-in chromatin (e.g., H2Av for Drosophila).[5]
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin-antibody complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Align reads to a combined reference genome (e.g., human and Drosophila).
-
Count the number of reads aligning to the spike-in genome for each sample.
-
Calculate a normalization factor for each sample based on the spike-in read counts.
-
Apply the normalization factor to the reads aligning to the human genome to obtain normalized signal tracks.
-
Visualizations
Caption: this compound inhibits KDM5, increasing H3K4me3 and promoting transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ChIPseqSpikeInFree: a ChIP-seq normalization approach to reveal global changes in histone modifications without spike-in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on ChIP-seq data: normalization and binding pattern characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 6. ChIPseqSpikeInFree: a ChIP-seq normalization approach to reveal global changes in histone modifications without spike-in - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
Kdoam-25 Technical Support Center: Troubleshooting Dose-Response Curves
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with dose-response experiments using Kdoam-25. The following troubleshooting guides and frequently asked questions (FAQs) address common problems to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3] These enzymes are responsible for removing methyl groups from lysine 4 on histone H3 (H3K4me2/3), which are epigenetic marks associated with active gene transcription.[1][4] By inhibiting KDM5 enzymes, this compound leads to an increase in global H3K4me3 levels, particularly at transcription start sites. This alteration in histone methylation can impair the proliferation of certain cancer cells.[1][2][3]
Q2: What are the different forms of this compound available, and which one should I use?
A2: this compound is available as a free base and a citrate (B86180) salt.[1][2] The free base form has been reported to be unstable.[1][2] Therefore, for improved stability, consistency, and easier handling in long-term studies, the use of the this compound citrate salt is recommended.[1][2]
Q3: How should I properly store and handle this compound?
A3: To ensure the integrity and stability of this compound, it is crucial to follow proper storage and handling procedures. The solid compound should be stored at -20°C.[1] Stock solutions should be prepared using anhydrous DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Both the solid compound and its solutions should be protected from light and moisture.[1]
Q4: What are the typical IC50 values for this compound?
A4: The in vitro IC50 values for this compound can vary slightly depending on the experimental conditions and the specific KDM5 isoform being tested. Below is a summary of reported IC50 values from biochemical assays.
This compound In Vitro IC50 Values
| KDM5 Isoform | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
| Data sourced from MedchemExpress.[1][2][3] |
Troubleshooting Guide: Inconsistent Dose-Response Curves
Q5: My dose-response curves are not reproducible between experiments or with new batches of this compound. What are the potential causes?
A5: Inconsistent results with this compound can arise from several factors, primarily related to the compound's purity, stability, and handling. The most common causes include:
-
Compound Degradation: The free base form of this compound is known to be unstable.[1] Improper storage or handling, such as repeated freeze-thaw cycles or exposure to light and moisture, can lead to degradation, reducing its effective concentration and potency.[1]
-
Batch-to-Batch Variability: Differences in purity and the presence of impurities can occur between different synthesis batches.[1] These impurities may have off-target effects or interfere with the activity of this compound.[1]
-
Inaccurate Pipetting or Dilutions: Errors in preparing serial dilutions can lead to significant shifts in the dose-response curve.
-
Cell-Based Issues: Variations in cell passage number, cell density, or metabolic state can affect the cellular response to this compound.
Q6: I observe a rightward shift in my dose-response curve, indicating decreased potency. What should I investigate?
A6: A rightward shift (higher EC50/IC50) suggests that a higher concentration of this compound is needed to achieve the same effect. This could be due to:
-
Compound Degradation: As mentioned, degradation of the compound will lower its effective concentration.
-
Incorrect Stock Concentration: An error in weighing the compound or dissolving it in the initial stock solution can lead to a less concentrated stock than assumed.
-
Cell Density: Higher cell densities may require higher concentrations of the inhibitor to achieve the same level of target engagement in all cells.
Q7: My dose-response curve has a shallow slope or does not reach a full response (low efficacy). What could be the problem?
A7: A shallow slope or incomplete response can indicate several issues:
-
Off-Target Effects: At higher concentrations, the compound might be hitting other targets, leading to complex biological responses that mask the expected dose-response relationship.
-
Compound Insolubility: this compound may precipitate out of solution at higher concentrations, especially in aqueous media, reducing the bioavailable concentration.
-
Cellular Resistance Mechanisms: Cells may upregulate compensatory pathways or efflux pumps over the course of the experiment, leading to a diminished response at higher concentrations.
Q8: What are the potential impurities in a batch of this compound and how can I check for them?
A8: this compound is synthesized via a process that includes an amide coupling step.[1] Potential impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.[1]
-
Byproducts of Coupling Reagents: Reagents used to facilitate the amide bond formation can generate byproducts that may be difficult to remove completely.[1]
-
Side Reaction Products: The starting materials or the product itself may undergo side reactions, leading to structurally related impurities.[1]
The presence of these impurities can be assessed using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
This protocol provides a general method to assess the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.[1]
-
HPLC Conditions (Example):
-
Mass Spectrometry Conditions:
-
Data Analysis:
Visualizations
Caption: this compound inhibits KDM5 enzymes, preventing H3K4me3 demethylation.
References
Validation & Comparative
Validating the On-Target Activity of Kdoam-25 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative framework for validating the on-target activity of Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. We present a comparison with other known KDM5 inhibitors and detail key experimental protocols to assess cellular target engagement and downstream functional effects.
This compound is a highly selective inhibitor of the KDM5 subfamily of histone lysine demethylases, with particular potency against KDM5B.[1] The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are epigenetic regulators that remove methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2][3] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[2][4] Validating that this compound effectively and specifically inhibits KDM5 enzymes in a cellular environment is paramount for interpreting experimental results and advancing its therapeutic potential.
This guide outlines several key methodologies for confirming the on-target activity of this compound, presents comparative data with other KDM5 inhibitors, and provides detailed experimental protocols.
Comparative Efficacy of KDM5 Inhibitors
The selection of a chemical probe for studying KDM5 function depends on factors such as potency, selectivity, and cellular activity. Below is a comparison of this compound with other commonly used KDM5 inhibitors. It is important to note that direct comparison of IC50 and EC50 values across different studies should be done with caution due to variations in experimental conditions.[2]
Table 1: Biochemical Inhibitory Potency (IC50) of KDM5 Inhibitors
| Compound | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) |
| This compound | 71[5] | 19[5] | 69[5] | 69[5] |
| KDM5-C70 (active metabolite KDM5-C49) | 40[6] | 160 | 100 | N/A |
| CPI-455 | 10[7] | 3[7] | N/A | N/A |
| JIB-04 | N/A | N/A | N/A | N/A |
| GSK467 | N/A | 26 (IC50)[8] | N/A | N/A |
Table 2: Cellular Activity of KDM5 Inhibitors
| Compound | Cell Line | Assay | Effect | Concentration |
| This compound | MM1S (Multiple Myeloma) | Proliferation | IC50 of ~30 µM after 5-7 days[5] | ~30 µM[5] |
| This compound | MM1S (Multiple Myeloma) | Cell Cycle | G1 arrest[5] | Not specified |
| This compound | MM1S (Multiple Myeloma) | H3K4me3 levels | ~2-fold increase[5] | 50 µM[5] |
| This compound | MCF-7 (Breast Cancer) | H3K4me3 levels | ~1.5-fold increase[9] | 0.03-1 µM[9] |
| This compound | 92.1-R (Uveal Melanoma) | Cell Viability | Significant suppression[10] | 5 µM[10] |
| KDM5-C70 | MM.1S (Multiple Myeloma) | Proliferation | Antiproliferative effects after 7 days[2] | ~20 µM[2] |
| CPI-455 | HeLa | H3K4me3 levels | Global increase[7] | Not specified |
Experimental Protocols for On-Target Validation
A multi-pronged approach is recommended to robustly validate the on-target activity of this compound in cells. This involves directly assessing target engagement and measuring the downstream consequences of KDM5 inhibition.
KDM5B Signaling Pathway and Inhibition
KDM5B has been shown to play a role in several cellular signaling pathways, including the PI3K/AKT pathway, cell cycle regulation, and DNA damage repair.[11][12] Inhibition of KDM5B by this compound is expected to modulate these pathways.
Caption: KDM5B signaling and the point of intervention for this compound.
Experimental Workflow for Validation
A logical workflow for validating the on-target activity of this compound involves a series of experiments moving from direct target binding to cellular phenotypic outcomes.
Caption: A logical workflow for validating this compound on-target activity.
Direct Target Engagement Assays
These assays aim to demonstrate a direct physical interaction between this compound and its target protein, KDM5B, within the cellular environment.
The DARTS assay is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[13][14]
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol:
-
Cell Treatment: Culture cells of interest to ~80% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Lysate Preparation: Harvest and lyse the cells in a non-denaturing lysis buffer. Determine the protein concentration of the lysates.
-
Compound Incubation (for purified protein): Alternatively, incubate purified KDM5B protein with this compound.[15]
-
Protease Digestion: Aliquot the cell lysates and treat them with a protease, such as pronase or thermolysin, at varying concentrations for a defined period.[13][16]
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific for KDM5B. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Data Analysis: A positive result is indicated by a stronger KDM5B band in the this compound-treated samples compared to the vehicle control at the same protease concentration, signifying protection from degradation.[2]
CETSA is another powerful technique to confirm target engagement in intact cells. It relies on the principle that ligand binding increases the thermal stability of the target protein.[17][18]
Detailed Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble KDM5B in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Target engagement is confirmed by a shift in the melting curve of KDM5B to a higher temperature in the presence of this compound.
Assessment of Proximal Target Modulation
This involves measuring the direct downstream consequence of KDM5 inhibition, which is an increase in the levels of its substrate, H3K4me3.
This is a standard and widely used method to assess the cellular activity of KDM5 inhibitors.[2][19]
Caption: Workflow for Western blot analysis of H3K4me3 levels.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with a dose-range of this compound for a defined period (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.[20] Alternatively, whole-cell lysates can be used.
-
Protein Quantification: Determine the protein concentration of the histone extracts or whole-cell lysates.
-
SDS-PAGE and Transfer: Separate 10-20 µg of protein per lane on a high-percentage (e.g., 15%) SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane (0.22 µm pore size is recommended for histones).[19][21]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for H3K4me3. It is crucial to also probe for total histone H3 as a loading control.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Evaluation of Downstream Cellular Phenotypes
Observing the expected phenotypic changes upon this compound treatment provides further evidence of on-target activity.
Since KDM5B is implicated in cancer cell proliferation, its inhibition by this compound is expected to reduce cell viability.[1][5]
Detailed Protocol (MTT Assay Example): [22]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
This compound has been reported to induce G1 cell cycle arrest in MM1S cells.[5] This can be assessed by flow cytometry.
Detailed Protocol (Propidium Iodide Staining): [23][24]
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be indicative of on-target activity.
Conclusion
Validating the on-target activity of this compound in a cellular context requires a multi-faceted approach. By combining direct target engagement assays like DARTS and CETSA with the assessment of proximal target modulation (increased H3K4me3) and downstream phenotypic effects (reduced cell viability and cell cycle arrest), researchers can confidently establish the on-target efficacy of this potent KDM5 inhibitor. This guide provides a framework and detailed protocols to aid in the rigorous evaluation of this compound and other KDM5 inhibitors in cellular systems.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 15. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 16. pnas.org [pnas.org]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. vet.cornell.edu [vet.cornell.edu]
Kdoam-25: A Comparative Analysis of Efficacy Against Other KDM5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to KDM5 Inhibitor Performance
The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on targeting histone lysine (B10760008) demethylases (KDMs) for therapeutic intervention in oncology and other diseases. Among these, the KDM5 family of enzymes, which remove methyl groups from histone H3 lysine 4 (H3K4), has emerged as a critical regulator of gene expression and a promising target. Kdoam-25 has been identified as a potent and selective inhibitor of the KDM5 family. This guide provides a comprehensive comparison of the efficacy of this compound with other notable KDM5 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate chemical probes and potential therapeutic candidates.
Quantitative Comparison of KDM5 Inhibitor Efficacy
The following tables summarize the biochemical and cellular potency of this compound in comparison to other frequently studied KDM5 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Biochemical Inhibitory Potency (IC50) of KDM5 Inhibitors against KDM5 Family Enzymes
| Inhibitor | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) | Reference(s) |
| This compound | 71 | 19 | 69 | 69 | [1] |
| KDM5-C70 (active form KDM5-C49) | ~20 | ~20 | ~20 | Not Reported | [2] |
| CPI-455 | 20 | 3 | Not Reported | Not Reported | [3] |
| JIB-04 | 230 | Not Reported | Not Reported | Not Reported | [4] |
| PBIT | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Compound 1 (cyclopenta[c]chromen derivative) | 23.8 | - | - | - | [3] |
Table 2: Cellular Efficacy of KDM5 Inhibitors
| Inhibitor | Cell Line | Assay | Cellular IC50 / EC50 | Effect | Reference(s) |
| This compound | MM1S (Multiple Myeloma) | Proliferation | ~30 µM | Impairs proliferation | [1] |
| This compound | MCF-7 (Breast Cancer) | H3K4me3 levels | - | Increases H3K4me3 | [5] |
| KDM5-C70 | Multiple Cancer Cell Lines | H3K4me3 levels | - | Increases H3K4me3 | [6] |
| CPI-455 | TMZ-resistant Glioblastoma | Cell Viability | More effective than in TMZ-native cells | Reduces viability | [3] |
Experimental Workflow and Methodologies
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are representative methodologies for key assays used in the characterization of KDM5 inhibitors.
Experimental Workflow for Comparing KDM5 Inhibitors
Caption: A streamlined workflow for the comprehensive comparison of KDM5 inhibitors.
Detailed Experimental Protocols
1. In Vitro KDM5 Demethylase Assay (AlphaLISA)
This assay quantifies the enzymatic activity of KDM5 by detecting the demethylation of a biotinylated histone H3K4me3 peptide substrate.
-
Reagents: Recombinant KDM5 enzyme (e.g., KDM5B), biotinylated H3K4me3 peptide substrate, S-adenosyl-L-methionine (SAM), AlphaLISA anti-H3K4me2 acceptor beads, streptavidin-donor beads, assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl).
-
Procedure:
-
Prepare a reaction mixture containing the KDM5 enzyme, assay buffer, and co-factors (Fe(II) and α-ketoglutarate).
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the H3K4me3 peptide substrate and SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the AlphaLISA acceptor and donor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the signal on an appropriate plate reader (e.g., EnVision).
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation using software like GraphPad Prism.
2. Western Blot for Histone H3K4 Trimethylation (H3K4me3)
This method assesses the cellular effect of KDM5 inhibitors on global H3K4me3 levels.
-
Reagents: Cell line of interest (e.g., MCF-7), KDM5 inhibitor, lysis buffer, SDS-PAGE gels, transfer buffer, nitrocellulose or PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (anti-H3K4me3 and anti-total Histone H3), HRP-conjugated secondary antibody, and ECL detection reagent.
-
Procedure:
-
Treat cells with the KDM5 inhibitor at various concentrations for a specified time (e.g., 24-72 hours).
-
Harvest cells and prepare whole-cell lysates or histone extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.[7]
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative change in H3K4me3 levels.
3. Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of H3K4me3 and assess the impact of KDM5 inhibitors on this histone mark at specific genomic loci.
-
Reagents: Cells treated with a KDM5 inhibitor or vehicle, formaldehyde (B43269) for cross-linking, lysis buffers, sonicator, anti-H3K4me3 antibody, protein A/G magnetic beads, wash buffers, elution buffer, proteinase K, and reagents for DNA purification and library preparation.
-
Procedure:
-
Cross-link proteins to DNA in inhibitor-treated and control cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA and prepare sequencing libraries.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis: Align the sequencing reads to the reference genome. Use peak calling algorithms (e.g., MACS2) to identify regions of H3K4me3 enrichment. Perform differential binding analysis to identify regions where H3K4me3 levels change upon inhibitor treatment.
KDM5 Signaling Pathway in Cancer
KDM5B, a primary target of this compound, is frequently overexpressed in various cancers and plays a crucial role in tumorigenesis by modulating key signaling pathways. Inhibition of KDM5B can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.
Caption: KDM5B's role in cancer signaling and the point of intervention for this compound.
KDM5B has been shown to be essential for the hyperactivation of the PI3K/AKT signaling pathway in prostate tumorigenesis.[9][10][11] By demethylating H3K4me3 at the promoters of tumor suppressor genes like PTEN, KDM5B can lead to their repression.[12] PTEN normally functions to inhibit the PI3K/AKT pathway; therefore, its suppression by KDM5B results in the constitutive activation of this oncogenic cascade, promoting cell growth, proliferation, and survival. Furthermore, some studies suggest a more direct role for KDM5B in upregulating components of the PI3K pathway.[9][11] this compound, by inhibiting KDM5B, restores H3K4me3 levels, leading to the re-expression of tumor suppressors and the subsequent downregulation of PI3K/AKT signaling. This mechanism underscores the therapeutic potential of KDM5 inhibitors like this compound in cancers driven by this pathway.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone western blot protocol | Abcam [abcam.com]
- 8. ptglab.com [ptglab.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KDM5B regulates the PTEN/PI3K/Akt pathway to increase sorafenib-r...: Ingenta Connect [ingentaconnect.com]
KDM5 Inhibitors: A Head-to-Head Comparison of Kdoam-25 and JIB-04 for Preclinical Research
In the landscape of epigenetic drug discovery, the selective inhibition of histone demethylases has emerged as a promising therapeutic strategy for various cancers. Among these, the KDM5 family of enzymes, which erase activating histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) marks, are critical regulators of gene expression and are frequently dysregulated in malignancy. This guide provides a comprehensive comparison of two widely used KDM5 inhibitors, Kdoam-25 and JIB-04, to aid researchers in selecting the optimal tool for their preclinical investigations.
Executive Summary
This compound is a potent and highly selective inhibitor of the KDM5 family (KDM5A-D).[1][2] Its high specificity makes it an excellent tool for dissecting the specific roles of the KDM5 subfamily in various biological processes. In contrast, JIB-04 is a pan-selective inhibitor of the broader Jumonji (JmjC) domain-containing histone demethylase family, with activity against KDM4, KDM5, and KDM6 members.[3][4][5] This broader activity profile can be advantageous for studies investigating the combined effects of inhibiting multiple histone demethylase families.
The choice between this compound and JIB-04 will ultimately depend on the specific research question. For studies requiring precise targeting of the KDM5 family to understand its unique functions, this compound is the superior choice. For broader inquiries into the effects of inhibiting multiple JmjC histone demethylases or for inducing more widespread epigenetic changes, JIB-04 may be more suitable.
Performance Data at a Glance
In Vitro Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and JIB-04 against various histone demethylases as determined by in vitro enzymatic assays.
| Target | This compound IC50 (nM) | JIB-04 IC50 (nM) |
| KDM5A (JARID1A) | 71[1][2] | 230[3][4][5] |
| KDM5B (JARID1B) | 19[1][2] | - |
| KDM5C (JARID1C) | 69[1][2] | - |
| KDM5D (JARID1D) | 69[1][2] | 290 (JMJD2D)[3][4] |
| JMJD2A (KDM4A) | - | 445[3][4][5] |
| JMJD2B (KDM4B) | - | 435[3][4][5] |
| JMJD2C (KDM4C) | - | 1100[3][4][5] |
| JMJD2E (KDM4E) | - | 340[3][4][5] |
| JMJD3 (KDM6B) | - | 855[3][4][5] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity
The cellular potency of this compound and JIB-04 has been evaluated in various cancer cell lines. The following table presents a selection of reported half-maximal effective concentrations (EC50) or IC50 values for cell viability or proliferation.
| Cell Line | Cancer Type | This compound IC50/EC50 (µM) | JIB-04 IC50 (µM) |
| MM1S | Multiple Myeloma | ~30 (viability, 5-7 days)[1][6] | - |
| HeLa | Cervical Cancer | ~50 (H3K4me3 demethylation)[6] | - |
| A549 | Lung Cancer | - | 0.25[7] |
| H358 | Lung Cancer | - | 0.1[7] |
| TC32 | Ewing Sarcoma | - | 0.13[8] |
Mechanism of Action
This compound acts as a 2-oxoglutarate (2-OG) competitive inhibitor of KDM5 enzymes.[9] This means it binds to the active site of the enzyme and competes with the endogenous cofactor 2-OG, which is essential for the demethylase activity.
The mechanism of JIB-04 is more complex and has been a subject of investigation. While it is a potent inhibitor of JmjC histone demethylases, it is reportedly not a competitive inhibitor of α-ketoglutarate.[5] Some studies suggest that JIB-04 may disrupt the binding of O2 within the active site of the enzyme.[10]
In Vivo Efficacy
Both this compound and JIB-04 have demonstrated anti-tumor activity in preclinical animal models.
This compound has been shown to reduce tumor mass and lung metastasis in mice without significant adverse effects.
JIB-04 has been shown to diminish tumor growth in mouse xenograft models of lung cancer and prolong survival in a breast cancer model.[7] It has been administered both intraperitoneally and orally.[7]
Signaling Pathways and Experimental Workflows
Caption: KDM5-mediated histone demethylation and points of inhibition.
Caption: Experimental workflow for comparing KDM5 inhibitors.
Experimental Protocols
In Vitro KDM5 Activity Assay (AlphaScreen)
This protocol provides a general framework for assessing the in vitro potency of inhibitors against KDM5 enzymes using AlphaScreen technology.
1. Reagents and Materials:
-
Recombinant KDM5 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
2-oxoglutarate (2-OG)
-
Ascorbate, Fe(II)
-
Assay buffer (e.g., HEPES, pH 7.5, with BSA and DTT)
-
AlphaLISA anti-H3K4me2/3 antibody (acceptor beads)
-
Streptavidin-coated donor beads
-
Test compounds (this compound, JIB-04) dissolved in DMSO
-
384-well microplates
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, KDM5 enzyme, 2-OG, ascorbate, and Fe(II).
-
Add test compounds at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the biotinylated histone H3 peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin-coated donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
-
The AlphaScreen signal is inversely proportional to the demethylase activity.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Immunofluorescence Assay for H3K4me3 Levels
This protocol describes a method to visualize and quantify changes in global H3K4me3 levels in cells upon inhibitor treatment.
1. Reagents and Materials:
-
Cell line of interest (e.g., HeLa, MM1S)
-
Cell culture medium and supplements
-
Test compounds (this compound, JIB-04)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA or normal goat serum in PBS)
-
Primary antibody against H3K4me3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscope slides or imaging plates
-
Fluorescence microscope
2. Procedure:
-
Seed cells on microscope slides or imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Wash the cells with PBS and fix them with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-H3K4me3 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and acquire images using a fluorescence microscope.
3. Data Analysis:
-
Quantify the fluorescence intensity of the H3K4me3 signal within the nucleus of individual cells using image analysis software (e.g., ImageJ).
-
Normalize the H3K4me3 intensity to the DAPI signal.
-
Compare the normalized fluorescence intensity between treated and control groups to determine the effect of the inhibitors on global H3K4me3 levels.
Conclusion
Both this compound and JIB-04 are valuable chemical probes for studying the roles of histone demethylases in health and disease. This compound offers high selectivity for the KDM5 family, making it the preferred choice for interrogating the specific functions of these enzymes. JIB-04, with its broader inhibitory profile, provides a tool to investigate the consequences of inhibiting multiple JmjC histone demethylases. The selection of the appropriate inhibitor should be guided by the specific biological question and the desired level of target selectivity. The experimental protocols provided herein offer a starting point for the rigorous evaluation and comparison of these and other histone demethylase inhibitors in a preclinical research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]
Kdoam-25 vs. CPI-455: A Comparative Analysis of Selectivity and Potency in KDM5 Inhibition
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for histone demethylases is of paramount importance. Among these, the lysine-specific demethylase 5 (KDM5) family of enzymes has emerged as a critical therapeutic target in various cancers. This guide provides a detailed comparison of two prominent KDM5 inhibitors, Kdoam-25 and CPI-455, focusing on their selectivity and potency to aid researchers in making informed decisions for their scientific investigations.
Introduction to KDM5 Inhibition
The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a crucial role in transcriptional regulation by removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5 enzymes, small molecules like this compound and CPI-455 can increase global H3K4me3 levels, leading to the modulation of gene expression and subsequent anti-tumor effects, such as cell cycle arrest and impaired proliferation.[1][2]
Biochemical Potency: A Head-to-Head Comparison
The inhibitory potency of this compound and CPI-455 against the KDM5 family has been evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. It is important to note that these values are compiled from different studies and direct comparison should be considered with this in mind.
| Compound | KDM5A (IC50, nM) | KDM5B (IC50, nM) | KDM5C (IC50, nM) | KDM5D (IC50, nM) |
| This compound | 71[3] | 19[3] | 69[3] | 69[3] |
| CPI-455 | 10[4][5] | Not Reported | Not Reported | Not Reported |
This compound demonstrates potent inhibition across all four KDM5 isoforms, with a particularly strong activity against KDM5B.[3] CPI-455 exhibits a potent IC50 value of 10 nM against KDM5A.[4][5]
Selectivity Profile: Targeting the KDM5 Family
An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. Both this compound and CPI-455 have been profiled for their selectivity against other histone demethylase subfamilies.
This compound has been shown to be highly selective for the KDM5 subfamily, with no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM.[6] It also showed no off-target activity against a panel of 55 receptors and enzymes.[2]
CPI-455 is described as a specific, pan-KDM5 inhibitor. It displays over 200-fold selectivity for KDM5 relative to the KDM2, KDM3, KDM4, KDM6, and KDM7 enzyme families.[4] Specifically, it demonstrated approximately 200-fold selectivity for KDM5A over the structurally similar KDM4C.[1]
Cellular Activity and Effects
Both compounds effectively increase global H3K4me3 levels in cellular contexts, leading to downstream biological consequences.
This compound treatment in multiple myeloma (MM1S) cells leads to an increase in global H3K4 methylation at transcriptional start sites and impairs cell proliferation.[3] It has been observed to induce a G1 cell-cycle arrest.[7]
CPI-455 mediates KDM5 inhibition, elevates global levels of H3K4me3, and has been shown to decrease the number of drug-tolerant persister cancer cells in various cancer cell line models.[5]
Signaling Pathways and Experimental Workflows
The inhibition of KDM5 enzymes by this compound and CPI-455 directly impacts the epigenetic landscape, influencing gene transcription and cellular processes.
A common experimental workflow to assess the efficacy of these inhibitors involves treating cancer cells, followed by the analysis of histone methylation status and cellular phenotypes.
Experimental Protocols
In Vitro KDM5 Inhibition Assay (AlphaLISA-based)
This assay quantifies the ability of a compound to inhibit the demethylase activity of a recombinant KDM5 enzyme.
-
Reaction Setup: A reaction mixture is prepared containing the KDM5 enzyme, assay buffer, and co-factors (Fe(II) and 2-oxoglutarate).
-
Compound Addition: Test compounds (this compound or CPI-455) are added at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding a biotinylated histone H3 peptide substrate trimethylated at lysine 4 (H3K4me3).
-
Detection: After incubation, the reaction is stopped, and AlphaLISA acceptor beads coated with an antibody specific for the demethylated product (H3K4me2 or H3K4me1) and streptavidin-coated donor beads are added.
-
Signal Reading: The plate is read on an AlphaScreen-capable plate reader. A decrease in the AlphaLISA signal indicates inhibition of the KDM5 enzyme.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable model.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target protein in a cellular environment.
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated at a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble KDM5 protein in each sample is quantified, typically by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]
Western Blot for H3K4me3 Levels
This technique is used to measure the change in global H3K4me3 levels in cells following inhibitor treatment.
-
Cell Lysis and Histone Extraction: Cells are treated with the inhibitor, and then histones are extracted from the cell nuclei.
-
Protein Quantification: The concentration of the extracted histones is determined.
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for H3K4me3, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control, such as an antibody against total histone H3, is also used to ensure equal loading.
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. An increase in the H3K4me3 band intensity relative to the loading control indicates inhibition of KDM5 activity.[6][9][10]
Conclusion
Both this compound and CPI-455 are potent and selective inhibitors of the KDM5 family of histone demethylases. This compound has been characterized against all four KDM5 isoforms, showing particular potency against KDM5B. CPI-455 is a potent inhibitor of KDM5A with excellent selectivity over other KDM subfamilies. The choice between these two inhibitors will depend on the specific research question, the KDM5 isoform of interest, and the experimental system being used. The provided experimental protocols offer a starting point for researchers to evaluate these and other KDM5 inhibitors in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
Kdoam-25: A Comparative Analysis of its Cross-reactivity with other Histone Demethylases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides an objective comparison of Kdoam-25's performance against other histone demethylases, supported by experimental data, to inform its application in epigenetic research.
This compound has emerged as a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases.[1][2] The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that primarily remove methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[3] Dysregulation of KDM5 activity has been implicated in various cancers, making its members attractive therapeutic targets.[3] This guide details the cross-reactivity profile of this compound, offering a clear perspective on its specificity.
High Selectivity for the KDM5 Subfamily
Biochemical assays have demonstrated that this compound is a potent inhibitor of all KDM5 family members, with IC50 values in the low nanomolar range.[2][4] This high potency underscores its utility as a tool for studying KDM5 biology.
In a broader screening against a panel of 15 2-oxoglutarate (2-OG) oxygenases, which included representatives from each of the lysine demethylase subfamilies, this compound exclusively demonstrated potent inhibition (IC50 < 100 nM) against the KDM5 members.[5][6] This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and allows for more precise interrogation of the biological functions of the intended target.
Furthermore, studies have shown no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM.[5] In a wider panel of 55 receptors and enzymes, this compound also showed no off-target activity at a concentration of 10 µM.[1] This extensive profiling confirms the exquisite selectivity of this compound for the KDM5 subfamily.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various histone demethylase subfamilies. The data clearly illustrates the high selectivity of this compound for the KDM5 family.
| Target | IC50 (nM) | Fold Selectivity vs. KDM5B | Reference |
| KDM5A | 71 | ~3.7x | [2][4] |
| KDM5B | 19 | 1x | [2][4] |
| KDM5C | 69 | ~3.6x | [2][4] |
| KDM5D | 69 | ~3.6x | [2][4] |
| Other 2-OG Oxygenases | >4,800 | >252x | [5] |
Note: The fold selectivity is calculated relative to the IC50 value for KDM5B, the most potently inhibited isoform.
Experimental Protocols
The determination of this compound's selectivity has been achieved through rigorous biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Inhibitor Potency Assay (AlphaLISA)
This assay is a common method to determine the in vitro potency of inhibitors against histone demethylases.
Workflow:
Methodology:
-
A reaction mixture is prepared containing the recombinant KDM5 enzyme, an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/ml BSA), and co-factors such as Fe(II) and ascorbate.[3]
-
This compound is added to the reaction mixture at a range of concentrations.
-
The demethylation reaction is initiated by the addition of the biotinylated H3K4me3 peptide substrate and the co-substrate 2-oxoglutarate.[3]
-
The reaction is allowed to proceed at room temperature for a defined period.
-
The reaction is then stopped.
-
AlphaLISA acceptor beads, conjugated to an antibody that specifically recognizes the demethylated product (e.g., H3K4me2), are added.
-
Streptavidin-coated donor beads, which bind to the biotinylated peptide substrate, are then added.
-
After an incubation period in the dark, the plate is read on a compatible plate reader. The proximity of the donor and acceptor beads upon enzymatic activity (or lack thereof due to inhibition) generates a chemiluminescent signal.
-
IC50 values are calculated by fitting the dose-response data to a suitable model.[3]
Cellular Target Engagement and Selectivity (Western Blot)
This method assesses the ability of an inhibitor to engage its target in a cellular context and its effect on global histone methylation levels.
Workflow:
Methodology:
-
Cells are cultured and treated with varying concentrations of this compound or a vehicle control for a specific duration.[3]
-
Following treatment, cells are harvested, and whole-cell lysates or histone extracts are prepared.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
The membrane is incubated with a primary antibody specific for the histone mark of interest (e.g., H3K4me3) and a loading control antibody (e.g., total histone H3).[3]
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then added.
-
The signal is detected using a chemiluminescent substrate.
-
The intensities of the bands are quantified to determine the relative change in global histone methylation levels. An increase in the H3K4me3 signal in this compound-treated cells compared to the control indicates successful target engagement and inhibition of KDM5 activity.[3]
Signaling Pathway Context
This compound exerts its effects by inhibiting the demethylase activity of KDM5 enzymes, which play a crucial role in various cellular signaling pathways. The diagram below illustrates the central role of KDM5B, a primary target of this compound, in regulating gene expression and how its inhibition can impact downstream cellular processes.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide for In Vitro Studies: Kdoam-25 versus KDM5-C70
For researchers in oncology, epigenetics, and drug development, the selection of appropriate chemical probes is paramount for elucidating the function of the KDM5 family of histone lysine (B10760008) demethylases. This guide provides an objective comparison of two widely used KDM5 inhibitors, Kdoam-25 and KDM5-C70, to aid in the selection of the optimal compound for in vitro studies. The information presented is a compilation of publicly available experimental data.
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators that remove methyl groups from histone H3 lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[1] These histone marks are generally associated with active gene transcription, and dysregulation of KDM5 activity has been implicated in various cancers, making them attractive therapeutic targets.[1]
Chemical Structures and Formulations
This compound is a potent and highly selective inhibitor of the KDM5 family, featuring a carboxamide moiety.[1] In contrast, KDM5-C70 is an ethyl ester prodrug of KDM5-C49.[1][2] This design enhances cell permeability, and once inside the cell, KDM5-C70 is hydrolyzed by cellular esterases into its active acid form, KDM5-C49.[1] It is noteworthy that this compound is an amide analog of KDM5-C70's active metabolite.[1]
Efficacy: A Quantitative Comparison
The following tables summarize the in vitro biochemical potency and cellular efficacy of this compound and KDM5-C70 against the KDM5 isoforms. It is crucial to note that the data for each compound are derived from different studies and experimental conditions, which may affect direct comparability.[1]
Table 1: Biochemical Inhibitory Potency (IC50)
| Compound | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) |
| This compound | 71[3][4] | 19[3][4] | 69[3][4] | 69[3][4] |
| KDM5-C49* | Potent, in the nanomolar range for KDM5A, KDM5B, and KDM5C[5] | Potent, in the nanomolar range for KDM5A, KDM5B, and KDM5C[5] | Potent, in the nanomolar range for KDM5A, KDM5B, and KDM5C[5] | - |
*Note: The IC50 values for KDM5-C70 are for its active metabolite, KDM5-C49, after in-cell hydrolysis.[1]
Table 2: Cellular Efficacy
| Compound | Cell Line (Cancer Type) | Assay | IC50/EC50 | Effect | Reference |
| This compound | MM.1S (Multiple Myeloma) | Cell Viability | ~30 µM | Reduced cell viability after 5-7 days.[1][3] | [1][3] |
| HeLa (Cervical Cancer) | H3K4me3 Demethylation | ~50 µM | Increased H3K4me3 levels.[1][6] | [1][6] | |
| OMM1-R (Uveal Melanoma) | Cell Viability | Not specified (robust inhibition) | Inhibited viability and colony formation.[1][7] | [1][7] | |
| KDM5-C70 | MM.1S (Multiple Myeloma) | Cell Viability / Proliferation | ~20 µM | Antiproliferative effects after 7 days.[1][8] | [1][8] |
| MCF7, MDA-MB-231 (Breast Cancer) | Global H3K4me3 levels | 1-10 µM | Significantly increased H3K4me3 levels.[1][2] | [1][2] |
Selectivity Profile
This compound has demonstrated high selectivity for the KDM5 subfamily. It showed no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 µM and no off-target activity against a panel of 55 receptors and enzymes at 10 µM.[6] KDM5-C70, as a pan-KDM5 inhibitor, also exhibits selectivity for the KDM5 family over other histone demethylases like the KDM4 and KDM6 families.[1]
Signaling Pathways and Cellular Effects
Both this compound and KDM5-C70 function by inhibiting the demethylase activity of KDM5 enzymes, leading to an increase in global and gene-specific H3K4me3 levels. This, in turn, affects gene expression and various cellular processes.[1] KDM5B, a primary target of both inhibitors, is implicated in several cancer-related signaling pathways, including:
-
PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT pathway, and its inhibition can disrupt this signaling cascade.[1]
-
Cell Cycle Regulation: Inhibition of KDM5B can lead to cell cycle arrest. For instance, this compound treatment in MM1S cells results in a G1 cell-cycle arrest.[3][9]
Below is a diagram illustrating the central role of KDM5B in these pathways and the point of intervention for inhibitors like this compound and KDM5-C70.
References
- 1. benchchem.com [benchchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Confirming KDM5 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Accurately confirming that a drug molecule interacts with its intended target within a living organism is a cornerstone of successful drug development. This guide provides a comparative overview of key methodologies for confirming in vivo target engagement of KDM5 inhibitors, with a focus on providing actionable insights and experimental details for researchers in the field.
A Note on Terminology: The initial query referenced "Kdoam-25." Our research indicates this is likely a typographical error for This compound , a known inhibitor of the KDM5 family of histone demethylases, not KDM2B. This guide will therefore focus on confirming target engagement for KDM5 inhibitors.
Methodologies for In Vivo KDM5 Target Engagement
Several distinct yet complementary approaches can be employed to verify that a KDM5 inhibitor is binding to its target in an in vivo setting. These methods can be broadly categorized into direct and indirect assays.
-
Direct Engagement Assays: These methods provide evidence of the physical interaction between the inhibitor and the KDM5 protein. The Cellular Thermal Shift Assay (CETSA) is a primary example.
-
Indirect Engagement Assays (Pharmacodynamic Biomarkers): These assays measure the downstream consequences of inhibitor binding, such as changes in the methylation status of KDM5 target histones.
Below is a comparative summary of the most relevant techniques.
Data Presentation: Comparison of In Vivo Target Engagement Methods
| Method | Principle | Sample Type | Readout | Throughput | Advantages | Limitations | Key KDM5 Inhibitors Studied |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Tissues (e.g., tumor, spleen, brain), PBMCs | Western Blot, ELISA, Mass Spectrometry | Low to Medium | Direct measure of target binding in a physiological context; no compound labeling required.[1][2][3][4] | Can be technically challenging; requires specific antibodies or mass spectrometry capabilities. | While specific in vivo CETSA data for KDM5 inhibitors is limited, the methodology is applicable.[1] |
| Pharmacodynamic (PD) Biomarkers | Inhibition of KDM5 demethylase activity leads to an increase in its substrate, H3K4me3. | Tissues (e.g., tumor), PBMCs | Western Blot, ELISA, Immunohistochemistry (IHC), ChIP-seq | Medium to High | Reflects functional target modulation; can be correlated with efficacy.[5][6][7] | Indirect measure of engagement; changes in histone marks can be influenced by other factors. | JIB-04[8][9], CPI-455[5][6][10][11] |
| Chemoproteomics | Utilizes chemical probes to capture and identify drug targets in a complex biological sample. | Tissues, cell lysates | Mass Spectrometry | Low | Can identify direct targets and off-targets; provides a global view of inhibitor interactions. | Requires a suitable chemical probe; can be technically complex. | ORY-1001 (a KDM1A inhibitor, demonstrating the approach for histone demethylases).[7] |
| Radioligand Displacement | A radiolabeled ligand competes with the unlabeled inhibitor for binding to the target. | Tissues | Scintillation counting | Low to Medium | Quantitative measure of target occupancy. | Requires synthesis of a radiolabeled inhibitor; involves handling of radioactive materials. | Not prominently reported for KDM5 inhibitors in the reviewed literature, but a potential approach. |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on established in vivo CETSA methodologies.[1]
Objective: To determine if a KDM5 inhibitor stabilizes the KDM5 protein in tissue samples from treated animals.
Materials:
-
KDM5 inhibitor (e.g., this compound, JIB-04, CPI-455)
-
Animal model (e.g., tumor-bearing mice)
-
Tissue homogenization buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-KDM5 antibody
-
Anti-H3K4me3 antibody (for parallel PD biomarker analysis)
Procedure:
-
Animal Dosing: Administer the KDM5 inhibitor or vehicle control to the animals at the desired dose and route.
-
Tissue Collection: At a specified time point post-dosing, euthanize the animals and harvest the tissues of interest (e.g., tumors, spleen).
-
Tissue Homogenization: Immediately homogenize the tissues in ice-cold buffer.
-
Heat Treatment: Aliquot the tissue lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble KDM5 protein in the supernatant by Western blotting using a specific anti-KDM5 antibody.
Data Analysis: Plot the amount of soluble KDM5 protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated group compared to the vehicle group indicates target engagement.
In Vivo Pharmacodynamic (PD) Biomarker Analysis (H3K4me3 Levels)
Objective: To measure the downstream effect of KDM5 inhibition on global H3K4me3 levels in tissues.
Materials:
-
KDM5 inhibitor
-
Animal model
-
Tissue lysis buffer
-
SDS-PAGE and Western blot reagents
-
Anti-H3K4me3 antibody
-
Anti-total Histone H3 antibody (as a loading control)
Procedure:
-
Animal Dosing and Tissue Collection: Follow steps 1 and 2 from the in vivo CETSA protocol.
-
Histone Extraction: Extract histones from the tissue samples using an appropriate method (e.g., acid extraction).
-
Western Blot Analysis: Separate the extracted histones by SDS-PAGE and perform a Western blot using anti-H3K4me3 and anti-total H3 antibodies.
Data Analysis: Quantify the band intensities for H3K4me3 and total H3. An increase in the ratio of H3K4me3 to total H3 in the inhibitor-treated group compared to the vehicle group indicates target engagement and functional modulation.[5][6]
Visualizations
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Using KDM2A Inactive Analogs for Robust Control Experiments
For researchers in epigenetics, cancer biology, and drug development, establishing the specific effects of an enzyme's catalytic activity is paramount. This guide provides a comprehensive comparison of wild-type Lysine (B10760008) Demethylase 2A (KDM2A), also known as Kdoam-25, and its catalytically inactive analog. The use of an inactive analog is a critical control to distinguish between the protein's enzymatic functions and other potential non-catalytic roles, such as scaffolding within protein complexes.
KDM2A is a histone demethylase that specifically removes methyl groups from dimethylated lysine 36 on histone H3 (H3K36me2), a mark generally associated with transcriptional activation.[1][2] Its activity influences a variety of cellular processes including cell proliferation, differentiation, and metabolism, and it is implicated in the progression of several cancers through its influence on signaling pathways like PI3K/AKT/mTOR, Wnt, and MAPK.[1][2][3]
This guide presents experimental data demonstrating the utility of a KDM2A inactive analog in control experiments, detailed protocols for key assays, and visual diagrams to clarify the underlying biological and experimental logic.
Distinguishing Catalytic vs. Non-Catalytic Functions
A key challenge in studying enzymes like KDM2A is to determine whether an observed phenotype is a direct result of its enzymatic activity or due to its physical presence and interaction with other proteins. Some functions of KDM2A are indeed independent of its demethylase activity.[4][5] For instance, KDM2B, a close homolog of KDM2A, recruits the Polycomb Repressive Complex 1 (PRC1) to chromatin independently of its catalytic domain.[5] Using a catalytically "dead" mutant allows researchers to isolate and test the importance of the demethylase activity itself.
Structure-guided mutagenesis has led to the identification of key residues in the JmjC catalytic domain of KDM2A that are essential for its demethylase function. Mutations such as D214A or N298A result in a protein that is expressed and can presumably still participate in protein complexes but is catalytically inactive.[6]
Comparative Analysis: Wild-Type KDM2A vs. Inactive Analog
The primary functional difference between wild-type KDM2A and its inactive analog lies in the ability to demethylate H3K36me2. Experiments consistently show that overexpression of wild-type KDM2A leads to a global reduction in H3K36me2 levels, whereas the inactive mutants have no such effect.
Quantitative Data Summary
The following table summarizes the expected outcomes when comparing the activity of wild-type KDM2A with a catalytically inactive analog (e.g., KDM2A D214A or N298A) in various cell-based assays.
| Assay | Wild-Type KDM2A | Inactive Analog (e.g., D214A) | Rationale for Comparison |
| Global H3K36me2 Levels (Western Blot) | Decrease | No Change | To confirm the loss of demethylase activity in the inactive analog. |
| Target Gene Expression (RT-qPCR) | Altered Expression (Up or Down) | No Change (if dependent on demethylation) | To determine if KDM2A's effect on specific gene transcription requires its catalytic activity. |
| Cell Proliferation Assay | Altered Proliferation Rate | No Change (if dependent on demethylation) | To assess if the observed effects on cell growth are due to H3K36me2 modification. |
| Chromatin Immunoprecipitation (ChIP-qPCR) | Decreased H3K36me2 at target gene promoters | No Change in H3K36me2 at target gene promoters | To directly measure the catalytic activity of KDM2A at specific genomic loci. |
| Luciferase Reporter Assay (Wnt pathway) | Repression of TCF/LEF reporter | Repression maintained (demethylase independent) | To investigate non-catalytic functions, as some repressor functions are independent of the JmjC domain.[7][8] |
Key Experimental Protocols
Below are detailed methodologies for experiments designed to compare the activity of wild-type KDM2A and its inactive analog.
Western Blot for Global H3K36me2 Levels
Objective: To assess the global impact of KDM2A and its inactive analog on H3K36me2 levels.
Methodology:
-
Cell Culture and Transfection: Culture 293T or HT1080 cells in DMEM supplemented with 10% FBS. Transfect cells with expression vectors for wild-type KDM2A, KDM2A D214A mutant, or an empty vector control using a suitable transfection reagent.
-
Protein Extraction: 48 hours post-transfection, harvest cells and prepare whole-cell extracts using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-H3K36me2 (1:1000), anti-Flag (for tagged KDM2A constructs, 1:2000), and anti-Total Histone H3 (1:5000, as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To measure H3K36me2 levels at specific KDM2A target gene promoters.
Methodology:
-
Cell Culture and Transfection: As described in the Western Blot protocol.
-
Cross-linking: 48 hours post-transfection, add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear chromatin to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K36me2 antibody or an IgG control.
-
Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Purify the DNA using a PCR purification kit.
-
qPCR: Perform quantitative PCR using primers specific for the promoter regions of known KDM2A target genes. Analyze the data using the percent input method.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated.
Caption: KDM2A is involved in multiple signaling pathways that regulate its activity and impact gene expression.
Caption: Workflow for comparing wild-type and inactive KDM2A activity.
Caption: Logical framework for interpreting results from control experiments using an inactive analog.
References
- 1. Histone demethylase KDM2A: Biological functions and clinical values (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of KDM2A and H3K36me2 Demethylation in Modulating MAPK Signaling During Neurodevelopment | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Histone Methylases and Demethylases Regulating Antagonistic Methyl Marks: Changes Occurring in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alternative isoforms of KDM2A and KDM2B lysine demethylases negatively regulate canonical Wnt signaling | PLOS One [journals.plos.org]
Independent Validation of Kdoam-25's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone demethylases, has demonstrated preclinical anti-cancer effects in models of multiple myeloma and uveal melanoma. This guide provides a comprehensive and objective comparison of this compound with alternative KDM5 inhibitors and standard-of-care therapies. Notably, a key study on this compound's efficacy in uveal melanoma has been retracted, highlighting the critical need for independent validation of its anti-cancer activities. This document summarizes the available data, details experimental protocols for key assays, and presents signaling pathways and experimental workflows through standardized diagrams to aid researchers in evaluating the therapeutic potential of this compound.
Introduction to this compound and KDM5 Inhibition
This compound is a small molecule that selectively inhibits the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a modification associated with active gene transcription. By inhibiting KDM5, this compound leads to an increase in global H3K4 trimethylation (H3K4me3), altering gene expression and subsequently impacting cancer cell proliferation and survival.[1][2]
Comparative Analysis of Anti-Cancer Effects
This section compares the reported anti-cancer effects of this compound with other KDM5 inhibitors, CPI-455 and JIB-04, as well as standard-of-care drugs for multiple myeloma (Bortezomib) and uveal melanoma (Trametinib).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. Direct head-to-head comparative studies are limited, and the data presented is compiled from independent research.
Table 1: In Vitro Inhibitory Activity of KDM5 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular Effect | Source |
| This compound | KDM5A | 71 | MM.1S (Multiple Myeloma) | IC50 of ~30 µM for cell viability | [2] |
| KDM5B | 19 | [2] | |||
| KDM5C | 69 | [2] | |||
| KDM5D | 69 | [2] | |||
| CPI-455 | KDM5 (pan-inhibitor) | - | Various cancer cell lines | Reduces drug-tolerant persister cells | |
| JIB-04 | KDM (pan-inhibitor) | - | Various cancer cell lines | Inhibits cancer growth in vitro and in vivo |
Table 2: Cellular Effects of this compound and Standard-of-Care Drugs
| Compound | Cancer Type | Cell Line | Concentration | Observed Effect | Source |
| This compound | Multiple Myeloma | MM.1S | 50 µM | G1 cell-cycle arrest | [2] |
| Uveal Melanoma | 92.1-R, OMM1-R | 5 µM | Inhibition of viability, promotion of apoptosis | [3] | |
| Bortezomib | Multiple Myeloma | Various | Varies | Induces apoptosis, disrupts cell cycle | |
| Trametinib | Uveal Melanoma | Various | Varies | Inhibits MEK pathway, suppresses proliferation |
Note: A key publication regarding the effects of this compound in uveal melanoma has been retracted, urging caution in interpreting the related data.[4]
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. Below are generalized protocols for key experiments used to assess the anti-cancer effects of this compound.
Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: Plate cancer cells (e.g., MM.1S, OMM1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or comparator compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or comparator compounds for the specified duration.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Western Blot for H3K4me3 Levels
-
Cell Lysis and Histone Extraction: Treat cells with this compound, then lyse the cells and extract histones using an appropriate buffer system.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H3K4me3, followed by an HRP-conjugated secondary antibody. Use an antibody against total histone H3 as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using the DOT language.
Caption: this compound inhibits KDM5B, leading to altered gene expression and anti-cancer effects.
Caption: Workflow for assessing cell viability after treatment with this compound.
Caption: The path to confirming the therapeutic potential of this compound requires validation.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a potent and selective KDM5 inhibitor with anti-cancer activity in multiple myeloma and potentially other cancers. However, the retraction of a key study in uveal melanoma underscores the urgent need for independent replication of the initial findings.[4] Furthermore, a lack of direct comparative studies with other KDM5 inhibitors and standard-of-care therapies makes it challenging to ascertain its relative efficacy. To date, no clinical trials for this compound have been registered, indicating that its development is still in the early preclinical stage.[6]
Future research should focus on:
-
Independent Validation: Replication of the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines by multiple independent laboratories.
-
Direct Comparative Studies: Head-to-head comparisons of this compound with other KDM5 inhibitors (e.g., CPI-455, JIB-04) and standard-of-care drugs in relevant preclinical models.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity and toxicity of this compound in animal models of multiple myeloma and uveal melanoma.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
A rigorous and transparent approach to these research areas will be essential to truly validate the anti-cancer effects of this compound and determine its potential as a novel therapeutic agent.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retracted: this compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Reproducibility of Kdoam-25 Published Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for Kdoam-25, a potent and selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. The aim is to offer a clear perspective on its performance and aid in the critical evaluation of its reproducibility for research and therapeutic development. A significant portion of this guide addresses the retraction of a key publication, highlighting the importance of scrutinizing published findings.
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular efficacy of this compound and a comparator compound, KDM5-C70. It is important to note that the data are compiled from different studies and experimental conditions, which may affect direct comparability.[1]
Table 1: Biochemical Inhibitory Potency (IC50) of this compound [2]
| Target | IC50 (nM) |
| KDM5A | 71 |
| KDM5B | 19 |
| KDM5C | 69 |
| KDM5D | 69 |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Effect | Concentration | Source |
| MM1S (Multiple Myeloma) | Proliferation | Impaired proliferation | IC50: ~30 µM (after 5-7 days) | [2] |
| MM1S (Multiple Myeloma) | Cell Cycle | G1 arrest | - | [2][3] |
| MM1S (Multiple Myeloma) | H3K4me3 Levels | Increased | 50 µM (approx. 2-fold increase) | [2][3] |
| HeLa (Cervical Cancer) | H3K4me3 Demethylation | Increased H3K4me3 levels | EC50: ~50 µM | [1] |
| MCF7 (Breast Cancer) | H3K4me3 Levels | Modest (approx. 1.5-fold) but significant increase | 0.03-1 µM | |
| OMM1-R (Uveal Melanoma) | Cell Viability & Colony Formation | Robustly inhibited | Not specified | [1] |
Table 3: Comparative Biochemical Potency (IC50) of this compound vs. KDM5-C70 [1]
| Compound | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) |
| This compound | 71 | 19 | 69 | 69 |
| KDM5-C70 | 83 | 21 | 29 | 120 |
| Note: The IC50 values for KDM5-C70 are for its active metabolite, KDM5-C49, after in-cell hydrolysis.[1] |
Reproducibility Concerns and a Retracted Study
A significant concern regarding the reproducibility of this compound's effects in specific contexts arises from the retraction of a study by Zhang et al. (2022).[4] This study, titled "this compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma," reported that this compound could inhibit viability and promote cell death in MEK-inhibitor resistant uveal melanoma cell lines.[5][6][7]
However, the publisher, Hindawi, retracted the article due to evidence of systematic manipulation of the publication process.[4] The identified issues included:
-
Discrepancies in the scope and description of the research.
-
Discrepancies between the availability of data and the research described.
-
Inappropriate citations.
-
Incoherent, meaningless, and/or irrelevant content.
-
Peer-review manipulation.
This retraction undermines the reliability of the reported findings, and researchers attempting to reproduce these specific results should proceed with extreme caution. The publisher has explicitly stated that they cannot vouch for the reliability of the article's content.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
1. Biochemical Inhibitory Potency (IC50) Determination (AlphaLISA Assay) [1]
-
Principle: This assay measures the ability of a compound to inhibit the demethylase activity of KDM5 enzymes.
-
Procedure:
-
A reaction mixture is prepared containing the KDM5 enzyme, assay buffer, and co-factors.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by adding the H3K4me3 peptide substrate and 2-oxoglutarate.
-
The reaction is incubated at room temperature.
-
The reaction is stopped, and AlphaLISA acceptor and donor beads are added.
-
After incubation in the dark, the signal is read on a compatible plate reader.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[1]
2. Cellular H3K4me3 Level Assessment (Western Blotting) [1][8]
-
Principle: This technique assesses the effect of KDM5 inhibitors on global histone methylation levels within cells.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
Cells are harvested, and whole-cell lysates or histone extracts are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Western blotting is performed using specific antibodies against H3K4me3 and a loading control (e.g., total Histone H3).
-
-
Data Analysis: Band intensities are quantified to determine the relative change in H3K4me3 levels following inhibitor treatment.[1]
3. Drug Affinity Responsive Target Stability (DARTS) [5]
-
Principle: This method identifies direct binding between a small molecule and its protein target.
-
Procedure:
-
Purified target protein (e.g., KDM5B) is treated with the compound of interest (e.g., this compound) or a vehicle control (DMSO).
-
The protein-compound mixture is then subjected to limited proteolysis by adding a protease (e.g., pronase).
-
The digestion is stopped, and the samples are analyzed by SDS-PAGE and Western blotting.
-
-
Data Analysis: Increased stability of the target protein in the presence of the inhibitor, indicated by less degradation at higher protease concentrations compared to the control, suggests direct binding.[1]
Signaling Pathways and Experimental Workflows
This compound functions by inhibiting KDM5 enzymes, leading to an increase in H3K4me3 levels, which in turn affects gene expression and various cellular processes.[1] KDM5B, a primary target, is implicated in several cancer-related signaling pathways.
Caption: this compound inhibits KDM5B, increasing H3K4me3 and affecting gene transcription and cell cycle.
Caption: Workflow for assessing cellular H3K4me3 levels via Western Blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Retracted: this compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Kdoam-25: A Comparative Literature Review for Researchers
An in-depth analysis of the potent and selective KDM5 inhibitor, Kdoam-25, in comparison to other notable alternatives. This guide synthesizes key performance data, experimental methodologies, and signaling pathway interactions to aid researchers in drug development and scientific investigation.
This compound has emerged as a significant tool in epigenetic research, functioning as a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases.[1] This family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark typically associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target. This guide provides a comparative overview of this compound, summarizing its performance against other KDM5 inhibitors and detailing the experimental protocols used for its characterization.
Comparative Efficacy of KDM5 Inhibitors
This compound demonstrates potent inhibitory activity across the KDM5 family. The following tables summarize the biochemical potency (IC50 values) and cellular effects of this compound in comparison to other well-documented KDM5 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary.
Table 1: Biochemical Inhibitory Potency (IC50) of KDM5 Inhibitors
| Compound | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) | Reference |
| This compound | 71 | 19 | 69 | 69 | [1] |
| KDM5-C70 (active metabolite KDM5-C49) | 40 | 160 | 100 | - | |
| CPI-455 | 10 | 3 | - | - | [2] |
| JIB-04 | 230 | - | - | - | [3] |
| PBIT | 6000 | 3000 | 4900 | - | [3] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Effect | IC50 / EC50 | Reference |
| MM1S (Multiple Myeloma) | Proliferation | Impaired proliferation | ~30 µM (after 5-7 days) | [1][4] |
| MM1S (Multiple Myeloma) | Cell Cycle | G1 arrest | - | [1] |
| MM1S (Multiple Myeloma) | Histone Methylation | Increased global H3K4me3 | - | [1] |
| MCF-7 (Breast Cancer) | Histone Methylation | Modest increase in H3K4me3 | 0.03-1 µM | [4][5] |
| 92.1-R (MEK-inhibitor resistant Uveal Melanoma) | Viability / Colony Formation | Robustly inhibited | - | [6] |
Signaling Pathways and Mechanism of Action
This compound exerts its cellular effects by inhibiting the demethylase activity of KDM5 enzymes. This leads to an increase in the global levels of H3K4 trimethylation (H3K4me3), particularly at transcription start sites.[1] This epigenetic modification, in turn, influences the expression of genes involved in critical cellular processes such as cell cycle progression and proliferation.[1]
One of the key pathways modulated by KDM5B, a primary target of this compound, is the PI3K/AKT signaling cascade.[7][8][9][10][11] Upregulation of KDM5B has been shown to activate the PI3K/AKT pathway, which is a crucial driver of cell survival and proliferation in many cancers.[7][8][9][10][11] By inhibiting KDM5B, this compound can lead to the downregulation of this pathway, contributing to its anti-proliferative effects.
Caption: KDM5B promotes cell proliferation by activating the PI3K/AKT pathway.
A notable area of investigation has been the role of KDM5B in acquired resistance to MEK inhibitors in uveal melanoma. Research, which has since been retracted, suggested that MEK inhibitor-resistant cells exhibit increased phosphorylation of AKT, a key component of the PI3K/AKT pathway.[6] The study proposed that this compound could overcome this resistance by targeting KDM5B. While the retraction of this specific study necessitates caution in interpretation, the broader connection between KDM5B and the PI3K/AKT pathway remains an active area of research in cancer therapy.[7][8][9][10][11]
Caption: this compound was hypothesized to overcome MEK inhibitor resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other KDM5 inhibitors.
In Vitro KDM5 Demethylase Assay (AlphaLISA-based)
This biochemical assay is designed to quantify the enzymatic activity of KDM5 and determine the inhibitory potency of compounds like this compound.
Objective: To measure the IC50 value of an inhibitor against a recombinant KDM5 enzyme.
Principle: The assay detects the demethylation of a biotinylated histone H3K4me3 peptide substrate. The product, H3K4me2, is recognized by a specific antibody conjugated to an AlphaLISA acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. In the presence of the demethylated product, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
Materials:
-
Recombinant KDM5 enzyme (e.g., KDM5A, KDM5B, KDM5C, or KDM5D)
-
Biotinylated H3K4me3 peptide substrate
-
AlphaLISA anti-H3K4me2 Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Co-factors: Ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O
-
2-oxoglutarate (2-OG)
-
Test compound (e.g., this compound)
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing the KDM5 enzyme, assay buffer, and co-factors.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the demethylase reaction by adding the H3K4me3 peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the AlphaLISA Acceptor and Donor beads.
-
Incubate the plate in the dark to allow for bead binding.
-
Read the signal on an appropriate plate reader.
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Caption: Workflow for determining inhibitor potency using an AlphaLISA assay.
Cellular Histone Methylation Assay (Western Blotting)
This cellular assay is used to assess the effect of KDM5 inhibitors on global histone methylation levels within cells.
Objective: To determine if treatment with an inhibitor leads to an increase in H3K4me3 levels in a specific cell line.
Principle: Whole-cell lysates or histone extracts are prepared from cells treated with the inhibitor. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for H3K4me3. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used for detection. The resulting signal is proportional to the amount of H3K4me3. A loading control, such as total Histone H3 or β-actin, is used to normalize for protein loading differences.
Materials:
-
Cell line of interest
-
Test compound (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K4me3
-
Primary antibody against a loading control (e.g., Histone H3, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a specified duration (e.g., 24-72 hours).
-
Lysis: Harvest the cells and prepare whole-cell lysates or histone extracts using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K4me3, typically overnight at 4°C.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody.
Data Analysis: Quantify the band intensities for H3K4me3 and the loading control. The relative change in H3K4me3 levels is determined by normalizing the H3K4me3 signal to the loading control signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KDM5B regulates the PTEN/PI3K/Akt pathway to increase sorafenib-resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An Illustrative Guide to Assessing Off-Target Kinase Profiles: A Comparative Analysis of Dasatinib and Sorafenib
A Clarification on the Target Profile of Kdoam-25
It is important to clarify that this compound is a potent and highly selective inhibitor of the KDM5 family of histone lysine (B10760008) demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases. It is not a kinase inhibitor. Existing research demonstrates its high selectivity for the KDM5 subfamily over other 2-OG oxygenases and a panel of 55 other receptors and enzymes. However, to date, publicly available data from a comprehensive kinase panel screen for this compound is not available.
Therefore, to fulfill the request for a "Publish Comparison Guide" that assesses off-target profiles with kinase panels, this guide will use two well-characterized multi-kinase inhibitors, Dasatinib and Sorafenib, as illustrative examples. This will provide researchers, scientists, and drug development professionals with a clear framework and methodology for evaluating and comparing the kinase selectivity profiles of small molecule inhibitors.
Comparative Kinase Inhibition Profiles of Dasatinib and Sorafenib
Dasatinib is a potent inhibitor of the BCR-ABL kinase and SRC family kinases, while Sorafenib is known to inhibit multiple kinases involved in tumor progression, including VEGFR, PDGFR, and Raf kinases. The following table summarizes the percentage of inhibition of a selection of kinases by Dasatinib and Sorafenib at a concentration of 1 µM, as determined by a mobility shift assay. This data highlights the distinct off-target profiles of these two inhibitors.
| Kinase Target | Dasatinib (% Inhibition at 1 µM) | Sorafenib (% Inhibition at 1 µM) |
| ABL1 | 100 | 98 |
| SRC | 100 | 45 |
| VEGFR2 (KDR) | 85 | 100 |
| PDGFRβ | 99 | 100 |
| c-KIT | 99 | 99 |
| EPHA2 | 99 | 2 |
| BRAF | 3 | 100 |
| MEK1 (MAP2K1) | 0 | 12 |
| ERK2 (MAPK1) | 0 | 0 |
| p38α (MAPK14) | 96 | 94 |
| LCK | 100 | 22 |
| FLT3 | 98 | 99 |
Note: The data presented is a representative compilation from various publicly available kinase profiling datasets and is intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols for Kinase Panel Screening
The determination of a compound's kinase inhibition profile is a critical step in drug discovery. Various assay formats are available, with radiometric and fluorescence-based methods being the most common.
Protocol 1: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a substrate.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
- Test Compound: Serially diluted in DMSO to create a range of concentrations.
- ATP Mixture: A solution of unlabeled ATP and [γ-³³P]ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
- Kinase and Substrate: Purified recombinant kinase and a specific peptide or protein substrate are prepared in kinase buffer.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.
- Add 10 µL of a master mix containing the kinase and its substrate to each well.
- Pre-incubate for 10 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 10 µL of the ATP mixture to each well.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding 25 µL of 3% phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Dry the filter plate and add scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay (e.g., LanthaScreen®)
This method measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
1. Reagent Preparation:
- Kinase Buffer: A buffer system appropriate for the specific kinase, typically containing HEPES, MgCl₂, EGTA, and a surfactant like Brij-35.
- Test Compound: Serially diluted in DMSO.
- Kinase, Substrate, and ATP: Prepared in kinase buffer. The substrate is typically biotinylated.
- Stop/Detection Buffer: A buffer containing EDTA to stop the reaction, a europium-labeled anti-phospho-antibody, and a streptavidin-labeled acceptor fluorophore (e.g., APC or ULight™).
2. Assay Procedure:
- Add 2.5 µL of the diluted test compound or vehicle control to the wells of a low-volume 384-well plate.
- Add 5 µL of the kinase solution.
- Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated substrate and ATP.
- Incubate the plate at room temperature for 60 minutes.
- Add 10 µL of the stop/detection buffer to each well.
- Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
- Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at two wavelengths, e.g., 615 nm for europium and 665 nm for the acceptor).
3. Data Analysis:
- Calculate the emission ratio (acceptor emission / donor emission).
- Calculate the percent inhibition based on the emission ratios.
- Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates a generalized workflow for assessing the off-target profile of a test compound using a kinase panel.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Illustrative Signaling Pathway: BCR-ABL and Downstream Effectors
Dasatinib and Imatinib are both effective inhibitors of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). The diagram below illustrates the central role of BCR-ABL and its inhibition.
Unveiling the Phenotypic Divergence: A Comparative Guide to Kdoam-25 and KDM5 Knockdown
For Immediate Release
This guide provides a comprehensive comparison of the phenotypic outcomes resulting from two key methods used to probe the function of the KDM5 family of histone demethylases: pharmacological inhibition with Kdoam-25 and genetic knockdown of KDM5 expression. The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting an experimental approach to study KDM5 biology.
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators that remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), specifically targeting the di- and tri-methylated states (H3K4me2/3).[1][2] These histone marks are hallmarks of active gene transcription. Consequently, the KDM5 family predominantly acts as transcriptional repressors. Dysregulation of KDM5 activity has been implicated in a variety of diseases, most notably cancer, making them a compelling target for therapeutic intervention.
This guide will delve into the distinct and overlapping phenotypic consequences of inhibiting KDM5 activity through two different modalities, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Comparison of Phenotypic Effects
The following tables summarize the key phenotypic differences observed upon treatment with the KDM5 inhibitor, this compound, versus genetic knockdown of KDM5, primarily focusing on KDM5A and KDM5B. It is important to note that the presented data is a synthesis from multiple studies conducted in various cell lines, and direct head-to-head comparisons in the same experimental system are limited.
| Phenotypic Parameter | This compound (Pharmacological Inhibition) | KDM5 Knockdown (Genetic Intervention) | References |
| Global H3K4me3 Levels | Modest to significant increase (~1.5 to 2-fold) | Significant increase | [2][3][4][5] |
| Cell Proliferation | Impaired proliferation | Inhibition of cell proliferation | [3][6][7] |
| Cell Cycle Progression | G1 phase arrest (in MM1S cells) | G1/S phase or S phase arrest (cell type dependent) | [3][4][6][8] |
| Apoptosis | No significant increase in sub-G1 population | Increased percentage of apoptotic cells (KDM5B knockdown) | [4][9][10] |
Signaling Pathways
The KDM5 family members are integral components of larger regulatory networks. Below are graphical representations of two key signaling pathways influenced by KDM5 activity.
References
- 1. Coordinated repression of cell cycle genes by KDM5A and E2F4 during differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone H3K4-specific demethylase KDM5B binds to its substrate and product through distinct PHD fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of histone demethylase KDM5B inhibits cell proliferation of hepatocellular carcinoma by regulation of cell cycle checkpoint proteins p15 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockdown of KDM5B Leads to DNA Damage and Cell Cycle Arrest in Granulosa Cells via MTF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
Kdoam-25: A Potential Therapeutic Challenger to Standard-of-Care in Multiple Myeloma
A Comparative analysis of the novel KDM5 inhibitor, Kdoam-25, against established therapies for multiple myeloma, providing in-depth experimental data and protocols for researchers and drug development professionals.
In the landscape of multiple myeloma therapeutics, the quest for novel agents with improved efficacy and distinct mechanisms of action is paramount. This compound, a potent and highly selective inhibitor of the histone lysine (B10760008) demethylase 5 (KDM5) family, has emerged as a promising candidate. This guide provides a comprehensive evaluation of this compound's therapeutic potential by objectively comparing its performance against standard-of-care drugs for multiple myeloma, supported by experimental data.
Mechanism of Action: An Epigenetic Approach
This compound exerts its anti-cancer effects by targeting the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D), which are crucial epigenetic regulators. These enzymes are responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). The H3K4me3 mark is generally associated with active gene transcription. By inhibiting KDM5, this compound leads to an increase in global H3K4me3 levels at transcription start sites, which in turn alters gene expression, impairs proliferation, and induces cell cycle arrest in cancer cells.[1][2][3] Dysregulation of KDM5 activity has been implicated in various cancers, making it an attractive therapeutic target.[2]
Comparative Efficacy in Multiple Myeloma
The following tables summarize the in vitro efficacy of this compound compared to standard-of-care drugs in the MM.1S multiple myeloma cell line.
Table 1: In Vitro Potency (IC50) Against KDM5 Enzymes
| Compound | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) |
| This compound | 71 | 19 | 69 | 69 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity (IC50) in MM.1S Multiple Myeloma Cells
| Compound | IC50 | Exposure Time | Assay |
| This compound | ~30 µM | 5-7 days | Cell Viability Assay |
| Bortezomib | 4 nM - 15.2 nM | 24-48 hours | MTT Assay |
| Lenalidomide | 1.6 µM | Not Specified | Growth Inhibition Assay |
| Dexamethasone | 6.2 µM (Resistant) | 24 hours | Apoptosis Assay |
Data compiled from multiple sources.[1][4][5][6] Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as exposure time and specific viability assay used.
Cellular Effects of this compound
Treatment of MM.1S multiple myeloma cells with this compound has been shown to:
-
Increase Global H3K4me3 Levels: this compound treatment leads to a significant increase in the global levels of tri-methylated H3K4 at transcriptional start sites.[1][3]
-
Induce G1 Cell-Cycle Arrest: The compound impairs cellular proliferation by causing an arrest in the G1 phase of the cell cycle.[1]
-
Overcome Drug Resistance: this compound has demonstrated the ability to overcome resistance to MEK inhibitors in uveal melanoma cell lines, suggesting its potential in treating resistant cancers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: KDM5B signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Safety Operating Guide
Navigating the Safe Disposal of Kdoam-25: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Kdoam-25, a potent and selective histone lysine (B10760008) demethylase 5 (KDM5) inhibitor used in cancer research. Adherence to these protocols is critical to ensure a safe laboratory environment and compliance with regulatory standards.
This compound is an important tool in epigenetic research, and understanding its properties is the first step toward safe handling.[1][2] This compound is harmful if swallowed and requires careful management throughout its lifecycle in the laboratory, from receipt to disposal.[3]
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₅N₅O₂ |
| Molecular Weight | 307.39 g/mol [3][4] |
| CAS Number | 2230731-99-2[3][4] |
| Appearance | Solid |
| GHS Classification | Acute toxicity, oral (Harmful if swallowed)[3] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months (under nitrogen)[5] |
Proper Disposal Procedures for this compound
While specific institutional and local regulations must always be followed, the following provides a general framework for the proper disposal of this compound based on its known hazards.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place any solid this compound, contaminated weigh boats, or filter paper into a clearly labeled, sealed container for chemical waste.
-
The container should be labeled "Hazardous Chemical Waste" and should specifically list "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., DMSO).
-
Never mix this compound waste with other incompatible chemical waste streams.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in a designated solid chemical waste container.
-
Glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste. The cleaned glassware can then be washed normally.
-
Step 3: Waste Collection and Storage
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure all waste containers are tightly sealed to prevent spills or volatilization.
-
Follow your institution's procedures for arranging a pickup by the environmental health and safety (EHS) department.
Step 4: Spill Management In the event of a spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for the solvent used.
-
Carefully collect the absorbent material and any contaminated debris into a sealed hazardous waste container.
-
Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Protocols
For laboratories utilizing this compound, understanding its application in experimental settings is key. The following are summaries of common experimental protocols involving this compound.
In Vitro KDM5 Demethylase Assay (AlphaScreen-based) [2] This assay is used to quantify the enzymatic activity of KDM5 and the inhibitory effect of compounds like this compound.
-
Reaction Preparation: A reaction mixture is prepared containing the KDM5 enzyme, assay buffer, and necessary co-factors.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Reaction Initiation: The reaction is started by adding the H3K4me3 peptide substrate and 2-oxoglutarate.
-
Incubation: The reaction is incubated at room temperature.
-
Detection: The reaction is stopped, and AlphaLISA acceptor and donor beads are added for signal detection on a plate reader.
-
Data Analysis: IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for Histone Methylation [2] This technique assesses the impact of this compound on global histone methylation levels within cells.
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Lysis and Protein Extraction: Cells are harvested, and whole-cell lysates or histone extracts are prepared.
-
Protein Quantification: The protein concentration of the extracts is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3), followed by a secondary antibody.
-
Signal Detection and Analysis: Band intensities are quantified to determine the relative change in H3K4me3 levels.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the KDM5 family of enzymes, which are responsible for demethylating histone H3 at lysine 4 (H3K4).[2] This inhibition leads to an increase in H3K4me3 levels, particularly at transcription start sites, which in turn affects gene expression and can lead to cell cycle arrest and impaired proliferation in cancer cells.[2][5][6]
By providing this detailed guidance, we aim to empower researchers with the knowledge to not only advance their scientific inquiries but also to maintain the highest standards of laboratory safety and environmental responsibility.
References
- 1. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C15H25N5O2 | CID 91810435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Kdoam-25
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for Kdoam-25 could not be located. The following guidance is based on general laboratory safety protocols for handling chemical compounds with a known GHS classification for acute oral toxicity. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling any new chemical compound.
Chemical and Hazard Information
This compound is a potent and highly selective inhibitor of histone lysine (B10760008) demethylase 5 (KDM5).[1][2] It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4, with the warning "Harmful if swallowed".[3]
| Identifier | Value |
| IUPAC Name | N-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-6-(4-methylpiperazin-1-yl)nicotinamide |
| Molecular Formula | C15H25N5O2 |
| CAS Number | 2230731-99-2 |
| GHS Classification | Acute toxicity, oral (Harmful if swallowed)[3] |
| Signal Word | Warning[3] |
| Hazard Statement | H302: Harmful if swallowed[3] |
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed to determine the appropriate PPE. However, for a compound that is harmful if swallowed, the following standard laboratory PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes.
-
Hand Protection: Nitrile or other chemically resistant gloves are essential. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.
Safe Handling and Operational Workflow
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
